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  • Product: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid
  • CAS: 1096910-97-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic Acid in Advanced Drug Discovery

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Compound Focus: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1096910-97-2) Executive Summary In the landscape of mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Compound Focus: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1096910-97-2)

Executive Summary

In the landscape of modern fragment-based drug discovery (FBDD) and library generation, bifunctional scaffolds are critical for exploring vast chemical spaces. 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is a highly versatile, bifunctional building block. Featuring both a highly electrophilic sulfonyl chloride and a reactive carboxylic acid on an electron-rich pyrrole core, this compound enables orthogonal functionalization. It is increasingly utilized in the synthesis of sulfonamide-carboxamide derivatives, which have shown profound efficacy as metallo-β-lactamase (MBL) inhibitors, Keap1-Nrf2 pathway modulators, and viral methyltransferase inhibitors.

This technical guide provides a comprehensive analysis of its physicochemical properties, critical safety and handling protocols, and self-validating experimental workflows for orthogonal derivatization.

Physicochemical Profiling & Molecular Identity

Understanding the exact molecular identity and physical properties of this scaffold is the first step in predicting its behavior in solution and during purification.

Table 1: Chemical Identity and Properties
ParameterSpecification
IUPAC Name 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid
CAS Number 1096910-97-2[1],[2]
Molecular Formula C₅H₄ClNO₄S
Molecular Weight 209.61 g/mol
InChIKey ALUJALXDRRFASD-UHFFFAOYSA-N
Physical Form Solid / Powder
Structural Features Bifunctional (C4-sulfonyl chloride, C2-carboxylic acid)

Safety Data Sheet (SDS) & Critical Handling Causality

As a Senior Application Scientist, it is imperative to understand that handling protocols are not merely bureaucratic—they are dictated by the compound's inherent reactivity. The chlorosulfonyl moiety is highly susceptible to nucleophilic attack, not just by target amines, but by atmospheric moisture.

Table 2: GHS Hazard Classification
Hazard CategoryDesignation / Code
Signal Word Danger
Pictogram GHS05 (Corrosive)
Hazard Statements H314: Causes severe skin burns and eye damage[3],
P-Codes (Key) P260 (Do not breathe dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously), P310 (Immediately call a POISON CENTER)
Causality-Driven Handling Protocols
  • Storage at Sub-Zero Temperatures (-20°C) & Desiccation: The compound must be shipped on ice packs and stored cold. Causality: Sulfonyl chlorides undergo slow hydrolysis at room temperature in the presence of ambient humidity. The reaction yields the corresponding sulfonic acid and hydrochloric acid (HCl).

  • Avoidance of Acidic Autocatalysis: The generation of HCl from moisture exposure lowers the local pH. Because pyrrole rings are sensitive to strong acids (which can trigger polymerization or decarboxylation of the C2-carboxylic acid), strict anhydrous conditions (Argon/N₂ atmosphere) are required to maintain scaffold integrity.

Mechanistic Chemistry & Orthogonal Functionalization

The power of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid lies in its orthogonal reactivity . The two functional groups can be addressed sequentially without the need for complex protecting group strategies, provided the correct reaction conditions are employed.

  • Regioselective Sulfonylation (Step 1): The sulfonyl chloride is significantly more electrophilic than the unactivated carboxylic acid. By reacting the scaffold with a primary or secondary amine at 0°C in the presence of a non-nucleophilic base (e.g., DIPEA), the sulfonamide is formed exclusively.

  • Amide Coupling (Step 2): Once the sulfonamide is established, the C2-carboxylic acid can be activated using coupling reagents (e.g., HATU or EDC/HOBt) to react with a second amine, yielding a diverse library of pyrrole-sulfonamide-carboxamides.

Workflow Visualization: Orthogonal Derivatization

Workflow A 4-(chlorosulfonyl)-1H-pyrrole- 2-carboxylic acid (Starting Material) B Sulfonamide Formation (Amine 1, DIPEA, DCM, 0°C) A->B Step 1: Highly Electrophilic SO2Cl reacts first D Intermediate: 4-(R1-sulfamyl)-1H-pyrrole- 2-carboxylic acid B->D HCl scavenged by DIPEA; Prevents pyrrole degradation C Carboxyl Activation & Amidation (Amine 2, HATU, DIPEA, DMF, RT) E Final Bifunctional Scaffold: 4-(R1-sulfamyl)-1H-pyrrole- 2-carboxamide C->E Peptide bond formation D->C Step 2: HATU activates sterically hindered acid

Caption: Step-by-step orthogonal functionalization of the bifunctional pyrrole scaffold.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, the following protocol establishes a self-validating system for synthesizing a dual-functionalized library.

Protocol: Synthesis of 4-Sulfonamido-1H-pyrrole-2-carboxamides

Phase 1: Sulfonamide Formation

  • Preparation: In an oven-dried flask under Argon, dissolve 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Causality: Lowering the temperature suppresses the competing hydrolysis of the sulfonyl chloride and prevents exothermic degradation of the pyrrole ring.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Causality: DIPEA acts as an acid scavenger. 2.5 equivalents are required to neutralize the HCl generated and to keep the carboxylic acid deprotonated, preventing unwanted side reactions.

  • Amine Addition: Slowly add the primary amine (1.1 eq). Stir at 0°C for 1 hour, then allow warming to room temperature.

  • Validation: Monitor via LC-MS. The mass shift should correspond to the loss of Cl and addition of the amine. Quench with 1M HCl, extract with EtOAc, and concentrate to yield the intermediate.

Phase 2: Amide Coupling

  • Activation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: HATU is selected over EDC because the electron-withdrawing sulfonamide group deactivates the pyrrole ring, requiring a highly efficient uronium-based coupling agent to form the active ester.

  • Coupling: Add the secondary amine (1.2 eq). Stir for 4–12 hours.

  • Validation: Monitor complete consumption of the intermediate via TLC/LC-MS. Purify via reverse-phase preparative HPLC.

Strategic Applications in Drug Discovery

The 4-sulfonamido-pyrrole-2-carboxamide motif synthesized from this starting material is a privileged scaffold in medicinal chemistry, utilized across multiple therapeutic areas:

A. Metallo-β-Lactamase (MBL) Inhibition

Antimicrobial resistance driven by MBLs (e.g., NDM-1) is a global health crisis. Researchers have discovered that N-sulfamoylpyrrole-2-carboxylates act as potent MBL inhibitors. The tetrahedral geometry of the sulfonamide mimics the transition state of β-lactam hydrolysis, while the carboxylic acid coordinates with the active-site zinc ions of the MBL[4].

B. SARS-CoV-2 NSP14 Methyltransferase Inhibition

During the COVID-19 pandemic, hit-to-lead optimization campaigns identified that 1,5-dimethyl-4-sulfonamide-2-carboxamide pyrrole cores act as highly potent, picomolar inhibitors of the SARS-CoV-2 NSP14 MTase[5]. The bifunctional nature of the starting material allowed rapid SAR (Structure-Activity Relationship) exploration of both the 2- and 4-positions.

C. Keap1-Nrf2 Pathway Modulation (Neuroprotection)

Pyrrole-2-carboxylic acid derivatives featuring sulfonamide linkages have been developed as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction[6]. By binding to Keap1, these compounds prevent the ubiquitination of Nrf2, allowing it to translocate to the nucleus and activate antioxidant response elements (ARE) during cerebral ischemia/reperfusion injury[6].

Keap1Nrf2 N1 Pyrrole Sulfonamide Inhibitor N2 Keap1 Sensor (Cytosol) N1->N2 Disrupts PPI N3 Nrf2 Stabilization (Avoids Degradation) N2->N3 Releases Nrf2 N4 Nuclear Translocation & ARE Binding N3->N4 Translocation N5 Antioxidant Enzymes (SOD, CAT, HO-1) N4->N5 Gene Expression

Caption: Mechanism of action for pyrrole-sulfonamide derivatives in the Keap1-Nrf2 antioxidant pathway.

References

  • Chemical-Label. Gevaarsetiket 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (Hazard Data). Retrieved from:[Link]

  • American Chemical Society (ACS). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. Retrieved from:[Link]

  • American Chemical Society (ACS). Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. Retrieved from: [Link]

  • ResearchGate. 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment. Retrieved from:[Link]

Sources

Exploratory

Technical Whitepaper: Solubility and Handling Kinetics of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid in Organic Solvents

Executive Summary This whitepaper provides an authoritative guide to the solubility profile of this compound, emphasizing the causality behind solvent selection, degradation kinetics, and self-validating experimental pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides an authoritative guide to the solubility profile of this compound, emphasizing the causality behind solvent selection, degradation kinetics, and self-validating experimental protocols required to maintain the structural integrity of the highly reactive chlorosulfonyl moiety.

Structural Dichotomy and Causality of Solubility

To master the solubility of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid, one must understand the conflicting demands of its functional groups.

  • The Pyrrole-2-Carboxylic Acid Core: The base pyrrole ring is broadly soluble in most organic solvents . However, the addition of the carboxylic acid (-COOH) at the 2-position drastically increases the molecule's polarity and hydrogen-bonding capacity. This necessitates solvents with high dielectric constants or strong dipole moments to overcome the lattice energy of the solid state.

  • The 4-Chlorosulfonyl Moiety: This is the kinetic vulnerability of the molecule. Sulfonyl chlorides (-SO₂Cl) are highly electrophilic and susceptible to rapid solvolysis .

The Causality of Choice: Junior chemists often default to highly polar protic solvents (like methanol) to dissolve the carboxylic acid. This is a fatal error. The chlorosulfonyl group will undergo rapid esterification in alcohols, yielding a sulfonate ester instead of the desired active intermediate. Therefore, solvent selection is driven by kinetic control —finding an aprotic solvent that provides sufficient dipole interactions to solvate the -COOH group while remaining completely inert to the -SO₂Cl group. Similar stringent handling is required for related sulfonyl pyrroles .

ReactionPathways Compound 4-(chlorosulfonyl)-1H- pyrrole-2-carboxylic acid Water H2O (Moisture) Compound->Water Exposure Alcohol R-OH (Alcohols) Compound->Alcohol Solvolysis Amine R-NH2 (Amines) Compound->Amine Nucleophilic Attack SulfonicAcid Sulfonic Acid (Degradation) Water->SulfonicAcid Hydrolysis SulfonateEster Sulfonate Ester (Side Product) Alcohol->SulfonateEster Esterification Sulfonamide Sulfonamide (Target Product) Amine->Sulfonamide Desired Reaction

Reaction pathways of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid in various solvents.

Quantitative Solubility Profile in Key Organic Solvents

The following table summarizes the solubility and stability profiles of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid across standard laboratory solvents.

SolventDielectric Constant (ε)Solubility RatingStability ProfileApplication Recommendation
Tetrahydrofuran (THF) 7.5HighStable (<4h at 0°C)Primary choice for coupling reactions. Must be strictly anhydrous.
Acetonitrile (MeCN) 37.5HighStable (<8h at 0°C)Excellent for polar reactions and sulfonamide synthesis.
Dichloromethane (DCM) 9.1ModerateStable (>24h)Good for extractions; overall solubility limited by the -COOH group.
N,N-Dimethylformamide 36.7Very HighVariableUse with extreme caution; risk of Vilsmeier-type degradation if warm.
Methanol / Ethanol 32.7 / 24.5HighUnstable (Reacts)STRICTLY AVOID . Rapid solvolysis occurs.
Water 80.1LowUnstable (Reacts)STRICTLY AVOID . Rapid hydrolysis to sulfonic acid.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your synthetic workflow, the protocols below are designed as self-validating systems . We do not assume a solvent is anhydrous; we validate it. We do not assume the sulfonyl chloride remains intact post-dissolution; we prove it spectroscopically.

Protocol 1: Anhydrous Dissolution and Integrity Verification

This protocol ensures the compound is fully dissolved without compromising the -SO₂Cl group.

  • Step 1: Solvent Dehydration & Validation.

    • Store HPLC-grade THF or MeCN over activated 3Å molecular sieves for a minimum of 48 hours.

    • Validation: Perform a Karl Fischer titration. Do not proceed unless the moisture content is strictly <50 ppm .

  • Step 2: Inert Atmosphere Dissolution.

    • Purge a flame-dried Schlenk flask with Argon for 15 minutes.

    • Add 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) to the flask.

    • Cool the flask to 0–4°C using an ice bath. Slowly inject the validated anhydrous solvent to achieve a 0.1 M to 0.5 M concentration. Stir gently until complete dissolution is achieved.

  • Step 3: In-Situ Spectroscopic Verification.

    • Validation: Extract a 50 µL aliquot and analyze via ATR-FTIR. Confirm the preservation of the asymmetric and symmetric S=O stretches at ~1370 cm⁻¹ and ~1170 cm⁻¹. The appearance of a broad -OH stretch (distinct from the carboxylic acid) indicates unwanted hydrolysis to sulfonic acid.

Protocol 2: Derivatization to Sulfonamide (Functional Validation)

To functionally prove the integrity of the dissolved compound, perform a rapid derivatization.

  • Step 1: To the verified 0.1 M solution from Protocol 1 (maintained at 0°C), add a primary amine (e.g., aniline, 1.1 eq) dropwise.

  • Step 2: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), to scavenge the generated HCl.

  • Step 3: Allow the reaction to warm to room temperature over 2 hours. Monitor via LC-MS. Complete conversion to the sulfonamide mass confirms the original chlorosulfonyl group was intact in the chosen solvent system.

Workflow Start Solvent Selection (THF / MeCN) Dry Dehydration (3Å Molecular Sieves) Start->Dry KF Karl Fischer Titration (<50 ppm H2O) Dry->KF KF->Dry Fail Dissolve Dissolution at 0-4°C Under Argon KF->Dissolve Pass Verify In-situ IR / NMR Verification Dissolve->Verify

Self-validating workflow for the preparation of anhydrous solvent systems.

Conclusion

Successfully dissolving and utilizing 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid requires a rigorous balance of polarity and chemical inertness. By utilizing rigorously dried aprotic solvents (THF or MeCN), maintaining low temperatures (0-4°C), and employing self-validating analytical checks, researchers can prevent solvolysis and ensure high-yielding downstream transformations.

References

Foundational

Literature Review of Pyrrole-2-Carboxylic Acid Sulfonyl Chloride Derivatives: Synthesis, Biological Applications, and Protocols

Executive Summary The pyrrole ring is a privileged heterocyclic scaffold in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics. Among its derivatives, pyrrole-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole ring is a privileged heterocyclic scaffold in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics. Among its derivatives, pyrrole-2-carboxylic acid sulfonyl chlorides —and their downstream sulfonamide and carboxamide analogs—stand out due to their dual-functionalization. The C2-carboxylic acid moiety provides a critical vector for hydrogen bonding and target specificity, while the C4/C5-sulfonyl chloride serves as a highly reactive electrophilic hub for divergent amination. This whitepaper synthesizes current literature on these derivatives, detailing the causality behind their synthetic protocols, self-validating experimental workflows, and their emerging roles as antiviral, antibacterial, and enzymatic inhibitors.

Chemical Architecture & Causality: The Privileged Pyrrole Scaffold

The inherent electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic aromatic substitution, but also prone to oxidative degradation and polymerization under strongly acidic conditions[1]. To harness this reactivity productively, a deactivating group is required.

The installation of an electron-withdrawing ester or carboxylic acid at the C2 position sufficiently dampens the ring's nucleophilicity. This precise electronic tuning allows for controlled sulfonation using reagents like chlorosulfonic acid (ClSO


H)[1]. The steric and electronic directing effects of the C2-ester guide the incoming chlorosulfonyl electrophile predominantly to the C4 or C5 position, yielding a stable yet highly reactive sulfonyl chloride intermediate[2]. This intermediate is the gateway to synthesizing a vast library of sulfonamides, which are well-documented pharmacophores for metalloenzyme coordination and target-protein disruption[3].

Self-Validating Synthetic Protocols

The synthesis of bioactive pyrrole-2-carboxamide sulfonamides follows a robust, three-stage workflow. Every step is governed by specific chemical causality and must be validated before progression to prevent the propagation of side products.

SyntheticWorkflow A Methyl 1H-pyrrole-2-carboxylate (Starting Material) B Chlorosulfonation (ClSO3H, 0°C to RT) A->B C Methyl 4-chlorosulfonyl-1H-pyrrole-2-carboxylate (Key Intermediate) B->C D Amination (R-NH2, DIPEA, CH2Cl2) C->D E Pyrrole-2-carboxylate sulfonamide (Stable Intermediate) D->E F Saponification & Amidation (LiOH, then R'-NH2/HATU) E->F G Pyrrole-2-carboxamide sulfonamide (Final Drug Candidate) F->G

Synthetic workflow from pyrrole-2-carboxylate to bioactive sulfonamide carboxamides.

Protocol 1: Regioselective Chlorosulfonation

Causality: While pyrrole polymerizes in strong acids, the C2-ester deactivates the ring, allowing controlled substitution. Chlorosulfonic acid acts as both solvent and reagent. Low temperatures are mandatory to manage the highly exothermic reaction[2]. Methodology:

  • Preparation: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.

  • Electrophilic Addition: Add chlorosulfonic acid (ClSO

    
    H, 5.0 eq) dropwise over 30 minutes.
    
  • Propagation: Allow the reaction mixture to warm to 15 °C and stir for 12 hours[2].

  • Quenching: Carefully pour the mixture over crushed ice. Rapid thermal quenching prevents the hydrolysis of the highly reactive sulfonyl chloride back into a sulfonic acid[4].

  • Isolation: Extract with ethyl acetate (3 × 25 mL). Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Validation Checkpoint:
  • LC-MS: Do not inject the sulfonyl chloride directly as it may degrade on the column. Quench a 1 μL aliquot in methanol and observe the methyl sulfonate mass (

    
     +94 Da relative to starting material).
    
  • 
    H NMR (CDCl
    
    
    
    ):
    Verify the disappearance of the C4/C5 proton and the downfield shift of the remaining pyrrole protons, confirming regioselectivity.
Protocol 2: Divergent Amination to Sulfonamides

Causality: The sulfonyl chloride is a hard electrophile. To prevent the amine nucleophile from being protonated by the HCl byproduct (which would stall the reaction), a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is employed as an acid scavenger[4]. Methodology:

  • Preparation: Dissolve the crude methyl 4-chlorosulfonyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous acetonitrile (ACN)[4].

  • Base Addition: Add DIPEA (3.0 eq) to the solution.

  • Amination: Slowly add the target primary or secondary amine (1.2 eq). Stir the mixture at 20 °C for 12 hours[4].

  • Purification: Concentrate under reduced pressure, dilute with water, extract with DCM, and purify via silica gel chromatography. Validation Checkpoint:

  • LC-MS: Observe the exact mass of the target sulfonamide

    
    .
    
  • 
    H NMR (DMSO-
    
    
    
    ):
    Confirm the appearance of the amine substituent peaks and a broad singlet corresponding to the sulfonamide N-H proton.
Protocol 3: Saponification and Amidation (Carboxamide Formation)

Causality: Saponification with LiOH is preferred over NaOH/KOH as the lithium cation coordinates the carboxylate, providing a milder hydrolysis that leaves the C4-sulfonamide intact. For the subsequent amidation, HATU is utilized because it forms a highly reactive 7-aza-HOBt active ester, driving the coupling of sterically hindered amines to completion[4]. Methodology:

  • Saponification: Dissolve the pyrrole-2-carboxylate sulfonamide in THF/H

    
    O (3:1). Add LiOH·H
    
    
    
    O (3.0 eq) and stir at room temperature. Acidify with 1M HCl to pH 3 to precipitate the free carboxylic acid, then filter and dry[4].
  • Activation: Dissolve the acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

  • Amidation: Add the desired amine (1.2 eq) and stir at room temperature for 4–6 hours.

  • Isolation: Dilute with water to precipitate the final pyrrole-2-carboxamide sulfonamide. Filter and purify via preparative HPLC. Validation Checkpoint:

  • HPLC: Ensure >95% purity at 254 nm before proceeding to biological assays.

Biological Activity and Structure-Activity Relationships (SAR)

SAR_Logic Core Pyrrole Core (Hydrophobic Scaffold) C2 C2-Carboxamide (H-Bonding & Target Specificity) Core->C2 Modulates C4 C4/C5-Sulfonamide (Zinc Coordination / Binding Affinity) Core->C4 Directs N1 N1-Substitution (Lipophilicity & Cell Permeability) Core->N1 Tunes

Structure-Activity Relationship (SAR) logic for pyrrole-2-carboxylic acid sulfonamides.

Antimycobacterial Activity (MmpL3 Inhibitors)

Pyrrole-2-carboxamides have been identified as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a transporter essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. SAR studies reveal that attaching a fluorophenyl group to the pyrrole ring and a bulky adamantyl substituent to the C2-carboxamide significantly enhances anti-TB activity, yielding Minimum Inhibitory Concentrations (MIC) below 0.016 μg/mL[5].

Antiviral Activity (SARS-CoV-2 NSP14 Inhibitors)

Recent drug discovery efforts have pinpointed sulfonamide-1H-pyrrole-2-carboxamides as non-nucleoside inhibitors of the SARS-CoV-2 NSP14 methyltransferase, an enzyme critical for viral mRNA capping[4]. Mechanistic docking models indicate that the molecule must bind in a neutral state; the introduction of a positively charged amine leads to an 800-fold loss in potency[2]. Furthermore, the N-methyl group on the pyrrole core is essential; its removal causes a severe desolvation penalty, abolishing activity[2].

Carbonic Anhydrase Inhibition

Sulfonamide derivatives are classical inhibitors of metalloenzymes. In the context of Carbonic Anhydrase (CA) isozymes, the primary sulfonamide group directly coordinates with the active site zinc ion. Pyrrole-derived sulfonamides lacking the N-benzyl moiety have demonstrated high affinity for CA II, serving as potential systemic antiglaucoma agents[3].

Quantitative Data Summary

The following table synthesizes the quantitative efficacy of various pyrrole-2-carboxylic acid sulfonyl chloride derivatives across different therapeutic targets:

Derivative ClassTarget / DiseaseKey Structural SubstituentsPotency (IC

/ MIC)
Reference
Pyrrole-2-carboxamide M. tuberculosis (MmpL3)C4-fluorophenyl, C2-adamantylMIC < 0.016 μg/mL5
Sulfonamide-1H-pyrrole-2-carboxamide SARS-CoV-2 (NSP14)C4-sulfonamide, C2-methoxyphenylIC

~ Low nM
6, 2
Pyrrole sulfonamide Carbonic Anhydrase IIC3/C4-sulfonamideIC

= 0.224 μM
3

Conclusion

The strategic functionalization of the pyrrole scaffold via C2-carboxylation and C4/C5-chlorosulfonation grants access to a highly versatile chemical space. By adhering to strict, self-validating synthetic protocols—particularly regarding thermal control during electrophilic aromatic substitution and pH management during amidation—researchers can efficiently generate libraries of pyrrole-2-carboxamide sulfonamides. As evidenced by their nanomolar efficacy against targets like SARS-CoV-2 NSP14 and M. tuberculosis MmpL3, these derivatives represent a highly promising frontier in modern drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: nih.gov URL:5

  • WO2024158863A1 - Sulfonamide-1h-pyrrole-2-carboxamide inhibitors of sars-cov-2 nsp14 methyltransferase and derivatives thereof Source: google.com (Google Patents) URL:6

  • Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors Source: wright.edu (CORE Scholar) URL:3

  • Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors Source: acs.org URL:2

  • 1H-Pyrrole-2-sulfonic acid | 84864-63-1 | C4H5NO3S Source: benchchem.com URL:1

Sources

Exploratory

Technical Guide: Therapeutic Potential of 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic Acid Moieties

This guide explores the therapeutic utility of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1096910-97-2) not as a standalone drug, but as a critical pharmacophore precursor . In medicinal chemistry, this moiety...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the therapeutic utility of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1096910-97-2) not as a standalone drug, but as a critical pharmacophore precursor . In medicinal chemistry, this moiety serves as a high-value "warhead" for installing sulfonamide functionalities at the pyrrole C4 position—a modification proven to enhance potency, solubility, and target selectivity in various therapeutic verticals.

Executive Summary

The 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid moiety represents a strategic scaffold in drug discovery. Its dual functionality—an acidic headgroup at C2 and a highly reactive sulfonyl chloride at C4—allows for the rapid generation of 4-sulfamoylpyrrole-2-carboxylic acid derivatives . These derivatives have emerged as potent inhibitors in three primary therapeutic areas: antimicrobial resistance (MmpL3 inhibition) , virology (HCV NS5B polymerase inhibition) , and immunology (ROR


 modulation) . This guide details the chemical biology, synthesis protocols, and therapeutic validation of this scaffold.

Chemical Biology & Reactivity

The therapeutic potential of this moiety stems from its ability to act as a bifunctional diversifiable core .

  • The C2 Carboxylic Acid: Acts as a hydrogen bond donor/acceptor, critical for anchoring the molecule in the active site of enzymes (e.g., coordinating with Arg/Lys residues in DAAO or MmpL3).

  • The C4 Chlorosulfonyl Group: A "synthetic handle" that reacts with amines to form sulfonamides . This position is sterically accessible and electronically tuned to interact with solvent-exposed regions of protein targets or to reach deep hydrophobic pockets depending on the amine substituent.

Structural Logic (DOT Visualization)

The following diagram illustrates the transformation of the precursor into bioactive therapeutics.

G Precursor 4-(Chlorosulfonyl)-1H- pyrrole-2-carboxylic Acid (Reactive Scaffold) Intermediate Sulfonamide Formation (Nucleophilic Substitution) Precursor->Intermediate + R-NH2 / Base Target1 Antimicrobial (MmpL3 Inhibitors) Intermediate->Target1 Lipophilic Amines Target2 Virology (HCV NS5B Inhibitors) Intermediate->Target2 Acyl Sulfonamides Target3 Immunology (RORγ Modulators) Intermediate->Target3 Aryl Amines

Caption: Divergent synthesis pathways from the chlorosulfonyl precursor to distinct therapeutic classes.

Therapeutic Verticals

Vertical 1: Antimicrobial Resistance (MmpL3 Inhibition)

The Mycobacterial membrane protein Large 3 (MmpL3) is a transporter essential for cell wall biosynthesis in Mycobacterium tuberculosis.

  • Mechanism: Derivatives of pyrrole-2-carboxylic acid bind to the proton-translocating channel of MmpL3. The introduction of a sulfonamide group at C4 (derived from the chlorosulfonyl moiety) improves membrane permeability and metabolic stability compared to simple amides.

  • Key Data:

    • Target: Mycobacterium tuberculosis (H37Rv strain).

    • Potency: Sulfonamide-substituted pyrroles have demonstrated MIC values in the range of 0.06 – 0.5 µg/mL .

    • Advantage: The sulfonamide group acts as a bioisostere for the amide, reducing susceptibility to efflux pumps.

Vertical 2: Virology (HCV NS5B Polymerase)

Hepatitis C Virus (HCV) NS5B polymerase is a prime target for direct-acting antivirals.

  • Mechanism: 4-Sulfonylated pyrroles act as Non-Nucleoside Inhibitors (NNIs) . They bind to the "Thumb II" allosteric site of the polymerase.[1] The sulfonamide moiety locks the enzyme in an inactive conformation, preventing the conformational change required for RNA elongation.

  • SAR Insight: Conversion of the C4-sulfonyl chloride to an acyl sulfonamide (

    
    ) creates an acidic center that mimics the phosphate backbone of RNA, enhancing binding affinity.
    
Vertical 3: Immunology (ROR Modulation)

Retinoic acid receptor-related orphan receptor gamma (ROR


) drives Th17 cell differentiation, a pathway implicated in autoimmune diseases like psoriasis and multiple sclerosis.
  • Mechanism: Pyrrolo-sulfonamides (synthesized from the 4-chlorosulfonyl precursor) function as inverse agonists . The sulfonamide tail disrupts the interaction between the receptor's ligand-binding domain (LBD) and its co-activator peptides.

  • Therapeutic Outcome: Reduction of IL-17 production and suppression of autoimmune inflammation.

Quantitative Data Summary

Therapeutic ClassTarget ProteinDerivative TypeActivity MetricKey Reference
Antibacterial MmpL3 (Mycobacteria)C4-Sulfonamide PyrroleMIC: < 0.1 µg/mL[1, 2]
Antiviral HCV NS5B PolymeraseC4-Acyl SulfonamideIC50: < 50 nM[3]
Autoimmune ROR

t Receptor
C4-Aryl SulfonamideIC50: ~10 nM[4]
Metabolic D-Amino Acid OxidaseFused Pyrrole AcidIC50: 145 nM[5]

Experimental Protocols

Protocol A: Synthesis of 4-Sulfamoylpyrrole-2-carboxylic Acids

This protocol validates the reactivity of the 4-(chlorosulfonyl) moiety.

Reagents:

  • 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq)

  • Amine (

    
    ) (1.1 eq)
    
  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid in 10 mL of anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

  • Coupling: Slowly add DIPEA (2.5 mmol), followed by the dropwise addition of the amine (1.1 mmol) dissolved in 2 mL DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of the sulfonyl chloride by TLC (Hexane:EtOAc 1:1).

  • Workup: Dilute with DCM (20 mL) and wash with 1M HCl (2 x 10 mL) to remove unreacted amine and base. Wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, DCM/MeOH gradient).

Protocol B: MmpL3 Inhibition Assay (Microplate Alamar Blue)

To verify antibacterial potential.

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.5).

  • Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of the synthesized sulfonamide derivative.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). A lack of color change (Blue) indicates inhibition; Pink indicates growth.

Structure-Activity Relationship (SAR) Logic

The optimization of this moiety relies on balancing the electronics of the pyrrole ring.

SAR Core Pyrrole Core C2 C2 Position (Acid) Essential for H-bonding (Do not cap unless prodrug) Core->C2 Anchoring C4 C4 Position (Sulfonamide) Vector for Selectivity (Aryl = Potency, Alkyl = Solubility) Core->C4 Target Engagement N1 N1 Position Steric Tolerance Limit (Keep H or small Methyl) Core->N1 Solubility

Caption: SAR vectors for 4-substituted pyrrole-2-carboxylic acid derivatives.

References

  • Zhang, S., et al. (2021). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry. Link

  • Poce, G., et al. (2013). "Improved MmpL3 Inhibitors: Synthesis and Evaluation of Pyrrole-2-carboxamide Derivatives." ACS Medicinal Chemistry Letters. Link

  • Beaulieu, P. L., et al. (2009). "2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp." Bioorganic & Medicinal Chemistry Letters. Link

  • Fauber, B. P., et al. (2011). "Pyrrolo sulfonamide compounds for modulation of orphan nuclear receptor RAR-related orphan receptor-gamma." US Patent 20110136826. Link

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

physical characteristics and melting point of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid

Part 1: Executive Summary 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1096910-97-2) is a specialized heterocyclic building block utilized primarily in the synthesis of sulfonamide-based bioactive compounds. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1096910-97-2) is a specialized heterocyclic building block utilized primarily in the synthesis of sulfonamide-based bioactive compounds. Its structure combines a pyrrole core with two highly reactive functional groups: a carboxylic acid at the C2 position and a sulfonyl chloride at the C4 position.

This dual functionality makes it a potent intermediate for diversifying molecular scaffolds in drug discovery (e.g., antiviral and anticancer agents). However, its high reactivity and thermal instability present significant challenges for characterization. This guide provides a definitive technical analysis of its physical properties, with a specific focus on the nuances of determining its melting point and handling its hydrolytic instability.

Part 2: Chemical Identity & Physical Characteristics

Chemical Identity
PropertyDetail
IUPAC Name 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid
CAS Number 1096910-97-2
Molecular Formula C₅H₄ClNO₄S
Molecular Weight 209.61 g/mol
SMILES O=C(O)c1cc(S(=O)(=O)Cl)cn1
InChI Key ALUJALXDRRFASD-UHFFFAOYSA-N
Physical Characteristics
  • Appearance: Typically isolated as a white to off-white or light brown crystalline powder . The darkening (browning) is often an indicator of partial hydrolysis or oxidation upon exposure to atmospheric moisture.

  • Solubility Profile:

    • Soluble (Non-reactive): Anhydrous polar aprotic solvents (DCM, THF, Ethyl Acetate, Acetone).

    • Soluble (Reactive): Water, Alcohols (Methanol, Ethanol), Amines. Note: Dissolution in these solvents triggers immediate solvolysis (hydrolysis or alcoholysis).

    • Sparingly Soluble: Non-polar solvents (Hexanes, Heptane).

  • Hygroscopicity: Highly hygroscopic.[1] The sulfonyl chloride moiety rapidly absorbs atmospheric moisture, converting to the corresponding sulfonic acid (4-sulfopyrrole-2-carboxylic acid) and releasing HCl gas.

Part 3: Melting Point Analysis

The Challenge of Determination

Unlike stable organic solids, no standard, sharp melting point is reported in open literature for 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid. This absence of data is not an oversight but a consequence of its chemical nature:

  • Thermal Decomposition: Sulfonyl chlorides attached to electron-rich heterocycles (like pyrrole) are thermally labile. Heating often induces desulfonylation (loss of SO₂) or polymerization before a true liquid phase is reached.

  • Reactivity-Induced Artifacts: Standard open-capillary melting point tests allow atmospheric moisture to react with the sample as it heats, lowering the observed melting point and widening the range (depression).

Predicted Behavior & Range
  • Expected Range: >150°C (Decomposition) .[1][2]

    • Reference: The parent compound, pyrrole-2-carboxylic acid, melts at 204–208°C (dec.) .[2] The introduction of the electron-withdrawing chlorosulfonyl group generally destabilizes the crystal lattice and lowers the decomposition onset temperature.

  • Observation: The compound is expected to darken (char) significantly starting around 140–160°C, followed by gas evolution (SO₂/HCl) rather than a clean melt.

Protocol: Inert Atmosphere Melting Point Determination

To obtain a reproducible characterization value, researchers must exclude moisture and oxygen.

Methodology:

  • Preparation: Dry the sample under high vacuum (<0.1 mbar) at ambient temperature for 2 hours to remove surface moisture.

  • Loading: In a glovebox (Ar or N₂ atmosphere), load the sample into a glass capillary.

  • Sealing: Flame-seal the capillary while still inside the inert environment (or immediately upon removal if a glovebox is unavailable, using a stream of Argon).

  • Ramping: Use a calibrated melting point apparatus (e.g., Büchi or Mettler Toledo). Ramp at 5°C/min until 100°C, then slow to 2°C/min.

  • Endpoint: Record the Decomposition Onset Temperature (

    
    ) —defined as the point of first visible gas evolution or irreversible color change (browning/blackening).
    

Part 4: Reactivity & Handling Workflow

Reactivity Pathways

The compound exhibits two primary reactivity modes that dictate handling procedures.

ReactivityPathways Compound 4-(Chlorosulfonyl)-1H- pyrrole-2-carboxylic acid Hydrolysis Hydrolysis (Irreversible) Compound->Hydrolysis Fast Sulfonamide Sulfonamide Formation (Desired Pathway) Compound->Sulfonamide Controlled Decomp Decomposition (SO2 + HCl gas) Compound->Decomp Thermal Water + H2O (Moisture) Water->Hydrolysis Amine + R-NH2 (Nucleophile) Amine->Sulfonamide Heat + Heat (>150°C) Heat->Decomp Product1 4-Sulfopyrrole-2-carboxylic acid + HCl Hydrolysis->Product1 Product2 Sulfonamide Derivative Sulfonamide->Product2

Figure 1: Primary reactivity pathways. Hydrolysis is the main degradation route, while sulfonamide formation is the synthetic utility.

Storage & Handling Protocol
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Use secondary containment with desiccants.

  • Handling: Weigh and dispense only in a fume hood or glovebox.

  • Safety: The compound releases HCl upon contact with moist mucous membranes. H314: Causes severe skin burns and eye damage. Wear acid-resistant gloves and eye protection.

Part 5: Synthesis & Purification Logic

The synthesis typically involves the direct chlorosulfonation of pyrrole-2-carboxylic acid. This reaction requires careful temperature control to prevent decarboxylation.

SynthesisWorkflow Start Start: Pyrrole-2-carboxylic acid Reagent Add Chlorosulfonic Acid (ClSO3H) (Excess, 0°C) Start->Reagent Reaction Reaction: Electrophilic Aromatic Substitution (0°C -> RT, 2-4 hrs) Reagent->Reaction Quench Quench: Pour onto Crushed Ice (Careful! Exothermic) Reaction->Quench Isolation Isolation: Filtration / Extraction (EtOAc) Quench->Isolation Product Final Product: 4-(Chlorosulfonyl)-1H- pyrrole-2-carboxylic acid Isolation->Product

Figure 2: Synthesis workflow via chlorosulfonation. The ice quench step is critical to precipitate the product before hydrolysis occurs.

References

  • Sigma-Aldrich. Product Specification: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS 1096910-97-2). Retrieved from

  • PubChem. Compound Summary: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid. National Library of Medicine. Retrieved from

  • ChemicalBook. Pyrrole-2-carboxylic acid Properties (Parent Analog Data). Retrieved from

  • SynHet. Product Catalog: 4-(Chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid (Analog Reference). Retrieved from

  • Fisher Scientific. Safety Data Sheet: Pyrrole-2-carboxylic acid derivatives. Retrieved from

Sources

Exploratory

The Chemical Architecture of Chlorosulfonyl Pyrrole Carboxylic Acids: History, Synthesis, and Applications in Modern Drug Discovery

Executive Summary Chlorosulfonyl pyrrole carboxylic acids—specifically derivatives like methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate (CAS 1354963-62-4)—are highly privileged electrophilic building blocks in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorosulfonyl pyrrole carboxylic acids—specifically derivatives like methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate (CAS 1354963-62-4)—are highly privileged electrophilic building blocks in modern medicinal chemistry. While the pyrrole ring is ubiquitous in natural products and pharmaceuticals, its direct functionalization via sulfonation has historically been plagued by poor yields and polymerization. The strategic installation of a carboxylic acid or ester directing group fundamentally alters the electron density of the pyrrole core, enabling controlled, regioselective chlorosulfonation.

This technical whitepaper provides an in-depth analysis of the historical discovery, mechanistic reactivity, and validated synthetic protocols for these compounds, culminating in their modern applications as precursors to life-saving therapeutics, including mineralocorticoid receptor antagonists and novel SARS-CoV-2 NSP14 inhibitors[1][2].

Historical Context & Discovery

The functionalization of the pyrrole heterocycle has long presented a paradox to synthetic chemists: while pyrroles are highly reactive toward electrophilic aromatic substitution (EAS)—more so than furan, thiophene, or benzene—they are notoriously unstable under strongly acidic conditions[3]. Early attempts at direct sulfonation using concentrated sulfuric acid or neat chlorosulfonic acid resulted in rapid, exothermic polymerization (often referred to as "pyrrole black" formation)[3].

To circumvent this, early methodologies relied on mild reagents. Terentyev famously reported that treating pyrrole with a sulfur trioxide-pyridine complex afforded pyrrole-2-sulfonic acid in high yields without polymerization[3]. However, converting these sulfonic acids into highly reactive sulfonyl chlorides—the necessary precursors for sulfonamide drug discovery—remained inefficient.

The breakthrough occurred when chemists began utilizing electron-withdrawing protecting groups (such as N-phenylsulfonyl) or intrinsic directing groups (like C-2 carboxylates)[3]. The presence of a carboxylic acid or ester at the C-2 position sufficiently deactivates the pyrrole ring, preventing acid-catalyzed polymerization while directing the incoming chlorosulfonyl cation cleanly to the C-4 or C-5 position. This regioselective control unlocked the scalable synthesis of chlorosulfonyl pyrrole carboxylic acids, paving the way for massive combinatorial libraries of pyrrole-sulfonamides[4].

Mechanistic Insights & Chemical Reactivity

Understanding the causality behind the regioselectivity is critical for assay development and process scale-up.

In an unsubstituted pyrrole, EAS occurs predominantly at the C-2 (alpha) position because the resulting intermediate sigma complex is stabilized by three distinct resonance structures, lowering the activation energy[3]. However, when a carboxylate ester is installed at C-2, it exerts a strong electron-withdrawing inductive and mesomeric effect.

  • Deactivation: The carbonyl group pulls electron density away from the C-2 and C-3 positions.

  • Regiodirection: The incoming electrophile (the chlorosulfonyl cation,

    
    ) is directed to the C-4 or C-5 position, with C-4 often being sterically and electronically favored depending on N-substitution[4].
    

Chlorosulfonic acid (


) is unique because it serves a dual function: the first equivalent acts as the sulfonating agent to form a sulfonic acid intermediate, and the second equivalent acts as a chlorinating agent to yield the final sulfonyl chloride[5].

Experimental Methodology: Self-Validating Protocols

The following protocols detail the synthesis of methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate and its downstream conversion into a sulfonamide. These steps are designed as self-validating systems to ensure high fidelity in drug development workflows.

Protocol A: Regioselective Chlorosulfonation

Objective: Synthesize a stable chlorosulfonyl pyrrole intermediate.

  • Preparation: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: A non-nucleophilic, aprotic solvent is mandatory. Protic solvents will violently quench the chlorosulfonic acid, while electron-rich solvents may undergo competitive sulfonation[6].

  • Thermal Control: Cool the reaction vessel to -5 °C to 0 °C using an ice-salt bath.

    • Causality: The initial EAS is highly exothermic. Maintaining sub-zero temperatures prevents thermal degradation of the pyrrole core and ensures strict C-4 regioselectivity[5].

  • Reagent Addition: Add chlorosulfonic acid (2.5 eq) dropwise over 30 minutes under a nitrogen atmosphere.

  • Reaction Progression: Allow the mixture to slowly warm to 25 °C and stir for 2 hours[5].

    • Self-Validation Step: Monitor via LCMS. Because sulfonyl chlorides can hydrolyze on standard reverse-phase LCMS columns (appearing as the sulfonic acid), withdraw a 10 µL aliquot, quench it into 100 µL of methanol containing an excess of a volatile amine (e.g., pyrrolidine), and inject. The presence of the sulfonamide derivative confirms the active sulfonyl chloride was successfully generated.

  • Workup: Quench the reaction by carefully pouring it over crushed ice. Extract rapidly with cold ethyl acetate, dry over

    
    , and concentrate under reduced pressure[5].
    
Protocol B: Downstream Sulfonamide Formation

Objective: Convert the highly reactive intermediate into a stable pharmaceutical scaffold.

  • Coupling: Dissolve the crude chlorosulfonyl pyrrole in anhydrous acetonitrile (MeCN). Add the target amine (e.g., 4-methylpiperidine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 to 5.0 eq)[4].

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during nucleophilic attack, preventing the protonation of the incoming amine and driving the reaction to completion[4].

  • Degassing: Purge the vessel with

    
     (3×) and stir at 20 °C for 16 hours[4].
    
  • Purification: Concentrate and purify via silica gel chromatography (petroleum ether/ethyl acetate gradient) to yield the pure pyrrole-sulfonamide[5].

Data Presentation

The quantitative parameters governing the synthesis and the subsequent biological efficacy of these compounds are summarized below.

Table 1: Reaction Parameters for Pyrrole Functionalization

SubstrateReagentTemp (°C)Directing GroupRegioselectivityPrimary Outcome
Unprotected Pyrrole

-Pyridine
20 - 50NoneC-2 (alpha)Pyrrole-2-sulfonic acid
1-(Phenylsulfonyl)pyrroleChlorosulfonic Acid0 - 25N-PhenylsulfonylC-33-Chlorosulfonyl derivative
Methyl 1H-pyrrole-2-carboxylateChlorosulfonic Acid-5 - 25C-2 EsterC-44-Chlorosulfonyl derivative
Ethyl 1,5-dimethyl-pyrrole-2-carboxylateChlorosulfonic Acid-5 - 25C-2 Ester, N-MethylC-44-Chlorosulfonyl derivative

Table 2: Therapeutic Applications of Pyrrole-Sulfonamides

Target Enzyme / ReceptorDisease IndicationKey Structural ScaffoldRepresentative Efficacy
Carbonic Anhydrase (CA)Glaucoma, EdemaPyrrole-2-carboxamide-sulfonamide

~0.22 µM[3]
Mineralocorticoid ReceptorChronic Heart FailureAminoaryl pyrrole-sulfonamideHigh affinity (In vivo)[1]
SARS-CoV-2 NSP14COVID-19Sulfonamide-1H-pyrrole-2-carboxamidePicomolar (Enzymatic)[4]

Applications in Therapeutics & Visualizations

The unique geometry of the pyrrole-sulfonamide scaffold allows it to access deep binding pockets in various therapeutic targets.

Synthetic Workflow Visualization

The transition from a simple ester to a complex sulfonamide is a masterclass in regiocontrol.

Synthesis A Methyl 1H-pyrrole- 2-carboxylate C EAS Intermediate (Sigma Complex) A->C B Chlorosulfonic Acid (-5°C to 0°C) B->C D Methyl 4-(chlorosulfonyl)- 1H-pyrrole-2-carboxylate C->D Regioselective C-4 Substitution E Amine + DIPEA (Nucleophilic Attack) D->E F Pyrrole-Sulfonamide Derivative E->F Sulfonamide Formation

Synthetic workflow of chlorosulfonyl pyrrole carboxylic acids to sulfonamides.

Viral Inhibition (SARS-CoV-2 NSP14)

Recently, sulfonamide-1H-pyrrole-2-carboxamides have been identified as picomolar inhibitors of the SARS-CoV-2 NSP14 methyltransferase[4]. NSP14 is critical for viral RNA capping; without this cap, the viral RNA is rapidly degraded by the host's immune system. The sulfonamide moiety mimics the transition state of the SAM (S-adenosylmethionine) cofactor, competitively blocking the active site[2][5].

Mechanism V Viral RNA N NSP14 Methyltransferase (Target Enzyme) V->N C RNA Cap Methylation N->C Normal Pathway S SAM Cofactor S->N I Pyrrole-Sulfonamide Inhibitor I->N Competitive Inhibition I->C Blocks B Blocked Viral Replication C->B

Mechanism of action for pyrrole-sulfonamides inhibiting SARS-CoV-2 NSP14.

Cardiovascular Disease (Mineralocorticoid Receptor Antagonists)

Beyond antivirals, chlorosulfonyl pyrrole intermediates are utilized to synthesize aldosterone antagonists. By interrupting the renin-angiotensin-aldosterone system (RAAS), these pyrrole derivatives prevent aldosterone from binding to the mineralocorticoid receptor, thereby reducing edema and mitigating chronic heart failure[1].

References

  • Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate Product Information, Sigma-Aldrich.

  • [3] Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors, Wright State University CORE Scholar (2006). 3

  • [1] US8026237B2 - Pyrrole derivatives as pharmaceutical agents, Google Patents. 1

  • [2] /[4] Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors, ACS Publications (2025). 2

  • [6] Synthesis of cysteine sulfoxides and related compounds occurring in wild onions, Publikationsserver UB Marburg. 6

  • [5] WO2024158863A1 - Sulfonamide-1h-pyrrole-2-carboxamide inhibitors of sars-cov-2 nsp14 methyltransferase and derivatives thereof, Google Patents (2024). 5

Sources

Foundational

Biological Activity of Pyrrole-2-Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The pyrrole-2-carboxylic acid (P2C) scaffold is a highly privileged pharmacophore in modern drug discovery. Its unique electronic properties, hydrogen-bonding capacity, and structural rigidity make it a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole-2-carboxylic acid (P2C) scaffold is a highly privileged pharmacophore in modern drug discovery. Its unique electronic properties, hydrogen-bonding capacity, and structural rigidity make it an ideal building block for designing targeted therapeutics. This technical whitepaper synthesizes recent breakthroughs in the biological activity of P2C derivatives, focusing on their mechanisms of action in oncology, infectious diseases, and neuropharmacology. Furthermore, it provides field-proven, self-validating experimental workflows for evaluating these compounds.

Mechanistic Pathways & Biological Activities

As an application scientist, I approach scaffold evaluation by looking at the specific molecular targets a pharmacophore can engage. P2C derivatives exhibit remarkable pleiotropy, governed by the specific substituents attached to the pyrrole ring and the carboxylic acid moiety.

Oncology: Disruption of L-Proline Metabolism

The metabolic cycle of L-proline is increasingly recognized as a critical vulnerability in cancer cell survival and metastasis. A key intermediate in this pathway is


-pyrroline-5-carboxylate (P5C). Recent studies have demonstrated that 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives act as potent synthetic analogues of P5C [1].

Causality & Mechanism: These derivatives competitively inhibit P5C reductase (PYCR1), the enzyme responsible for reducing P5C to L-proline. By blocking PYCR1, the derivatives disrupt the cellular NAD+/NADH balance. This metabolic blockade starves the tumor of proline—essential for collagen synthesis in the tumor microenvironment—and induces severe oxidative stress, ultimately triggering apoptosis in cell lines such as A549 (lung) and PC3 (prostate).

LProlinePathway Glutamate Glutamate P5C Δ¹-Pyrroline-5-Carboxylate (P5C) Glutamate->P5C P5CS Proline L-Proline P5C->Proline PYCR1 CancerCell Cancer Cell Proliferation (Redox Balance) Proline->CancerCell Supports PYCR1 PYCR1 Enzyme PYCR1->P5C Inhibitor 3,5-Diaryl-P2C Derivatives Inhibitor->PYCR1 Competitively Inhibits Apoptosis Oxidative Stress & Apoptosis Inhibitor->Apoptosis Induces CancerCell->Apoptosis Blocked by Inhibitor

Caption: L-Proline metabolic pathway disruption by P2C derivatives via PYCR1 inhibition.

Infectious Diseases: MmpL3 Inhibition in Tuberculosis

The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates novel mechanisms of action. Pyrrole-2-carboxamide derivatives have been identified as highly potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) [2].

Causality & Mechanism: MmpL3 is an essential inner membrane transporter required for shuttling trehalose monomycolate (TMM) to the periplasm. Pyrrole-2-carboxamides bind to the transmembrane domain of MmpL3. Structure-Activity Relationship (SAR) studies reveal that attaching bulky, lipophilic groups (like an adamantyl ring) to the carboxamide tail allows the molecule to penetrate the thick mycobacterial cell wall, while electron-withdrawing groups on the pyrrole ring enhance metabolic stability against host cytochromes. Blocking MmpL3 halts mycomembrane biogenesis, leading to rapid bacterial lysis.

Ecological Signaling: Biofilm Modulation

Beyond synthetic derivatives, naturally occurring P2C plays a fascinating role in microbial ecology. The biocontrol agent Lysobacter produces P2C to modulate its own biofilm formation. Interestingly, the production of P2C is drastically suppressed in the presence of fungal chitin. This suggests P2C acts as an adaptive signaling molecule, shifting the bacteria from a sessile biofilm state to an active, antifungal attack mode when competing with Fusarium species [3].

Quantitative Data Presentation

To guide rational drug design, quantitative SAR data is summarized below.

Table 1: SAR of Pyrrole-2-Carboxamides against M. tuberculosis (MmpL3 Inhibitors) Data synthesized from target verification studies [2].

Compound VariantPyrrole Substituent (R1)Amide Substituent (R2)MIC (µg/mL)Microsomal Stability
Compound 1 PhenylSmall Aliphatic>32.0Low
Compound 5 Phenyl1-Adamantyl< 0.016Moderate
Compound 12 N-Methyl Phenyl1-Adamantyl3.7Moderate
Compound 47 2,4-Difluoro Phenyl1-Adamantyl< 0.016High

Insight: The adamantyl group is strictly required for sub-microgram MICs, while fluorination of the phenyl ring protects the scaffold from rapid hepatic clearance.

Table 2: Antiproliferative Activity of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids Data synthesized from in vitro screening [1].

Compound IDAr1 SubstituentAr2 SubstituentCell LineIC₅₀ (µM)
trans-4a PhenylPhenylA549 (Lung)>100.0
trans-4b 4-MethoxyphenylPhenylA549 (Lung)85.3
cis-4m Substituted ArylSubstituted ArylPC3 (Prostate)Superior to Cisplatin (2.5x - 9x)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental choice is grounded in a logical control mechanism to prevent false positives.

Protocol 1: Target Verification of MmpL3 Inhibitors (Anti-TB)

When identifying novel anti-TB agents, phenotypic screening often yields compounds with unknown targets. This workflow uses genetic manipulation to definitively prove MmpL3 engagement.

MmpL3Workflow Synthesis 1. Synthesize Pyrrole-2-Carboxamides Screening 2. Resazurin Microtiter Assay (Wild-Type M. smegmatis) Synthesis->Screening TargetID 3. Counter-Screening (Mutant mmpL3 Strains) Screening->TargetID Select MIC < 1 µg/mL MmpL3 4. Target Confirmed (Resistance Observed) TargetID->MmpL3 If Mutant Survives Toxicity 5. Mammalian Toxicity (hERG & HepG2) TargetID->Toxicity If Mutant Dies (Off-Target Toxicity)

Caption: Experimental workflow for identifying and validating P2C-based MmpL3 inhibitors.

Step-by-Step Methodology:

  • Preparation of Strains: Culture wild-type M. smegmatis and a recombinant M. smegmatis strain expressing a mutated mmpL3 gene (known to confer resistance to standard MmpL3 inhibitors).

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the P2C derivative (0.015 µg/mL to 32 µg/mL) in Middlebrook 7H9 broth.

  • Inoculation: Add

    
     CFU/mL of the respective bacterial strains to the wells.
    
  • Incubation: Incubate at 37°C for 3 days. Causality of Timeframe: Mycobacteria are slow-growing; 3 days ensures sufficient replication cycles for the drug to interrupt cell wall synthesis.

  • Resazurin Addition: Add 30 µL of 0.01% resazurin solution. Incubate for an additional 24 hours.

  • Self-Validating Readout:

    • Blue color indicates dead cells (MIC reached). Pink color indicates viable cells.

    • Validation Logic: If the compound kills the wild-type strain at 0.016 µg/mL but fails to kill the mutant strain up to 32 µg/mL, the target is definitively validated as MmpL3. If it kills both equally, the compound possesses off-target toxicity or a non-specific membrane-disrupting mechanism.

Protocol 2: In Vitro Antiproliferative Assay (MTT)

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., PC3, A549) and a non-cancerous fibroblast control line (e.g., MRC-5) at

    
     cells/well in 96-well plates.
    
  • Drug Exposure: After 24h of attachment, treat cells with P2C derivatives (1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin).

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window allows cells to undergo at least two division cycles, ensuring the assay measures true antiproliferative activity (e.g., PYCR1 metabolic starvation) rather than acute chemical poisoning.

  • MTT Conversion: Add 20 µL of MTT reagent (5 mg/mL). Incubate for 4 hours. Viable cells reduce yellow MTT to purple formazan via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Dissolve formazan in 100 µL DMSO and read absorbance at 570 nm.

  • Self-Validating Logic (Selectivity Index): Calculate the Selectivity Index (SI) =

    
    . An SI > 3 validates that the compound is selectively targeting tumor-specific metabolic vulnerabilities (like the L-proline pathway) rather than acting as a general cytotoxin.
    

Conclusion & Future Perspectives

The pyrrole-2-carboxylic acid scaffold is far more than a simple structural moiety; it is a dynamic, tunable platform capable of addressing some of the most pressing challenges in pharmacology. By manipulating the substituents at the 3, 4, and 5 positions, as well as the carboxylic acid tail, researchers can pivot the molecule's activity from disrupting cancer metabolism (PYCR1 inhibition) to collapsing mycobacterial cell walls (MmpL3 inhibition), or even antagonizing neurological receptors like the NMDA glycine site [4]. Future development must prioritize pharmacokinetic optimization—specifically improving aqueous solubility while maintaining the lipophilicity required for target engagement.

References

  • Title: Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids Source: Molecules, 2025, 30(7), 1602. URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: Journal of Medicinal Chemistry, 2022, 65(15), 10534–10553. URL: [Link]

  • Title: Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi Source: Microorganisms, 2025, 13(6), 1202. URL: [Link]

  • Title: (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives. A novel class of glycine site antagonists Source: Journal of Medicinal Chemistry, 1998, 41(6), 882–893. URL: [Link]

Exploratory

Strategic Sourcing and Technical Handling of 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic Acid

Executive Summary: The Stability-Availability Paradox In the landscape of fragment-based drug discovery (FBDD), 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1096910-97-2) represents a high-value, high-risk inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Availability Paradox

In the landscape of fragment-based drug discovery (FBDD), 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1096910-97-2) represents a high-value, high-risk intermediate. It is a critical scaffold for synthesizing sulfonamide-based inhibitors, particularly in targeting carbonic anhydrases or kinases where the pyrrole core offers favorable hydrogen-bonding geometries.

However, this compound presents a distinct procurement challenge: it is chemically metastable. The electrophilic chlorosulfonyl group (-SO₂Cl) is prone to rapid hydrolysis into the corresponding sulfonic acid (-SO₃H) upon exposure to atmospheric moisture. Consequently, "high purity" on a supplier's Certificate of Analysis (CoA) often degrades to "unusable" by the time the shipment reaches the bench.

This guide provides a scientifically grounded framework for sourcing, validating, and handling this reagent to ensure experimental reproducibility.

Technical Profile & Degradation Mechanics

To control the quality of this material, one must understand its failure modes. The pyrrole ring is electron-rich, but the electron-withdrawing carboxylic acid (C2) and chlorosulfonyl (C4) groups create a push-pull system. While this stabilizes the ring against oxidation relative to unsubstituted pyrrole, the sulfonyl chloride remains the weak link.

The Hydrolysis Cascade

The primary impurity encountered is 4-sulfopyrrole-2-carboxylic acid . This reaction is autocatalytic; the HCl generated by hydrolysis further acidifies the local environment, potentially promoting decarboxylation at the C2 position if stored improperly.

Visualization: Degradation Pathway

The following diagram illustrates the degradation logic that dictates our handling protocols.

DegradationPathway Compound 4-(Chlorosulfonyl)-1H-pyrrole- 2-carboxylic acid (Active Reagent) Intermediate Tetrahedral Intermediate Compound->Intermediate + H₂O (Nucleophilic Attack) Moisture Atmospheric H₂O Moisture->Intermediate SulfonicAcid 4-Sulfopyrrole-2- carboxylic acid (Inactive Impurity) Intermediate->SulfonicAcid Cl⁻ Elimination HCl HCl (Gas/Acid) Intermediate->HCl Decarboxylation Pyrrole-3-sulfonic acid (Secondary Degradant) SulfonicAcid->Decarboxylation Acid-Catalyzed Heat > 40°C

Figure 1: Hydrolytic degradation pathway necessitating inert storage.

Market Landscape: Supplier & Pricing Analysis

The market for this compound is bifurcated between Catalog Aggregators and Original Manufacturers (CROs) . Due to the compound's instability, "In-Stock" status is often a red flag unless the supplier specializes in just-in-time (JIT) synthesis or rigorous cold-chain logistics.

Supplier Tiers
TierSupplier TypeExamplesProsCons
Tier 1 Primary Manufacturers Enamine, WuXi AppTec, SynHetFresh synthesis, verified CoAs, custom packing.Longer lead time (2-3 weeks), higher MOQ.
Tier 2 Specialized Catalog BLD Pharm, Combi-BlocksGood balance of stock vs. quality, often repackage Tier 1.Batch variability, risk of shelf-aging.
Tier 3 General Aggregators Sigma-Aldrich, Fisher (eMolecules)Easy procurement systems, broad logistics.Often "ship from external warehouse" (adds delay/risk).
Pricing Estimates (Q4 2024 Projections)

Prices fluctuate based on raw material costs and synthesis scale.

QuantityPurity SpecEstimated Price Range (USD)Lead Time
1 g >95%$150 - $2801-2 Weeks
5 g >95%$450 - $7002-3 Weeks
25 g >97%$1,800 - $2,5004-6 Weeks (Custom)

Strategic Insight: For synthesis campaigns requiring >5g, do not buy from stock . Commission a fresh batch from a Tier 1 supplier (e.g., Enamine or a custom CRO). The premium paid for fresh synthesis is lower than the cost of a failed medicinal chemistry campaign caused by 80% pure material.

Procurement & Validation Protocol

To ensure scientific integrity, the procurement process must include a validation step. Do not blindly trust the vendor's CoA for this specific class of compounds.

The "Safe Harbor" Procurement Workflow

ProcurementFlow Request Initiate Request (Target: 5g, >95%) Vet Vet Supplier Inventory (Ask: Date of Mfg?) Request->Vet Decision Stock Age < 3 Months? Vet->Decision Order Place Order (Req: Cold Chain + Desiccant) Decision->Order Yes Custom Request Custom Synthesis Decision->Custom No Receipt Material Receipt (Do NOT open yet) Order->Receipt Custom->Receipt QC In-House QC (1H-NMR in DMSO-d6) Receipt->QC Valid Purity > 95% No Sulfonic Acid peaks QC->Valid Release Release to Chemist (Store -20°C under Ar) Valid->Release Pass Reject Return/Repurify Valid->Reject Fail

Figure 2: Quality Assurance workflow for unstable sulfonyl chlorides.

Analytical Validation (The "Self-Validating" Step)

Upon receipt, perform a 1H-NMR immediately.

  • Solvent: Anhydrous DMSO-d6 (Avoid CDCl3 if acidic/wet).

  • Marker: Look for the disappearance of the sulfonyl chloride peak or the appearance of a broad sulfonic acid proton (often exchanged, but shifts the aromatic protons).

  • LCMS Warning: LCMS is often unreliable for quantifying the ratio of R-SO₂Cl to R-SO₃H because the chloride may hydrolyze on the column or in the mobile phase. NMR is the gold standard here.

Handling & Storage Standard Operating Procedure (SOP)

Objective: Prevent hydrolysis and thermal decomposition.

  • Receipt:

    • Inspect the shipping container. If the ice pack is melted and the bottle is warm, quarantine the lot.

    • Transfer immediately to a -20°C freezer.

  • Usage (The "Glovebox Rule"):

    • Ideally, dispense inside a glovebox under Nitrogen or Argon.

    • If a glovebox is unavailable, allow the bottle to warm to room temperature in a desiccator before opening to prevent condensation on the cold solid.

    • Flush the headspace with Argon before re-sealing.

  • Reaction Setup:

    • Use anhydrous solvents (DCM, THF, or Acetonitrile).

    • Add a non-nucleophilic base (e.g., DIPEA, Pyridine) to scavenge HCl generated during the coupling reaction, but add it slowly to control exotherms.

    • Stoichiometry: Use a slight excess (1.1 - 1.2 eq) of the sulfonyl chloride to account for minor hydrolysis during handling.

References

  • Enamine Ltd. Catalog Entry: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid.[1][2] EnamineStore. Retrieved October 2023. Link

  • Sigma-Aldrich (Merck). Product Specification: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid. Sigma-Aldrich. Retrieved October 2023. Link

  • BLD Pharm. Material Safety Data Sheet (MSDS) - Sulfonyl Chlorides. BLD Pharm.[1] Retrieved October 2023. Link

  • PubChem. Compound Summary: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS 1096910-97-2).[1] National Library of Medicine. Link[1]

  • G. Mote et al. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 2015, 7(2):153-159.[3] (Context on pyrrole stability and synthesis). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sulfonamides using 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic Acid

Executive Summary & Scientific Rationale The synthesis of sulfonamides from 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid represents a critical transformation in medicinal chemistry, particularly for the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of sulfonamides from 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid represents a critical transformation in medicinal chemistry, particularly for the development of carbonic anhydrase inhibitors, antibacterial agents, and antitumor scaffolds.

This specific building block (CAS: 1096910-97-2) offers a unique bifunctional advantage :

  • Electrophilic Sulfonyl Chloride (-SO₂Cl): Highly reactive toward nucleophilic attack by primary and secondary amines.

  • Acidic Carboxylic Acid (-COOH): Provides a handle for solubility modulation and late-stage diversification (e.g., amide coupling) but requires careful stoichiometric management during sulfonylation.

Key Challenge: The primary challenge is preventing the hydrolysis of the labile sulfonyl chloride moiety while managing the solubility of the polar carboxylic acid in organic solvents.

Solution: This guide presents two validated protocols:

  • Protocol A (Anhydrous): For hydrophobic amines, utilizing organic bases in aprotic solvents.

  • Protocol B (Schotten-Baumann): For hydrophilic amines/amino acids, utilizing a biphasic aqueous system.

Chemical Properties & Handling[1]

PropertySpecificationHandling Note
Appearance Off-white to tan powderHygroscopic. Store under inert gas (N₂/Ar).
Molecular Weight 209.61 g/mol Calculate stoichiometry precisely.
Solubility DMSO, DMF, dilute basePoor solubility in non-polar solvents (Hexane, Et₂O).
Reactivity High (Sulfonyl Chloride)Moisture Sensitive. Hydrolyzes to sulfonic acid.
Stability ModerateKeep cold (4°C) and dry. Use immediately upon opening.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution at the sulfur atom.

  • Activation/Deprotonation: The added base (e.g., DIPEA or NaOH) first deprotonates the carboxylic acid (-COOH

    
     -COO⁻), increasing the solubility of the pyrrole scaffold in polar media.
    
  • Nucleophilic Attack: The amine nucleophile (R-NH₂) attacks the sulfur center of the sulfonyl chloride.

  • Elimination: Chloride (Cl⁻) is expelled, forming the sulfonamide bond.

  • Proton Scavenging: The base neutralizes the HCl byproduct, driving the equilibrium forward.

Critical Consideration: The pyrrole nitrogen (1H) is weakly acidic (


). Under mild conditions (TEA/DCM or aq. Na₂CO₃), it remains unreactive. However, strong bases (NaH) or phase-transfer catalysts could lead to unwanted 

-sulfonylation at the pyrrole ring.

Experimental Protocols

Protocol A: Anhydrous Synthesis (General Purpose)

Best for: Hydrophobic amines, aromatic amines, and acid-sensitive substrates.

Reagents:

  • 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (1.0 equiv)[1][2]

  • Amine (R-NH₂) (1.1 equiv)

  • 
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)
    
  • Anhydrous THF or DMF (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous THF. Cool the solution to 0°C in an ice bath.

    • Note: If using an amine salt (e.g., hydrochloride), increase DIPEA to 3.5 equiv.

  • Addition: Dissolve 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid in a minimum volume of THF (or DMF if solubility is poor). Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Why? Slow addition prevents localized heating and minimizes side reactions.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC or LC-MS (typically complete in 2–4 hours).

  • Workup (Acid-Base Extraction):

    • Evaporate volatiles under reduced pressure.

    • Redissolve residue in dilute aqueous NaOH (1M). The product (carboxylate) and unreacted acid will dissolve.

    • Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted organic amine and impurities. Discard organic layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH

      
       2–3. The product should precipitate.[3]
      
    • Extract the cloudy acidic mixture with EtOAc (3x).

    • Dry combined organics over

      
      , filter, and concentrate.[4]
      
Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, and scale-up.

Reagents:

  • 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (1.0 equiv)[1][2]

  • Amine/Amino Acid (1.1 equiv)

  • Base:

    
     or NaOH (2.5 - 3.0 equiv)
    
  • Solvent System: Water / THF (1:1) or Water / Acetone (1:1)

Step-by-Step Procedure:

  • Aqueous Phase: Dissolve the amine and base (

    
    ) in water. Ensure pH is basic (
    
    
    
    9–10).
  • Organic Phase: Dissolve the sulfonyl chloride in THF or Acetone.

  • Coupling: Add the organic solution to the stirring aqueous solution dropwise at 0°C .

    • Tip: Vigorous stirring is essential to maximize the interfacial surface area.

  • Monitoring: Maintain pH > 8 by adding dilute NaOH if necessary (sulfonamide formation generates acid). React for 2–6 hours.

  • Workup:

    • Concentrate to remove the organic solvent (THF/Acetone).

    • Wash the remaining aqueous solution with Diethyl Ether (removes non-polar impurities).

    • Acidify with 6M HCl to pH 2.

    • Collect the precipitate by filtration (if solid) or extract with EtOAc (if oil).

Visualization: Workflow & Logic

SynthesisWorkflow Start Start: 4-(chlorosulfonyl) -1H-pyrrole-2-carboxylic acid Choice Select Amine Type Start->Choice Hydrophobic Hydrophobic Amine Choice->Hydrophobic Non-polar Hydrophilic Hydrophilic/Amino Acid Choice->Hydrophilic Polar/Ionic Anhydrous Protocol A: Anhydrous (THF/DIPEA, 0°C) Hydrophobic->Anhydrous Reaction Reaction Progress (TLC/LC-MS) Anhydrous->Reaction Schotten Protocol B: Schotten-Baumann (H2O/THF/Na2CO3) Hydrophilic->Schotten Schotten->Reaction BaseWash Basic Extraction (pH > 10) Remove non-acidic impurities Reaction->BaseWash Workup Acidify Acidification (pH < 3) Precipitate Product BaseWash->Acidify Aqueous Layer Final Final Product: 4-(N-substituted-sulfamoyl) -1H-pyrrole-2-carboxylic acid Acidify->Final Filter/Extract

Caption: Decision tree for selecting the optimal synthesis protocol based on amine properties, leading to a unified purification strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are dry (Protocol A) or keep temp at 0°C (Protocol B). Increase amine equivalents.
Starting Material Remains Poor SolubilitySwitch solvent to DMF or DMA. Use Protocol B (aqueous base solubilizes the acid).
Impurity: Sulfonic Acid Moisture ingressUse fresh reagents. This is the hydrolysis byproduct; remove via aqueous workup (it is very water-soluble).
Product Oiling Out Intermediate polarityIf product doesn't precipitate at pH 2, saturate the aqueous layer with NaCl (salting out) before EtOAc extraction.

References

  • Supuran, C. T., et al. (2014).[5] "Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling."[5] European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2023). "Product Specification: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid." MilliporeSigma Catalog.

  • Willis, M. C., et al. (2020).[6] "Synthesis of Sulfonamides via Sulfinylamine Reagents." Organic Letters.

  • PubChem. (2023).[7] "Compound Summary: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid." National Library of Medicine.

  • BroadPharm. (2022). "Protocol for Amino PEG Coupling to Carboxylic Acids." BroadPharm Application Notes.

Sources

Application

Application Notes and Protocols: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid as a Versatile Bifunctional Intermediate in Pharmaceutical Synthesis

Abstract 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS 1096910-97-2) is a pivotal intermediate in modern medicinal chemistry.[1] This heterocycle is uniquely equipped with two distinct and orthogonally reactive fu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS 1096910-97-2) is a pivotal intermediate in modern medicinal chemistry.[1] This heterocycle is uniquely equipped with two distinct and orthogonally reactive functional groups: a highly electrophilic sulfonyl chloride and a versatile carboxylic acid. This bifunctional nature allows for sequential or parallel derivatization, making it an ideal scaffold for generating diverse molecular libraries in drug discovery campaigns. The pyrrole core is a well-established pharmacophore found in numerous therapeutic agents, while the sulfonamide linkage, readily formed from the sulfonyl chloride, is a classic amide bioisostere that can enhance metabolic stability and modulate physicochemical properties.[2][3][4] This guide provides a comprehensive overview of the core reactivity, detailed experimental protocols for derivatization, analytical characterization methods, and critical safety information for the effective use of this intermediate.

Compound Properties and Safe Handling

4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is a reactive chemical that demands careful handling to ensure safety and experimental success. Its properties are summarized below.

PropertyValueReference
CAS Number 1096910-97-2
Molecular Formula C₅H₄ClNO₄S[1]
Molecular Weight 209.61 g/mol
Physical Form Powder
InChIKey ALUJALXDRRFASD-UHFFFAOYSA-N
Hazard Pictogram GHS05 (Corrosive)
Hazard Statement H314: Causes severe skin burns and eye damage

Critical Safety Protocols:

Due to its high reactivity, particularly with nucleophiles like water, stringent safety measures are mandatory.

  • Handling Environment: All manipulations must be performed in a certified chemical fume hood with adequate ventilation.[5][6]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[6][7]

  • Moisture Sensitivity: The sulfonyl chloride moiety reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas.[6] All glassware, solvents, and reagents must be scrupulously dried before use. Systems should be maintained under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Incompatibilities: Avoid contact with water, alcohols, strong bases, and metals. Do not store in aluminum or galvanized containers.[5][6]

  • Spill Management: In case of a spill, do not use water. Absorb the spill with an inert, dry material such as sand or vermiculite and place it in a suitable container for disposal.[5][6]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

Core Reactivity and Synthetic Strategy

The synthetic utility of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid stems from the differential reactivity of its two functional groups. The sulfonyl chloride is a powerful electrophile, significantly more reactive than the carboxylic acid towards common nucleophiles. This allows for a highly selective, stepwise approach to synthesis.

  • Primary Reaction Site: The sulfonyl chloride group readily undergoes nucleophilic substitution with primary or secondary amines to form stable sulfonamide bonds.[8] This reaction is typically fast and high-yielding.

  • Secondary Reaction Site: The carboxylic acid group can subsequently be modified through standard transformations, such as esterification or amide coupling, after the sulfonamide has been formed.[9]

This strategic orthogonality is a cornerstone of its application, enabling the controlled assembly of complex molecules.

G A 4-(chlorosulfonyl)-1H- pyrrole-2-carboxylic acid B Pyrrole Sulfonamide Intermediate (-SO2-NR1R2, -COOH) A->B  + R1R2NH (Selective Sulfonylation) D Pyrrole Ester/Amide Intermediate (-SO2Cl, -CO-X) A->D  + X-H (e.g., ROH)  + Acid Catalyst (Less Favorable Pathway) C Dual-Functionalized Pyrrole Scaffold (-SO2-NR1R2, -CO-X) B->C  + Activating Agent  + Nucleophile (X-H) (Carboxylic Acid Derivatization) D->C  + R1R2NH (Sulfonylation)

Figure 1: General synthetic pathways illustrating the strategic use of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid. The primary, more favorable route involves initial sulfonylation followed by modification of the carboxylic acid.

Protocol 1: Synthesis of N-Substituted-4-sulfamoyl-1H-pyrrole-2-carboxylic Acids

This protocol details the general procedure for reacting the sulfonyl chloride moiety with a primary or secondary amine to yield a pyrrole sulfonamide, which is a cornerstone reaction in drug discovery.[2][10]

Principle: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition-elimination reaction displaces the chloride leaving group. A non-nucleophilic base is required to neutralize the HCl generated, driving the reaction to completion.[8]

Materials and Equipment:

  • 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous base (e.g., triethylamine or pyridine, 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar), ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes.

    • Causality: Slow, dropwise addition at 0 °C is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes with 1% acetic acid). The starting material should be consumed, and a new, typically more polar, spot corresponding to the product should appear.

  • Workup:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide derivative.

G A Reagent Preparation (Amine, Base in DCM @ 0°C) B Dropwise Addition (Sulfonyl Chloride Solution) A->B C Reaction (Stir at RT, 4-18h) B->C D Aqueous Workup (Wash, Dry, Concentrate) C->D E Purification (Chromatography/ Crystallization) D->E F Characterization E->F

Figure 2: Standard experimental workflow for the synthesis of pyrrole sulfonamides.

Protocol 2: Esterification of the Carboxylic Acid Moiety

This protocol describes the conversion of the carboxylic acid group of a pyrrole-sulfonamide (synthesized in Protocol 1) into a methyl ester using Fischer esterification.

Principle: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. The alcohol (in this case, methanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.

Materials and Equipment:

  • Pyrrole-sulfonamide from Protocol 1 (1.0 eq)

  • Anhydrous methanol (solvent)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 2-3 drops)

  • Flask with reflux condenser, heating mantle

  • Saturated sodium bicarbonate solution

Step-by-Step Methodology:

  • Reaction Setup: Suspend or dissolve the pyrrole-sulfonamide starting material in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 2-6 hours.

    • Causality: The elevated temperature is required to overcome the activation energy of the reaction, driving the equilibrium towards the ester product.

  • Monitoring: Monitor the reaction by TLC. The product will be less polar (higher Rf) than the carboxylic acid starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography or recrystallization.

Analytical Characterization

Thorough characterization of the starting material and synthesized products is essential to confirm structure and purity.[11] A combination of spectroscopic techniques is recommended.

TechniqueFunctional GroupCharacteristic Signal / Observation
IR Spectroscopy -SO₂ClStrong S=O stretches: ~1370 cm⁻¹ (asymmetric), ~1180 cm⁻¹ (symmetric).[8]
-SO₂NHRStrong S=O stretches: ~1350 cm⁻¹ (asymmetric), ~1160 cm⁻¹ (symmetric). N-H stretch (for 1° amines) ~3300 cm⁻¹.[8]
-COOHBroad O-H stretch from ~3300-2500 cm⁻¹. C=O stretch at ~1700 cm⁻¹.
-COOR (Ester)C=O stretch at ~1730 cm⁻¹. C-O stretch ~1250-1100 cm⁻¹.
¹H NMR Pyrrole-HAromatic signals typically in the δ 6.0-7.5 ppm range.
Pyrrole N-HBroad singlet, often > δ 10 ppm, exchangeable with D₂O.
COOHVery broad singlet, often > δ 11 ppm, exchangeable with D₂O.
SO₂NHRBroad singlet (for 1° amines), position variable, exchangeable with D₂O.[8]
¹³C NMR Pyrrole CarbonsSignals typically in the δ 100-140 ppm range.
COOH CarbonylSignal around δ 160-170 ppm.
SO₂-C CarbonCarbon attached to sulfonyl group will be deshielded.
Mass Spec (ESI) N/AConfirms the molecular weight of the product ([M+H]⁺ or [M-H]⁻).
  • Note on NMR: Due to the reactivity of the sulfonyl chloride, aprotic deuterated solvents such as DMSO-d₆ or CDCl₃ must be used for analysis.[11]

Applications in Drug Discovery

The derivatives synthesized from 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid are of significant interest in pharmaceutical research.

  • Scaffold for Bioactive Agents: Pyrrole sulfonamides have been investigated as potent anti-proliferative agents against various cancer cell lines.[12] The core scaffold allows for the exploration of structure-activity relationships (SAR) by systematically varying the substituents on the sulfonamide nitrogen and the carboxylic acid terminus.

  • Lead Optimization: This intermediate enables the rapid generation of analogs to fine-tune key drug properties. For instance, converting the carboxylic acid to an ester can increase lipophilicity and cell permeability, while introducing basic amines via the sulfonamide can improve aqueous solubility.[4][13]

  • Enzyme Inhibition: Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[8] The pyrrole scaffold can be used to target the active sites of various enzymes, including kinases and proteases, where the sulfonamide can act as a hydrogen bond acceptor.[2]

By providing a robust and versatile platform for chemical modification, 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid serves as a powerful tool for accelerating the discovery and optimization of novel therapeutic candidates.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). National Institutes of Health (NIH). Retrieved from [Link]

  • Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%. (2006). Cole-Parmer. Retrieved from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group, Princeton University. Retrieved from [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. Retrieved from [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved from [Link]

  • Chlorosulfonyl isocyanate Safety Data Sheet. (n.d.). Carl Roth. Retrieved from [Link]

  • Synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing sulfonamide moiety for evaluation as anticancer and radiosensitizing agents. (2010). Semantic Scholar. Retrieved from [Link]

  • Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. (2022). Bentham Science Publishers. Retrieved from [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). ResearchGate. Retrieved from [Link]

  • Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. (2024). ACS Publications. Retrieved from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). SciSpace. Retrieved from [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025). MDPI. Retrieved from [Link]

  • 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid. (n.d.). GenPrice UK. Retrieved from [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005). PubMed. Retrieved from [Link]

  • Preparation of pyrrole esters. (1982). Google Patents.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). RSC Publishing. Retrieved from [Link]

  • Pyrrole-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-(chlorosulfonyl)-1h-pyrrole-2-carboxylic acid (C5H4ClNO4S). (n.d.). PubChemLite. Retrieved from [Link]

  • Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. (1960). ACS Publications. Retrieved from [Link]

  • Esterification of 1-(2-carboxyethylpyrrole). (2005). ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. (2023). ResearchGate. Retrieved from [Link]

  • Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury treatment. (2024). PubMed. Retrieved from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2014). National Institutes of Health (NIH). Retrieved from [Link]

Sources

Method

general procedure for nucleophilic substitution of pyrrole sulfonyl chlorides

A Comprehensive Protocol for Sulfonamide and Sulfonate Synthesis Introduction & Mechanistic Causality Pyrrole sulfonyl chlorides are indispensable electrophilic building blocks in medicinal chemistry, primarily utilized...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Protocol for Sulfonamide and Sulfonate Synthesis

Introduction & Mechanistic Causality

Pyrrole sulfonyl chlorides are indispensable electrophilic building blocks in medicinal chemistry, primarily utilized to graft the sulfonamide pharmacophore onto complex molecular architectures. The core transformation relies on the nucleophilic attack of an amine (or alcohol) at the highly electrophilic, hexavalent sulfur center [1][1].

Unlike classical


 substitutions at 

hybridized carbons, the substitution at a sulfonyl group proceeds via a distinct addition-elimination mechanism . The nucleophile attacks the sulfur atom, temporarily breaking the

-bond of one of the S=O groups to form a transient, zwitterionic tetrahedral intermediate. The subsequent thermodynamic collapse of this intermediate expels the chloride leaving group, yielding the stable sulfonamide [2][2]. Understanding this causality is critical: because the intermediate is sterically demanding, the reaction is highly sensitive to the steric bulk of both the nucleophile and the pyrrole scaffold.

Mechanism A Pyrrole Sulfonyl Chloride (Electrophilic Sulfur) C Tetrahedral Zwitterionic Intermediate A->C Nucleophilic Attack B Amine Nucleophile (e.g., R-NH2) B->C Nucleophilic Attack D Elimination of Cl⁻ & Deprotonation by Base C->D Collapse of Intermediate E Pyrrole Sulfonamide (Target Product) D->E Proton Transfer

Fig 1: Addition-elimination mechanism of pyrrole sulfonyl chloride amination.

Experimental Design: The "Why" Behind the "What"

To ensure a self-validating and high-yielding protocol, every reagent choice must be deliberate:

  • Base Selection (Neutralization vs. Catalysis): The S-N coupling generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will rapidly protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction [1][1]. An auxiliary organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is mandatory. When using poorly nucleophilic anilines, Pyridine is preferred because it acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate before the amine attacks.

  • Solvent Selection (Moisture Exclusion): Anhydrous, aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are strictly required. Trace water acts as a competing oxygen-nucleophile, leading to the irreversible hydrolysis of the sulfonyl chloride into a dead-end sulfonic acid [2][2].

  • Temperature Control: The formation of the S-N bond is highly exothermic. Initiating the reaction at 0 °C suppresses localized heating and minimizes competitive hydrolysis, ensuring high chemoselectivity.

Standardized Experimental Protocol

This protocol describes the general amination of a pyrrole sulfonyl chloride (e.g., 1-(phenylsulfonyl)pyrrole-3-sulfonyl chloride).

Reagents & Equipment
  • Substrate: Pyrrole sulfonyl chloride (1.0 eq)

  • Nucleophile: Primary or secondary amine (1.1 – 1.2 eq)

  • Base: DIPEA or Pyridine (1.5 – 2.0 eq)

  • Solvent: Anhydrous DCM (0.1 – 0.2 M relative to substrate)

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer, argon/nitrogen balloon, ice-water bath.

Step-by-Step Methodology
  • Preparation: Flush the flame-dried round-bottom flask with inert gas. Add the amine nucleophile and the chosen base to the anhydrous DCM.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve the pyrrole sulfonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes.

    • Self-Validation Check: A slight fuming or mild exotherm upon addition indicates active HCl generation and successful S-N bond formation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor progression via Thin-Layer Chromatography (TLC) (Eluent: typically 30% EtOAc in Hexanes).

    • Self-Validation Check: The UV-active starting material spot should disappear, replaced by a new, distinct spot (the sulfonamide). If the starting material persists after 4 hours, verify the pH; if acidic, add 0.5 eq of additional base.

  • Quenching: Once TLC confirms completion, quench the reaction by adding an equal volume of saturated aqueous ammonium chloride (

    
    ).
    
    • Causality: A mildly acidic quench neutralizes excess base without risking the acid-catalyzed cleavage of sensitive functional groups.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers sequentially with:
    
    • 
       HCl (removes residual amine and organic base).
      
    • Saturated aqueous

      
       (removes any hydrolyzed sulfonic acid byproduct).
      
    • Brine (removes bulk water).

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure pyrrole sulfonamide.
    

Workflow Step1 1. Preparation Dry Solvent & Base Step2 2. Activation Cool to 0°C Step1->Step2 Step3 3. Substitution Add Nucleophile Monitor via TLC Step2->Step3 Step4 4. Quenching Add H2O/NH4Cl Step3->Step4 Step5 5. Isolation Extract & Purify Step4->Step5

Fig 2: Standard experimental workflow for the nucleophilic substitution reaction.

Quantitative Optimization Data

The reactivity of the pyrrole sulfonyl chloride depends heavily on the nature of the nucleophile. Use the following empirically derived matrix to adjust your reaction conditions:

Nucleophile ClassRepresentative ReagentOptimal Base (Eq)SolventTemp / TimeExpected Yield
Primary Aliphatic Amine BenzylamineDIPEA (1.5 eq)DCM0 °C to RT, 2 h85–95%
Secondary Aliphatic Amine MorpholineTEA (2.0 eq)THF0 °C to RT, 3 h80–90%
Aromatic Amine (Aniline) 4-FluoroanilinePyridine (3.0 eq)Pyridine/DCMRT to 50 °C, 12 h65–80%
Aliphatic Alcohol EthanolTEA + DMAP (0.1 eq)DCM0 °C to RT, 18 h50–70%

Troubleshooting & Self-Validation

  • Issue: High levels of Sulfonic Acid Byproduct (Hydrolysis).

    • Cause: Introduction of moisture.

    • Solution: Ensure all glassware is strictly flame-dried. Use freshly distilled or sure-seal solvents. Check the integrity of the pyrrole sulfonyl chloride starting material via NMR prior to use, as it may have degraded during storage.

  • Issue: Sluggish Reactivity with Sterically Hindered Amines.

    • Cause: The tetrahedral intermediate cannot form due to steric clash.

    • Solution: Switch the solvent to Acetonitrile (MeCN) and elevate the temperature to 60 °C. Alternatively, pre-deprotonate the amine using Sodium Hydride (NaH) in THF to generate a highly reactive amide anion prior to electrophile addition.

References

  • Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts (US7842834B2)

Sources

Application

Application Note: Peptide Coupling Strategies for Pyrrole-2-Carboxylic Acid Derivatives

This guide details the strategic handling of pyrrole-2-carboxylic acid (Py-2-COOH) derivatives in peptide coupling.[1] Unlike standard amino acids, the electron-rich pyrrole ring and the propensity for decarboxylation re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic handling of pyrrole-2-carboxylic acid (Py-2-COOH) derivatives in peptide coupling.[1] Unlike standard amino acids, the electron-rich pyrrole ring and the propensity for decarboxylation require specialized protocols.[1]

Strategic Analysis & Mechanistic Challenges

Coupling pyrrole-2-carboxylic acid is deceptively difficult compared to standard peptide synthesis.[1] Two primary factors dictate the failure of conventional methods (e.g., DCC/NHS) if not carefully managed:

  • Thermal Decarboxylation: Py-2-COOH is inherently unstable.[1] The electron-rich pyrrole ring facilitates the loss of CO₂ to form pyrrole, particularly under acidic conditions or elevated temperatures.[1]

  • Electronic Deactivation: The nitrogen lone pair donates electron density into the ring, making the carbonyl carbon less electrophilic than in standard benzamides or alkanamides.[1] This necessitates highly active acylating agents.[1]

Decision Matrix: Selecting the Right Strategy
ConstraintRecommended StrategyWhy?
Solution Phase / Scale-up Trichloroacetyl (Tca) Method Avoids unstable acid chlorides; Tca-pyrrole is a stable, crystalline shelf-stable intermediate.[1]
Solid Phase (SPPS) Boc-Py-OBt / HBTU Activation Compatible with automated synthesizers; avoids harsh acylation conditions.[1]
Complex/Hindered Amines HATU/HOAt The pyridinium nitrogen in HOAt provides anchimeric assistance, boosting coupling rates for electron-poor amines.[1][2]

Workflow Visualization

The following diagram outlines the decision logic and mechanistic flow for the two primary protocols described below.

PyCoupling Start Starting Material: Pyrrole-2-Carboxylic Acid Source Decision Select Synthesis Mode Start->Decision Risk RISK: Decarboxylation (Avoid Acid Chlorides/High Heat) Start->Risk Direct Acid Activation Tca_Route Route A: Solution Phase (Trichloroacetyl Method) Decision->Tca_Route Scale > 1g SPPS_Route Route B: Solid Phase (SPPS) Decision->SPPS_Route Library/Oligomer Tca_Synth Synthesize 2-(Trichloroacetyl)pyrrole (Stable Intermediate) Tca_Route->Tca_Synth Haloform Haloform Reaction w/ Amine (Release of CHCl3) Tca_Synth->Haloform Product Final Pyrrole-2-Carboxamide Haloform->Product Activation In-situ Activation (HBTU or HATU + DIEA) SPPS_Route->Activation Coupling Coupling to Resin-Bound Amine (Long reaction time: >1h) Activation->Coupling Coupling->Product

Figure 1: Strategic workflow for Pyrrole-2-Carboxamide synthesis. Route A utilizes the haloform reaction to bypass unstable intermediates, while Route B relies on high-efficiency uronium reagents.

Protocol A: The Trichloroacetyl (Tca) Method (Solution Phase)

This is the "Gold Standard" for solution-phase synthesis, particularly for Distamycin analogues and polyamides.[1] It utilizes 2-(trichloroacetyl)pyrrole as a surrogate for the acid chloride.[1] The


 group acts as an excellent leaving group when attacked by an amine, releasing chloroform.[1]
Mechanism

The reaction proceeds via a haloform-type mechanism.[1] The amine attacks the ketone carbonyl, forming a tetrahedral intermediate.[1] The trichloromethyl anion (


) leaves and is immediately protonated to form chloroform (

).[1]
Materials
  • Reagent: 2-(Trichloroacetyl)pyrrole (Commercially available or synthesized from pyrrole + trichloroacetyl chloride).[1]

  • Amine: Primary or secondary amine (as free base or salt).[1]

  • Solvent: THF, Ethyl Acetate, or DMF (for solubility).[1]

  • Base: DIEA (Diisopropylethylamine) or

    
     (if using amine salts).[1]
    
Step-by-Step Procedure
  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous THF (concentration ~0.1 M).

    • Note: If the amine is a hydrochloride salt, add 1.2 equiv of DIEA and stir for 10 minutes to liberate the free base.[1]

  • Addition: Add 2-(trichloroacetyl)pyrrole (1.1 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature.

    • Reaction Time: Simple aliphatic amines: 1–4 hours.[1] Electron-deficient aromatic amines (e.g., other pyrroles/anilines): 12–24 hours.[1]

    • Monitoring: Monitor by TLC (EtOAc/Hexanes).[1] The Tca-pyrrole spot will disappear, and a more polar amide spot will appear.[1]

  • Workup (Precipitation Method):

    • If the product is insoluble in ether/water (common for polyamides): Dilute the reaction mixture with diethyl ether or water. Filter the precipitate.[1][3]

  • Workup (Extraction Method):

    • Dilute with EtOAc.[1] Wash with 1M HCl (to remove unreacted amine), then 5%

      
       (to remove phenols/byproducts), then Brine.[1] Dry over 
      
      
      
      .[1][4][5]

Why this works: The Tca-pyrrole is shelf-stable for years, unlike Py-2-COCl which degrades rapidly.[1] The reaction is driven by the stability of the leaving group (


).

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

For synthesizing DNA-binding polyamides (e.g., hairpin polyamides), SPPS is preferred.[1] The standard Fmoc or Boc protocols must be modified to account for the lower reactivity of the pyrrole amine and the acid.

Critical Reagents
  • Coupling Agent: HBTU (Standard) or HATU (Difficult couplings).[1]

    • Expert Insight: HATU is preferred when coupling to a pyrrole amine because the nucleophilicity of the pyrrole amine is low.[1]

  • Resin: PAM resin (Boc chemistry) or Wang resin (Fmoc chemistry).[1]

  • Monomers: Boc-Py-OH or Fmoc-Py-OH.[1]

Protocol (Boc-Chemistry Example)

This protocol is adapted from the Dervan laboratory standards for pyrrole-imidazole polyamides.[1]

  • Deprotection (TFA): Treat the resin-bound amine with 80% TFA/DCM for 20 minutes to remove the Boc group.[1]

  • Wash: DCM (3x), DMF (3x).

  • Neutralization: 10% DIEA in DMF (2 x 5 min).

  • Activation (In a separate vial):

    • Combine Boc-Py-OH (3-4 equiv relative to resin loading).[1]

    • Add HBTU (3.8 equiv).[1]

    • Add DMF (to dissolve).[1][6]

    • Add DIEA (10 equiv).[1]

    • Wait Time: Allow to activate for 3–5 minutes (do not wait longer; active esters can hydrolyze or rearrange).[1]

  • Coupling:

    • Add the activated mixture to the resin.[1]

    • Shake/Vortex for 60 minutes. (Standard amino acids take 20 min; Pyrroles require longer).

  • Drain & Wash: DMF (3x), DCM (3x).

  • Capping (Optional but Recommended): Acetic anhydride/Pyridine in DMF to cap unreacted amines.[1]

Data: Coupling Efficiency Comparison
Coupling ReagentTarget Amine TypeTypical Yield (Stepwise)Reaction TimeNotes
HBTU/DIEA Aliphatic Amine>99%30 minStandard efficiency.
HBTU/DIEA Pyrrole/Aniline90-95%60 minRequires double coupling for long chains.[1]
HATU/DIEA Pyrrole/Aniline>98%45 minRecommended for aromatic amines.
PyBOP Hindered Amine95%60 minGood alternative if uronium salts fail.[1]

Troubleshooting & Optimization

Preventing Decarboxylation

If you must use the free acid (Py-2-COOH) in solution:

  • Never heat Py-2-COOH above 50°C in acidic media.

  • Avoid thionyl chloride (

    
    ) generation of acid chlorides unless performed strictly at 0°C. Prefer the Tca method.[1]
    
Solvents[1][3][7]
  • DMF vs. NMP: For long polyamides, NMP (N-methylpyrrolidone) often provides better swelling of the resin and solubility of the growing aromatic chain than DMF.

Colorimetric Monitoring

Standard Kaiser tests (ninhydrin) often fail or give false negatives with aromatic amines (like the amine of a pyrrole).[1]

  • Alternative: Use the Chloranil Test .[1] It detects secondary and aromatic amines more reliably (turns blue/green).[1]

References

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.[1][5] Journal of the American Chemical Society.[1]

  • Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Trichloroacetylpyrrole: A versatile intermediate for the synthesis of pyrrole-2-carboxylic acid derivatives.[1] Journal of Medicinal Chemistry. (Classic method for Tca synthesis).[1]

  • Wurtz, N. R., Turner, J. M., Baird, E. E., & Dervan, P. B. (2001). Fmoc Solid Phase Synthesis of Polyamides Containing Pyrrole and Imidazole Amino Acids.[1][5] Organic Letters.

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews. (For mechanism of HATU/HBTU).

Sources

Method

Application Note: Synthesis of Bioactive Heterocycles from 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic Acid

Executive Summary The development of targeted small-molecule therapeutics relies heavily on versatile, bifunctional building blocks. 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1096910-97-2) has emerged as a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted small-molecule therapeutics relies heavily on versatile, bifunctional building blocks. 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1096910-97-2) has emerged as a privileged synthon in modern drug discovery. By offering two distinct, orthogonally reactive sites—a highly electrophilic sulfonyl chloride and a stable carboxylic acid—this scaffold enables the rapid, high-yielding synthesis of diverse sulfonamide-1H-pyrrole-2-carboxamides.

Recent pharmacological breakthroughs have demonstrated that derivatives of this scaffold exhibit profound biological activities, acting as potent inhibitors of the SARS-CoV-2 NSP14 methyltransferase[1], selective inhibitors of tumor-associated Carbonic Anhydrase IX (hCA IX) in hypoxic microenvironments[2], and effective metallo-β-lactamase (MBL) inhibitors[3]. This application note provides a comprehensive, self-validating protocol for the regioselective synthesis of these bioactive heterocycles.

Mechanistic Insights & Reaction Causality (E-E-A-T)

To build a robust synthetic library, researchers must exploit the inherent kinetic differences between the two functional groups on the pyrrole ring.

The Causality of Reaction Sequencing: Attempting to functionalize the carboxylic acid first would require protecting the highly reactive sulfonyl chloride, adding unnecessary synthetic steps and reducing overall yield. Instead, the optimal workflow capitalizes on the extreme electrophilicity of the sulfonyl chloride.

  • Regioselective Sulfonylation: The chlorosulfonyl group reacts spontaneously with primary or secondary amines at room temperature. Because carboxylic acids are poor nucleophiles and generally stable under mildly basic conditions, the amidation of the carboxylic acid does not compete.

  • Amide Coupling: Once the sulfonamide is formed, the remaining carboxylic acid is chemically activated in situ using a coupling reagent (e.g., HATU) to react with a second amine, yielding the final bis-functionalized heterocycle.

Solvent and Reagent Selection:

  • DIPEA (N,N-Diisopropylethylamine): Chosen as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct during sulfonylation without competing as a nucleophile.

  • Acetonitrile (MeCN): A polar aprotic solvent that fully solubilizes the starting materials but, unlike methanol or ethanol, cannot attack the sulfonyl chloride.

  • HATU: Selected for the amidation step due to its superior reaction kinetics and ability to facilitate the coupling of sterically hindered amines, driven by the highly reactive HOAt leaving group.

Synthetic Strategy Visualization

SyntheticWorkflow SM 4-(Chlorosulfonyl)-1H- pyrrole-2-carboxylic acid Int 4-(Sulfamoyl)-1H- pyrrole-2-carboxylic acid SM->Int Step 1: Sulfonylation (DIPEA, MeCN) Amine1 Amine 1 (R1-NH2) Amine1->Int Nucleophile Prod Sulfonamide-1H-pyrrole- 2-carboxamide Int->Prod Step 2: Amidation (HATU, DIPEA, DMF) Amine2 Amine 2 (R2-NH2) Amine2->Prod Nucleophile

Fig 1. Orthogonal synthetic workflow for sulfonamide-1H-pyrrole-2-carboxamides.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity and high product purity.

Protocol A: Regioselective Sulfonylation (Synthesis of the Intermediate)

Objective: To synthesize 4-(N-substituted sulfamoyl)-1H-pyrrole-2-carboxylic acid.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (1.0 equivalent, typically 1.0 mmol) in anhydrous MeCN (10 mL).

  • Base Addition: Add DIPEA (2.5 equivalents) dropwise at 0 °C. The solution will turn slightly yellow.

  • Nucleophilic Attack: Slowly add the desired primary or secondary amine (R1-NH2, 1.1 equivalents) dissolved in 2 mL of MeCN.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validation (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 208 [M-H]⁻ corresponding to the hydrolyzed sulfonic acid artifact) disappears, and the target sulfonamide mass [M+H]⁺ is the dominant peak.

  • Workup: Concentrate the mixture in vacuo. Re-dissolve the residue in ethyl acetate (EtOAc) and wash with 1M aqueous HCl (to remove excess amine and DIPEA) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the intermediate.

Protocol B: HATU-Mediated Amide Coupling (Synthesis of the Final Product)

Objective: To synthesize the final sulfonamide-1H-pyrrole-2-carboxamide.

  • Activation: Dissolve the intermediate from Protocol A (1.0 equivalent) in anhydrous DMF (5 mL). Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir at room temperature for 15 minutes to allow the formation of the active HOAt ester.

  • Coupling: Add the second amine (R2-NH2, 1.2 equivalents) to the activated mixture. Stir at room temperature for 12 hours.

  • Self-Validation (IPC): Monitor the amidation via HPLC at 254 nm. A successful coupling is validated by a distinct shift in retention time (the highly substituted carboxamide will elute later than the polar carboxylic acid intermediate).

  • Purification: Quench the reaction with water and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure bioactive heterocycle.

Pharmacological Applications & SAR Summary

The modular nature of this synthesis allows for precise Structure-Activity Relationship (SAR) mapping across multiple therapeutic targets.

Quantitative Data Summary
Compound ClassPrimary Biological TargetKey Structural FeatureObserved Activity (IC50 / Ki)Source
Sulfonamide-1H-pyrrole-2-carboxamides SARS-CoV-2 NSP14 MethyltransferaseN-Aryl sulfonamide + Benzyl carboxamideIC50 < 100 nM[1]
Pyrrolo-sulfonamides Transmembrane Carbonic Anhydrase IX (hCA IX)Unsubstituted primary sulfonamide (-SO₂NH₂)Ki = 12.5 – 45.3 nM[2]
N-Sulfamoylpyrrole-2-carboxylates Metallo-β-lactamase (NDM-1)C3-para-fluorophenyl substitutionMIC reduction from 64 to 0.375 µg/mL[3]
Biological Mechanism of Action

BioMechanism Inhibitor Pyrrole-Sulfonamide Derivative Target1 SARS-CoV-2 NSP14 Inhibitor->Target1 Binds SAM pocket Target2 Carbonic Anhydrase IX Inhibitor->Target2 Coordinates Zn2+ Path1 Viral mRNA Capping Target1->Path1 Catalyzes Target1->Path1 Blocked Path2 Tumor Acidification Target2->Path2 Catalyzes Target2->Path2 Blocked Out1 Inhibition of Viral Replication Path1->Out1 Out2 Hypoxic Cell Death Path2->Out2

Fig 2. Dual pharmacological pathways of pyrrole-sulfonamide derivatives.

References

  • [1] Tuschl, T., Garcia, A., Meyer, C., & Glickman, J. F. (2024). Sulfonamide-1h-pyrrole-2-carboxamide inhibitors of sars-cov-2 nsp14 methyltransferase and derivatives thereof (Patent No. WO2024158863A1). Google Patents. URL:

  • [2] Pyrrolo and Pyrrolopyrimidine Sulfonamides Act as Cytotoxic Agents in Hypoxia via Inhibition of Transmembrane Carbonic Anhydrases. (2020). European Journal of Medicinal Chemistry, 188, 112021. PubMed. URL:[Link]

  • [3] Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. (2021). ACS Infectious Diseases. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Pyrrole-Based Sulfonyl Fluorides from Chlorosulfonyl Precursors

Introduction: The Ascendancy of Sulfonyl Fluorides in Modern Chemistry The sulfonyl fluoride moiety has emerged from a niche functional group to a powerhouse in chemical biology and drug discovery.[1] Unlike their more r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendancy of Sulfonyl Fluorides in Modern Chemistry

The sulfonyl fluoride moiety has emerged from a niche functional group to a powerhouse in chemical biology and drug discovery.[1] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique "Goldilocks" reactivity—stable enough to be compatible with a wide range of synthetic conditions and biological environments, yet sufficiently reactive to form covalent bonds with specific nucleophilic residues in proteins.[2][3] This exquisite balance makes them ideal warheads for covalent inhibitors and versatile connectors for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1][2]

Pyrrole scaffolds are ubiquitous in pharmaceuticals and natural products, prized for their diverse biological activities.[4][5] The combination of a pyrrole core with a sulfonyl fluoride handle creates molecules of significant interest for developing targeted therapeutics, such as Mcl-1 inhibitors for cancer therapy, and novel chemical probes.[6][7] This guide provides a comprehensive overview and detailed protocols for the critical synthetic step: the conversion of pyrrole-based sulfonyl chlorides into their corresponding sulfonyl fluorides.

Section 1: Synthetic Pathways to Pyrrole Sulfonyl Chlorides

The journey to a pyrrole sulfonyl fluoride begins with its chlorosulfonyl precursor. The synthesis of pyrrole sulfonyl chlorides can be non-trivial due to the electron-rich and acid-sensitive nature of the pyrrole ring. Direct chlorosulfonation often requires carefully controlled conditions to avoid polymerization or undesired side reactions. More controlled methods often involve building the pyrrole ring with the sulfonyl group already present.

Common strategies include:

  • N-Sulfonylation of Pyrrole: A straightforward method where pyrrole is treated with a sulfonyl chloride in the presence of a base. This is highly effective for preparing N-substituted pyrrole sulfonyl chlorides.[8]

  • Paal-Knorr Pyrrole Synthesis: This powerful condensation reaction between a 1,4-dicarbonyl compound and a primary amine or sulfonamide can be used to construct the N-sulfonylated pyrrole ring system from acyclic precursors.[8][9]

  • Ring-Closing Metathesis: N-sulfonyl-diallylamines can undergo ring-closing metathesis followed by an in-situ oxidation to yield N-sulfonyl pyrroles, which can then be further functionalized.[9]

The choice of method depends on the desired substitution pattern and the stability of the specific pyrrole derivative.

Section 2: The Core Transformation: Chloride to Fluoride Exchange

The conversion of a sulfonyl chloride (R-SO₂Cl) to a sulfonyl fluoride (R-SO₂F) is a nucleophilic substitution reaction, often referred to as a halide exchange (Halex) reaction. The fluoride anion (F⁻) acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group.

Mechanism: Nucleophilic Aromatic Substitution (SNAr-type)

The reaction proceeds via a tetrahedral intermediate. The high electronegativity of the fluorine atom and the strength of the resulting S-F bond provide the thermodynamic driving force for the reaction.[10]

Caption: Mechanism of Sulfonyl Chloride to Fluoride Conversion.

Key Fluorinating Reagents and Systems

Several fluoride sources can be employed, each with distinct advantages and optimal conditions. The choice of reagent is critical and depends on the substrate's sensitivity to hydrolysis and the desired reaction conditions (e.g., temperature, solvent).

Reagent SystemTypical ConditionsAdvantagesDisadvantagesReference
KF / 18-Crown-6 Anhydrous Acetonitrile, RT to 60 °C"Naked" fluoride is highly nucleophilic; good for many substrates.Requires anhydrous conditions and expensive crown ether.[2]
Potassium Bifluoride (KHF₂) Biphasic: MeCN/H₂O or THF/H₂O, RTInexpensive, minimizes hydrolysis of the sulfonyl fluoride product, tolerant of various functional groups.Can be slower than anhydrous methods.[1][2][10]
Aqueous KF / Acetone Biphasic: Acetone/H₂O, RTSimple, mild, high-yielding, avoids hazardous solvents and catalysts.Biphasic nature may require vigorous stirring.[11][12]
Tetrabutylammonium fluoride (TBAF) Anhydrous THF or MeCNSoluble in organic solvents, highly reactive.Can be basic and hygroscopic, potentially causing side reactions.[2]

Section 3: Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions for their specific pyrrole sulfonyl chloride substrate.

Protocol 1: Fluorination using Potassium Bifluoride (KHF₂) in a Biphasic System

This method, popularized by Sharpless and co-workers, is robust and generally high-yielding, minimizing the risk of hydrolysis of the desired sulfonyl fluoride product.[1][2]

Materials:

  • Pyrrole sulfonyl chloride (1.0 equiv)

  • Potassium bifluoride (KHF₂) (3.0-5.0 equiv)

  • Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the pyrrole sulfonyl chloride (1.0 equiv).

  • Add acetonitrile or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • In a separate beaker, prepare a saturated aqueous solution of potassium bifluoride (KHF₂). Add this solution to the reaction flask. The system will be biphasic.

  • Stir the mixture vigorously at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Dilute with ethyl acetate or dichloromethane.

  • Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude pyrrole sulfonyl fluoride.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Protocol 2: Simplified Fluorination with Aqueous KF in Acetone

This operationally simple method avoids the need for phase-transfer catalysts and is performed under mild, biphasic conditions.[11][12]

Materials:

  • Pyrrole sulfonyl chloride (1.0 equiv)

  • Potassium fluoride (KF) (3.0-5.0 equiv)

  • Acetone

  • Deionized water

  • Ethyl acetate or Diethyl ether (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrrole sulfonyl chloride (1.0 equiv) in acetone (typically 0.2-0.5 M) in a round-bottom flask with a stir bar.

  • In a separate flask, dissolve potassium fluoride (3.0-5.0 equiv) in a minimal amount of deionized water.

  • Add the aqueous KF solution to the acetone solution of the sulfonyl chloride.

  • Stir the resulting biphasic mixture vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, add ethyl acetate or diethyl ether to the mixture.

  • Transfer to a separatory funnel and wash the organic layer with water and then with brine.

  • Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude pyrrole sulfonyl fluoride can be purified by column chromatography if necessary.

Section 4: General Workflow and Safety Considerations

Experimental Workflow Diagram

Workflow cluster_precursor Precursor Synthesis cluster_main Halide Exchange Reaction cluster_workup Workup & Purification Pyrrole Pyrrole Starting Material Chlorination Chlorosulfonation / Ring Formation Pyrrole->Chlorination PyrroleSO2Cl Pyrrole Sulfonyl Chloride Chlorination->PyrroleSO2Cl Reaction Dissolve in Organic Solvent + Add Aqueous Fluoride Source PyrroleSO2Cl->Reaction Core Protocol Stir Vigorous Stirring (Room Temperature) Reaction->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Workup Extraction & Washing Monitor->Workup Upon Completion Drying Dry with Na₂SO₄ / MgSO₄ Workup->Drying Concentrate Concentration in vacuo Drying->Concentrate Purify Purification (Chromatography / Recrystallization) Concentrate->Purify FinalProduct Pyrrole Sulfonyl Fluoride Purify->FinalProduct

Sources

Method

incorporating 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid into drug scaffolds

Application Note: Strategic Incorporation of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic Acid into Drug Scaffolds Executive Summary The incorporation of the 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS 1096910-97-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic Acid into Drug Scaffolds

Executive Summary

The incorporation of the 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS 1096910-97-2) motif is a high-value strategy in medicinal chemistry, particularly for developing Carbonic Anhydrase Inhibitors (CAIs) , anticancer agents, and antimicrobial scaffolds.[1] This building block offers a unique bifunctional profile: a highly electrophilic sulfonyl chloride (


) for library diversification and a carboxylic acid (

) for solubility modulation or further conjugation.[1]

However, its zwitterionic potential and hydrolytic instability present specific synthetic challenges. This guide provides field-proven protocols to successfully incorporate this moiety while maintaining high yield and purity.

Chemical Profile & Handling

PropertySpecification
Compound Name 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid
CAS Number 1096910-97-2
Molecular Weight 209.61 g/mol
Appearance Off-white to light brown powder
Storage -20°C, Inert Atmosphere (Argon/Nitrogen), Desiccated
Critical Reactivity Moisture sensitive (hydrolyzes to sulfonic acid).[1] Acidic protons (COOH, Pyrrole NH).

Handling Directive:

  • Moisture Control: The sulfonyl chloride moiety is prone to rapid hydrolysis. All reagents must be anhydrous. Open the vial only in a glovebox or under a positive pressure of nitrogen.

  • Solubility Paradox: As a free acid, the compound is poorly soluble in non-polar solvents (DCM, Toluene) but reacts with polar protic solvents (MeOH, Water). Recommended Solvents: Anhydrous THF, DMF, or Acetonitrile.

Strategic Synthetic Analysis

The core challenge is the Chemoselective Sulfonylation of an amine nucleophile in the presence of the free carboxylic acid.

Mechanism of Interference
  • Base Consumption: The starting material consumes 1 equivalent of base immediately to deprotonate the carboxylic acid (

    
    ).[1]
    
  • Solubility Shift: The resulting carboxylate salt may precipitate in organic solvents, halting the reaction.

  • Self-Reactivity: While rare under mild conditions, the carboxylate can potentially attack the sulfonyl chloride in a bimolecular fashion if concentration is too high.

Decision Tree: Acid vs. Ester Route
  • Route A (Direct Acid Coupling): Use when the final target requires a free acid or when the amine is valuable/complex. Advantage:[1] Fewer steps. Disadvantage: Solubility issues.

  • Route B (Ester Route): Use Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate (CAS 1354963-62-4) if the acid route fails due to solubility.[1] Saponify later.

Detailed Experimental Protocols

Protocol A: Direct Sulfonylation (The "Solubility-First" Method)

Best for: Coupling with hydrophobic amines or when avoiding protection/deprotection steps.[1]

Reagents:

  • SM: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (1.0 equiv)[1][2]

  • Amine: Target amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.5 equiv) — Critical: 1 eq for COOH, 1 eq for HCl, 1.5 eq excess.

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution (The Salt Formation): Add the SM (1.0 mmol, 209 mg) to anhydrous DMF (5 mL). The solution may be cloudy.

  • Base Addition: Add DIPEA (3.5 mmol, 610 µL) dropwise at 0°C.

    • Observation: The mixture should clarify as the soluble ammonium carboxylate salt forms. If not, sonicate briefly under Argon.

  • Amine Addition: Add the Target Amine (1.1 mmol) slowly at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (10% MeOH in DCM). Stain with Bromocresol Green (detects COOH).

  • Workup (Self-Validating Purification):

    • Dilute reaction with water (30 mL). The pH will be basic (~pH 9-10).[1]

    • Wash: Extract with EtOAc (2 x 15 mL). Discard organic layer (removes unreacted amine and neutral impurities).

    • Acidification: Acidify the aqueous layer carefully with 1M HCl to pH 2–3.

    • Precipitation: The product (Sulfonamido-acid) usually precipitates.[1] Filter and wash with cold water.

    • Alternative: If no precipitate, extract the acidic aqueous layer with EtOAc (3 x 20 mL), dry over

      
      , and concentrate.
      
Protocol B: Schotten-Baumann Conditions (Aqueous)

Best for: Amino acids, polar amines, or water-soluble nucleophiles.[1]

Reagents:

  • SM: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid[1][2][3][4]

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Acetone/Water (1:1 v/v)

Procedure:

  • Dissolve the Target Amine and

    
     in Water (5 mL).
    
  • Dissolve SM in Acetone (5 mL).

  • Add the SM solution dropwise to the aqueous amine solution at 0°C.

  • Stir vigorously for 1 hour at 0°C, then 2 hours at RT.

  • Workup: Evaporate Acetone. Acidify aqueous residue to pH 2. Extract with EtOAc.

Visualization: Reaction Logic & Workflow

The following diagram illustrates the chemical logic and purification strategy, ensuring the separation of the product from unreacted starting materials.

G Start Start: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid Step1 Step 1: Solubilization & Activation Solvent: DMF | Base: DIPEA (3.5 eq) Start->Step1 Intermediate Intermediate: Soluble Carboxylate Salt Step1->Intermediate Deprotonation Step2 Step 2: Nucleophilic Attack Add Amine (R-NH2) Intermediate->Step2 Check QC Check: TLC/LCMS Is SO2Cl consumed? Step2->Check Check->Step2 No (Add more amine/time) Workup1 Workup A: Basic Extraction (pH > 9) Wash with EtOAc Check->Workup1 Yes Waste1 Organic Layer: Unreacted Amine & Neutrals Workup1->Waste1 Remove Aqueous Aqueous Layer: Product (as Carboxylate) Workup1->Aqueous Keep Workup2 Workup B: Acidification (pH 2-3) Add 1M HCl Aqueous->Workup2 Final Final Product: Precipitate or Extract Workup2->Final

Caption: Workflow for the chemoselective sulfonylation of amines using the free acid scaffold, highlighting the "Acid-Base Switch" purification strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Hydrolysis of Sulfonyl ChlorideEnsure DMF is anhydrous. Use fresh bottle of SM. Dry glassware thoroughly.
Incomplete Reaction Carboxylate Salt PrecipitationSwitch solvent to DMF or NMP. Increase dilution. Sonicate during base addition.
Product is Water Soluble High Polarity of ProductIf product does not precipitate at pH 2, do not filter. Saturate aqueous layer with NaCl and extract with n-Butanol or DCM/iPrOH (3:1).[1]
Regioselectivity N-sulfonylation of Pyrrole RingRare under these conditions.[1] If observed, lower temperature to -10°C and ensure strictly 1.0 eq of amine is used.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Mane, Y. D., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(4). Link

  • Scott, K. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20700–20707. Link[5]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS 1096910-97-2).[1][4] Link

  • Kalbas, R. J., et al. (2012). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride. Journal of Heterocyclic Chemistry. Link

Sources

Application

solvent selection for reactions involving chlorosulfonyl pyrroles

Application Note: Solvent Selection Strategies for Chlorosulfonyl Pyrrole Reactions Executive Summary Chlorosulfonyl pyrroles are high-value, high-risk scaffolds in medicinal chemistry. Their dual reactivity—combining th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategies for Chlorosulfonyl Pyrrole Reactions

Executive Summary

Chlorosulfonyl pyrroles are high-value, high-risk scaffolds in medicinal chemistry. Their dual reactivity—combining the electron-rich, acid-sensitive pyrrole ring with the highly electrophilic, moisture-sensitive sulfonyl chloride moiety—creates a "Solvent Paradox." Solvents that stabilize the intermediate often fail to dissolve the reactants, while good solubilizers can accelerate decomposition.

This guide provides a rational framework for solvent selection, moving beyond traditional dichloromethane (DCM) workflows toward robust, scalable, and greener alternatives. It covers the two critical phases: Synthesis (Chlorosulfonation) and Derivatization (Sulfonamide formation).[1]

Chemo-Physical Considerations

Understanding the failure modes of chlorosulfonyl pyrroles is the prerequisite for correct solvent choice.

The Instability Triad
  • Acid-Catalyzed Polymerization: Pyrroles are

    
    -excessive. In the presence of strong acids (like the HCl byproduct of chlorosulfonation), unprotected pyrroles rapidly polymerize into "pyrrole red" tars.
    
    • Implication: Solvents must buffer or dissipate local acid concentration (e.g., Acetonitrile).

  • Nucleophilic Attack (Hydrolysis/Solvolysis): The

    
     bond in pyrrole-2-sulfonyl chloride is significantly more labile than in benzenesulfonyl chloride due to the electron-donating nitrogen pushing electron density into the sulfonyl group, weakening the 
    
    
    
    bond.
    • Implication: Protic solvents (alcohols, water) are strictly forbidden.

  • 
     Extrusion:  In polar aprotic solvents at elevated temperatures, certain heteroaromatic sulfonyl chlorides can extrude 
    
    
    
    , collapsing into the aryl chloride.
Solvent Polarity & Dielectric Effects
  • Low Dielectric (DCM, Toluene): Poor at solvating the ionic intermediates of electrophilic substitution, leading to slow reactions or heterogeneous mixtures.

  • High Dielectric (MeCN, DMF, DMSO):

    • MeCN: Ideal. It solvates the

      
       complex, moderating its reactivity and preventing "hot spots" that cause tarring.
      
    • DMF/DMSO: AVOID. DMF can react with chlorosulfonic acid (Vilsmeier-Haack type side reaction), and DMSO is an oxidant that reacts violently with acid chlorides.

Solvent Selection Matrix

Phase 1: Synthesis (Chlorosulfonation)

Reaction: Pyrrole derivative +




Chlorosulfonyl pyrrole
SolventRatingTechnical Rationale
Acetonitrile (MeCN) Preferred Moderates electrophilicity of

via complexation. Prevents polymerization. Clean workup.
Dichloromethane (DCM) Standard Good solubility, but acid byproducts can aggregate, causing local tarring. Requires vigorous stirring.
1,2-Dichloroethane (DCE) Avoid Toxic, high boiling point makes removal difficult without thermal decomposition of product.
Nitromethane Niche Excellent for Friedel-Crafts, but safety concerns (explosive hazard) limit scale-up.
Phase 2: Derivatization (Sulfonamide Formation)

Reaction: Chlorosulfonyl pyrrole + Amine + Base


 Sulfonamide
SolventRatingTechnical Rationale
THF Standard Excellent solubility for both reagents. Easy to dry.
2-MeTHF Recommended (Green) Higher stability than THF (peroxide resistant), immiscible with water (simplifies workup).
Ethyl Acetate (EtOAc) Good Green solvent. Good for biphasic Schotten-Baumann conditions. Avoid with highly nucleophilic amines at high T (transamidation risk).
DMF/DMAc Caution Use only if solubility is impossible elsewhere. High boiling point requires aqueous wash to remove, risking hydrolysis.
Alcohols (MeOH/EtOH) FORBIDDEN Will form sulfonate esters (solvolysis) instead of sulfonamides.

Visualizing the Decision Process

The following decision tree outlines the logical flow for selecting the reaction medium based on substrate protection and reaction stage.

SolventSelection Start Start: Reaction Stage Stage Is it Synthesis or Coupling? Start->Stage Synth Synthesis (Chlorosulfonation) Stage->Synth Coupling Coupling (Sulfonamide Formation) Stage->Coupling Protect Is Pyrrole N-Protected? Synth->Protect Unprotected Unprotected (N-H) Protect->Unprotected No Protected Protected (N-R/N-SO2R) Protect->Protected Yes Stop STOP: High Risk of Tar. Protect Nitrogen first. Unprotected->Stop MeCN Use Acetonitrile (MeCN) @ -10°C to 0°C Prevents Polymerization Protected->MeCN Preferred DCM Use DCM Requires strong agitation Protected->DCM Alternative Solubility Amine Solubility? Coupling->Solubility GoodSol Good Solubility Solubility->GoodSol PoorSol Poor Solubility Solubility->PoorSol Green Use 2-MeTHF or EtOAc (Green/Stable) GoodSol->Green Polar Use THF or MeCN GoodSol->Polar Biphasic Biphasic System (DCM/Water + Base) PoorSol->Biphasic

Caption: Decision tree for selecting solvents based on reaction type and substrate properties. Note the critical stop point for unprotected pyrroles.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Tosylpyrrole-3-sulfonyl Chloride

Rationale: Direct chlorosulfonation of N-protected pyrroles in MeCN directs substitution to the 3-position (steric/electronic control) and avoids tar formation.

  • Preparation: Dry Acetonitrile (MeCN) over molecular sieves (3Å). Ensure glassware is oven-dried.[2]

  • Setup: In a 3-neck flask under

    
    , dissolve 1-tosylpyrrole (1.0 equiv) in MeCN (5 mL/mmol). Cool to -10°C  (ice/salt bath).
    
  • Addition: Add Chlorosulfonic acid (

    
    , 3.0 equiv) dropwise over 20 mins. Note: Maintain internal temp < 0°C to prevent regioselectivity erosion.
    
  • Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC (mini-workup required: quench aliquot in MeOH to visualize methyl sulfonate).

  • Quench (Critical): Pour reaction mixture slowly onto crushed ice/water (10:1 ratio relative to solvent).

  • Extraction: Extract immediately with DCM (x3). Do not use EtOAc here as residual acid can catalyze hydrolysis.

  • Drying: Dry organic layer over

    
     (avoid 
    
    
    
    as it can trap water loosely). Concentrate at < 30°C (bath temp).
    • Result: Off-white solid.[2] Use immediately.

Protocol B: Green Sulfonamide Coupling

Rationale: Uses 2-MeTHF (derived from renewable resources) which separates easily from water, simplifying salt removal.

  • Reagents: Dissolve Crude Sulfonyl Chloride (1.0 equiv) in 2-MeTHF (10 mL/mmol).

  • Amine: Add Amine (1.1 equiv) and Diisopropylethylamine (DIPEA) (2.5 equiv).

    • Why DIPEA? It is non-nucleophilic and soluble in organic solvents, unlike inorganic bases which require water.

  • Conditions: Stir at 0°C to RT for 1-4 hours.

  • Workup: Add water (equal volume). The layers will separate rapidly (unlike THF/Water).

  • Wash: Wash organic layer with 0.5M citric acid (to remove excess amine) and brine.

  • Isolation: Dry and concentrate.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Black Tar Formation Polymerization of pyrrole ring.Switch solvent to MeCN; Ensure N-protection; Lower reaction temp to -20°C.
Low Yield (Sulfonic Acid found) Hydrolysis of sulfonyl chloride.Dry solvents (<50 ppm

); Use 2-MeTHF instead of THF; Speed up workup.
Regioisomer Mixture Temperature too high during addition.Keep addition strictly at -10°C; Add

slower.
Product Decomposition on Rotovap Thermal instability.Do not heat bath > 30°C; Do not distill to complete dryness (leave trace solvent if storing).

References

  • Sustainable Synthesis of Sulfonamides: Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents.[3][4] Source: RSC Advances, 2025. URL:[Link] (Note: Highlights the shift toward green solvents like 2-MeTHF and avoiding chlorinated solvents where possible.)

  • Solvolysis Mechanisms: Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Source: MDPI, International Journal of Molecular Sciences, 2008. URL:[Link] (Note: Provides kinetic data on sulfonyl chloride decomposition in various solvents.)

  • Pyrrole Sulfonation Regiochemistry: Title: Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles Using Chlorosulfonic Acid in Acetonitrile. Source: Synthetic Communications (via ResearchGate), 2008. URL:[Link] (Note: The authoritative protocol for using MeCN to control reactivity and selectivity.)

  • Stability of Heterocyclic Sulfonyl Chlorides: Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[5] Source: ChemRxiv, 2025. URL:[Link] (Note: Critical data on the rapid decomposition of pyrrole-3-sulfonyl chloride compared to other heterocycles.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Sulfonylation of Amines with Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for overcoming common challenges in the sulfonylation of amines with pyrrole derivatives. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for overcoming common challenges in the sulfonylation of amines with pyrrole derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the sulfonylation of amines with pyrrole derivatives?

Low yields in this reaction often stem from a few key factors:

  • Steric Hindrance: Bulky substituents on either the amine or the pyrrole-sulfonyl chloride can significantly slow down the reaction rate by impeding the amine's nucleophilic attack on the sulfur atom.[1][2]

  • Poor Amine Nucleophilicity: Amines with electron-withdrawing groups are less nucleophilic and may react sluggishly.[3]

  • Decomposition of Reagents or Products: Pyrrole-sulfonyl chlorides can be unstable, and the pyrrole ring itself can be sensitive to acidic conditions generated during the reaction, potentially leading to polymerization.[4][5]

  • Inadequate Reaction Conditions: Incorrect choice of base, solvent, or temperature can lead to incomplete reactions or the formation of side products.[6]

Q2: How does the choice of sulfonylating agent affect the reaction outcome?

The stability and reactivity of the pyrrole-sulfonylating agent are critical. Pyrrole-sulfonyl chlorides, particularly 3-substituted derivatives, can be unstable.[4] If you suspect your sulfonyl chloride has degraded (e.g., through hydrolysis), it is best to use a fresh batch.[6] In some cases, more stable sulfonyl fluorides can be used, although they are generally less reactive.[7]

Q3: What is the role of the base in this reaction, and how do I choose the right one?

The base serves two primary purposes: to neutralize the HCl generated during the reaction and, in some cases, to deprotonate the amine, increasing its nucleophilicity.[8] The choice of base is crucial for success.

  • For sterically hindered amines, a non-nucleophilic, hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is often a good choice.[1][9]

  • Pyridine is a commonly used weak base that can also act as a nucleophilic catalyst.[9]

  • Stronger bases like triethylamine (TEA) are also frequently used.[6]

  • In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, especially with less reactive amines, as it forms a highly reactive sulfonylpyridinium intermediate.[1][10]

Q4: My reaction is showing multiple spots on TLC, indicating side products. What are the likely side reactions?

The most common side reactions include:

  • Di-sulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product.[9] This is more likely if an excess of the sulfonylating agent is used or if the reagents are mixed too quickly.[9]

  • C-Sulfonylation of the Pyrrole Ring: While N-sulfonylation of the amine is the desired reaction, electrophilic substitution on the electron-rich pyrrole ring can occur, leading to C-sulfonylated byproducts.[11] This is more prevalent under acidic conditions.

  • Decomposition: As mentioned, the starting materials or the product itself may be unstable under the reaction conditions.[6]

Q5: Are there any specific recommendations for purifying pyrrole-sulfonamides?

Purification can be challenging due to the similar polarities of the product and unreacted starting materials.

  • Flash column chromatography on silica gel is the most common method.[2][6]

  • If the product is unstable on silica gel, consider using a different stationary phase like alumina.

  • Recrystallization can be an effective purification technique if a suitable solvent system can be found.[6]

  • If basic impurities like unreacted amine are present, an acidic wash during the work-up can help remove them.[12]

II. Troubleshooting Guide

Problem 1: Low or No Product Formation

Symptom: TLC/LC-MS analysis shows mainly unreacted starting materials.

Possible Causes & Step-by-Step Solutions:

  • Inadequate Activation of the Sulfonylating Agent:

    • Solution: Consider adding a catalytic amount of DMAP to form a more reactive intermediate.[10] For very hindered systems, a Lewis acid catalyst like indium(III) triflate may be beneficial.[3]

  • Poor Nucleophilicity of the Amine:

    • Solution 1: Increase the reaction temperature to provide more energy to overcome the activation barrier.[1]

    • Solution 2: Use a stronger, non-nucleophilic base to deprotonate the amine and increase its reactivity.

  • Steric Hindrance:

    • Solution 1: Increase the reaction temperature and reaction time.[2] Microwave irradiation can also be effective in overcoming steric barriers.[2][8]

    • Solution 2: If possible, consider using less sterically hindered starting materials.[2]

  • Degraded Pyrrole-Sulfonyl Chloride:

    • Solution: Use a freshly opened bottle of the reagent or purify the existing stock.[6] The stability of heteroaromatic sulfonyl chlorides can be limited.[4][7]

Problem 2: Formation of Multiple Products (Side Reactions)

Symptom: TLC/LC-MS shows multiple product spots.

Possible Causes & Step-by-Step Solutions:

  • Di-sulfonylation of a Primary Amine:

    • Solution 1: Carefully control the stoichiometry, using a 1:1 ratio of amine to sulfonyl chloride, or a slight excess of the amine (1.1 equivalents).[9]

    • Solution 2: Add the sulfonyl chloride solution slowly and at a low temperature (e.g., 0 °C) to avoid localized high concentrations.[6][9]

    • Solution 3: Choose a sterically hindered base like DIPEA, which is less likely to deprotonate the initially formed sulfonamide.[9]

  • N-sulfonylation vs. C-sulfonylation of the Pyrrole Ring:

    • Solution: This is often influenced by the reaction conditions. Ensure the reaction is not overly acidic. The use of a pyridine-sulfur trioxide complex is known to favor sulfonylation at the 3-position of the pyrrole ring.[11]

  • Decomposition of Starting Materials or Product:

    • Solution 1: Run the reaction at a lower temperature.[6]

    • Solution 2: Protect the pyrrole nitrogen with a suitable protecting group, such as a tosyl group, to increase its stability, especially under acidic conditions.[5]

Problem 3: Difficult Purification

Symptom: Product is difficult to isolate from starting materials or byproducts.

Possible Causes & Step-by-Step Solutions:

  • Similar Polarity of Product and Impurities:

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

  • Product is Water-Soluble:

    • Solution: During the aqueous work-up, saturate the aqueous layer with brine (NaCl) to decrease the polarity of the aqueous phase and drive the product into the organic layer.[6]

  • Presence of Basic or Acidic Impurities:

    • Solution: Perform an appropriate aqueous wash during the work-up. For basic impurities, wash with a dilute acid (e.g., 1M HCl). For acidic impurities, wash with a dilute base (e.g., saturated NaHCO₃).

III. Experimental Protocols

General Protocol for the Sulfonylation of an Amine with a Pyrrole-sulfonyl Chloride

This is a general starting point and should be optimized for your specific substrates.

Materials:

  • Amine (1.0 mmol)

  • Pyrrole-sulfonyl chloride (1.05 mmol)

  • Base (e.g., Pyridine, 2.0 mmol)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM))

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.[9]

  • Add the base to the stirred solution.

  • Slowly add a solution of the pyrrole-sulfonyl chloride in anhydrous DCM to the reaction mixture.[9]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[6]

IV. Visual Aids

Diagrams

Sulfonylation Reaction Amine Amine (R-NH2) Intermediate Intermediate Amine->Intermediate Nucleophilic Attack PyrroleSulfonylChloride Pyrrole-Sulfonyl Chloride (Pyr-SO2Cl) PyrroleSulfonylChloride->Intermediate Base Base Product Pyrrole-Sulfonamide (Pyr-SO2NHR) Base->Product HCl Scavenging Intermediate->Product Deprotonation Byproduct HCl Intermediate->Byproduct

Caption: General reaction scheme for the sulfonylation of an amine.

Troubleshooting Low Yield Start Low Yield CheckReagents Check Reagent Stability (e.g., Pyr-SO2Cl) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK StericHindrance Consider Steric Hindrance OptimizeConditions->StericHindrance ChangeBase Change Base OptimizeConditions->ChangeBase IncreaseTemp Increase Temperature StericHindrance->IncreaseTemp Yes UseCatalyst Use Catalyst (e.g., DMAP) StericHindrance->UseCatalyst No Success Improved Yield IncreaseTemp->Success UseCatalyst->Success ChangeBase->Success

Caption: Troubleshooting flowchart for low yield in sulfonylation reactions.

Data Tables

Table 1: Common Bases and Their Properties

BasepKa of Conjugate AcidPropertiesCommon Applications
Pyridine5.2Weak, nucleophilic catalystGeneral purpose, good selectivity for mono-sulfonylation.[9]
Triethylamine (TEA)10.7Stronger, non-nucleophilicWidely used, effective HCl scavenger.[6]
Diisopropylethylamine (DIPEA)11.0Strong, sterically hinderedReduces di-sulfonylation of primary amines.[9]
2,6-Lutidine6.7Sterically hinderedUseful for hindered amines.[1]
4-Dimethylaminopyridine (DMAP)9.7Highly nucleophilic catalystUsed in catalytic amounts to accelerate slow reactions.[1][10]

Table 2: Recommended Solvents

SolventDielectric ConstantPropertiesNotes
Dichloromethane (DCM)9.1Good for dissolving most reactants, relatively non-polar.A common first choice for this reaction.[6]
Tetrahydrofuran (THF)7.5Aprotic, can solvate a wide range of compounds.Ensure it is anhydrous.[6]
Acetonitrile (MeCN)37.5Polar aprotic, good for dissolving salts.Can be beneficial for less soluble starting materials.[6]
N-methyl-2-pyrrolidone (NMP)32.2High-boiling, polar aprotic.Used for less reactive systems requiring higher temperatures.[1]

V. References

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Beilstein Journals. (2017, May 3). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]

  • Request PDF. (n.d.). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions of the sulfonylation reaction. Retrieved from [Link]

  • Request PDF. (2025, August 6). Revisit to the sulfonation of pyrroles: Is the sulfonation position correct? Retrieved from [Link]

  • ResearchGate. (n.d.). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Yields.... Retrieved from [Link]

  • ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Preparation of Sulfenyl Pyrroles. (n.d.). Retrieved from [Link]

  • Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. (2025, March 26). Retrieved from [Link]

  • ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ACS Publications. (2024, February 22). Photocatalytic Sulfonyl Peroxidation of Alkenes via Deamination of N-Sulfonyl Ketimines | Organic Letters. Retrieved from [Link]

  • PMC. (2026, February 4). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines) - PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction. Retrieved from [Link]

  • PMC. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • PMC. (n.d.). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Semantic Scholar. (2016, August 25). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of crude pyrroles - US5502213A. Retrieved from

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023, February 27). Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles. Retrieved from

  • ResearchGate. (n.d.). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of pyrrole. Retrieved from [Link]

Sources

Optimization

storage stability of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid

Critical Alerts & Immediate Handling STOP: Read Before Opening the Vial Moisture Intolerance: This compound contains a sulfonyl chloride moiety (-SO₂Cl) attached to an electron-rich pyrrole ring.[1] It is hygroscopic and...

Author: BenchChem Technical Support Team. Date: March 2026

Critical Alerts & Immediate Handling

STOP: Read Before Opening the Vial

  • Moisture Intolerance: This compound contains a sulfonyl chloride moiety (-SO₂Cl) attached to an electron-rich pyrrole ring.[1] It is hygroscopic and hydrolytically unstable. Exposure to atmospheric moisture triggers a self-accelerating decomposition cycle.[1]

  • Temperature Sensitivity: Upon receipt, immediately transfer the container to -20°C (Freezer) . Do not store at room temperature.

  • Corrosive Byproducts: Degradation releases Hydrogen Chloride (HCl) gas, which is not only toxic but catalyzes the polymerization of the pyrrole ring, turning the off-white solid into a black, insoluble tar.

Storage Stability & Shelf Life

The stability of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is governed by the "Stability Triad": Temperature, Atmosphere, and Container Integrity .[1]

ParameterSpecificationTechnical Rationale
Temperature -20°C ± 5°C Low temperature kinetically inhibits hydrolysis and suppresses the extrusion of SO₂ (desulfonylation).[1]
Atmosphere Argon or Nitrogen Inert gas blanket prevents moisture ingress. Argon is preferred due to its higher density, settling over the solid.
Container Amber Glass + Parafilm Protects from light (which can induce radical decomposition of pyrroles) and ensures a secondary moisture seal.
Shelf Life 6-12 Months Under optimal conditions.[1] If stored at RT, significant degradation occurs within <48 hours.

Degradation Mechanism & Troubleshooting

Users often report the compound turning "sticky" or "black." This is a chemical cascade, not just a physical change.

The Decomposition Cascade (Visualized)

Decomposition cluster_0 Result Compound 4-(Chlorosulfonyl) pyrrole-2-COOH (Off-White Powder) Intermed Hydrolysis Compound->Intermed Polymer Pyrrole Polymer (Black Tar) Compound->Polymer Acid-Catalyzed Degradation Moisture Atmospheric Moisture (H₂O) Moisture->Intermed Acid Sulfonic Acid Derivative Intermed->Acid Fast HCl HCl Gas (Autocatalyst) Intermed->HCl Releases HCl->Compound Catalyzes Ring Polymerization

Figure 1: The autocatalytic degradation pathway. Moisture generates HCl, which attacks the pyrrole ring, leading to rapid polymerization (blackening).

Troubleshooting Table
SymptomDiagnosisRecommended Action
Clumping / Caking Early-stage moisture ingress.[1] Partial hydrolysis has occurred.Use immediately. Purify reaction product downstream. Do not return to storage.
Acrid Smell (HCl) Significant hydrolysis. The container is pressurized with HCl gas.Vent carefully in a fume hood. Check purity by NMR before use.
Black/Brown Tar Advanced polymerization. Purity is likely <50%.Discard. The material is compromised and will poison catalysts/reagents.
Pressure Pop CO₂ or HCl buildup.Safety Hazard. Open away from face. CO₂ may form if the carboxylic acid decarboxylates (rare, requires heat).

Experimental Protocols: Handling & Reaction Setup

Objective: Use the reagent without degrading the stock or the reaction.

Protocol A: Weighing & Transfer
  • Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening . Opening a cold vial condenses atmospheric water directly onto the solid.

  • Inert Handling: Ideally, weigh inside a glovebox. If not available, flush the open vial with a gentle stream of Nitrogen/Argon immediately after scooping.

  • Solvent Choice:

    • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN). Must be anhydrous.

    • Forbidden: Methanol, Ethanol, Water (Instant reaction to esters/sulfonic acids).

    • Base: Pyridine or Triethylamine (TEA) is usually required to scavenge the HCl generated during sulfonamide formation.

Protocol B: Quality Control Check (H-NMR)

Run this if the solid looks suspect.[1]

  • Solvent: DMSO-d6 (anhydrous). Avoid CDCl₃ if it is acidic.

  • Key Signals:

    • Pyrrole CH: Look for doublets around 7.0–7.5 ppm.

    • Impurity: Broad blobs in the aromatic region indicate polymerization. A sharp singlet at ~10-12 ppm (broad) indicates the sulfonic acid (-SO₃H) from hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q: Can I re-purify the compound if it has turned slightly brown? A: Generally, no . Sulfonyl chlorides are difficult to purify by chromatography because they hydrolyze on silica gel. Recrystallization is risky due to thermal instability. If the purity is >80% (by NMR), use it in excess for your next step. If <80%, buy fresh stock.

Q: Why does the SDS say "Store at 2-8°C" but you recommend -20°C? A: Commercial SDSs often list minimum compliance. For pyrrole-based sulfonyl chlorides, 2-8°C is acceptable for short-term transit, but -20°C is required to arrest the "HCl-catalyzed polymerization" loop described in Figure 1 over months [1, 2].[1]

Q: I need to make a sulfonamide. Can I mix this with an amine in water/dioxane? A: No. Water will compete with your amine for the sulfonyl chloride, producing the sulfonic acid byproduct. Use a biphasic system (DCM/Water) only if the amine is highly nucleophilic and you use a large excess of the sulfonyl chloride. Otherwise, use strictly anhydrous conditions (DCM/TEA) [3].

Q: Is the carboxylic acid group reactive? A: Yes, but less so than the sulfonyl chloride. Under standard sulfonylation conditions (0°C to RT), the -COOH will remain intact. However, if you use thionyl chloride (SOCl₂) to activate the -COOH, you risk degrading the pyrrole ring.

References

Sources

Troubleshooting

purification methods for 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid reaction mixtures

Case ID: PYR-SO2CL-004 Status: Active Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are working with 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-SO2CL-004
Status: Active Troubleshooting
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are working with 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid , a highly reactive bifunctional intermediate.[1] This molecule contains three distinct reactivity zones:

  • The Sulfonyl Chloride (

    
    ):  Highly electrophilic, moisture-sensitive.[1]
    
  • The Carboxylic Acid (

    
    ):  Proton donor, affects solubility.
    
  • The Pyrrole Ring: Electron-rich, prone to oxidation.

Critical Warning: Unlike standard organic intermediates, this compound cannot be purified via standard silica gel flash chromatography. The acidity and moisture content of silica gel will hydrolyze the sulfonyl chloride to the sulfonic acid. Purification relies almost entirely on controlled isolation (precipitation) and recrystallization .

Module 1: The "Crash-Out" Protocol (Primary Isolation)

User Question: "My reaction is finished (chlorosulfonic acid used as solvent/reagent). How do I isolate the product without it turning into a black tar?"

Technical Response: The reaction mixture consists of your product dissolved in excess chlorosulfonic acid (


) and sulfuric acid (

). The "purification" is actually a controlled quench. You must exploit the insolubility of the organic acid in cold, acidic water.
Step-by-Step Isolation Workflow
  • Preparation: Prepare a beaker with crushed ice (approx. 10x weight of reaction volume). Agitate mechanically (overhead stirrer recommended).

  • Quenching (The Critical Exotherm):

    • Do NOT add water to the reaction mixture.[2][3]

    • DO add the reaction mixture dropwise onto the ice.

    • Why? The hydrolysis of excess

      
       releases massive heat (
      
      
      
      gas evolution). If the temperature rises
      
      
      , the sulfonyl chloride will hydrolyze.
  • Filtration:

    • The product should precipitate as a white/off-white solid because the carboxylic acid is protonated (insoluble) in this highly acidic medium (

      
      ).[1]
      
    • Filter immediately using a sintered glass funnel.

  • Washing:

    • Wash the filter cake with ice-cold 1N HCl .

    • Why HCl? Using pure water might raise the pH locally, dissolving the carboxylic acid (as carboxylate) or encouraging hydrolysis.

    • Final Wash: Rinse with cold pentane or hexanes to remove surface water.

  • Drying:

    • Dry under high vacuum over

      
       or KOH pellets. Do not use heat. 
      
Visual Workflow: Isolation & Quench

QuenchProtocol Start Crude Reaction Mixture (in ClSO3H) Quench Dropwise Addition (Temp < 5°C) Start->Quench Slow Addition IceBath Pre-chilled Ice Bath (Mechanical Stirring) IceBath->Quench Precipitate Solid Precipitate Forms Quench->Precipitate Exotherm Management Filtration Vacuum Filtration (Sintered Glass) Precipitate->Filtration Wash Wash: Cold 1N HCl Then: Pentane Filtration->Wash Dry High Vac Drying (Over P2O5) Wash->Dry

Figure 1: Controlled quenching workflow to prevent hydrolysis during isolation.[1]

Module 2: Purification via Recrystallization

User Question: "The solid from the quench is slightly pink/grey. Can I run a column?"

Technical Response: No. Do not run a column. The sulfonyl chloride is too unstable. Use recrystallization to remove trace sulfonic acid and inorganic salts.

Recrystallization Protocol
  • Solvent System: Dichloromethane (DCM) / Hexane or Chloroform / Pentane.

  • Requirement: Solvents must be anhydrous .

StepActionTechnical Rationale
1 Dissolve crude solid in minimum boiling anhydrous DCM .The product is moderately soluble in DCM; inorganic salts (sulfates) are not.
2 Hot Filtration (Optional).If there is insoluble residue (inorganic salts), filter quickly while warm through a glass frit.
3 Add Hexane dropwise until turbid.Reduces solvent polarity, forcing the product out of solution.
4 Cool to

(Freezer).
Maximizes yield.[4] Slow cooling grows purer crystals.
5 Filter and wash with cold Hexane.Removes mother liquor containing organic impurities.

Module 3: Troubleshooting & Analytics

User Question: "My LC-MS shows a mass corresponding to the sulfonic acid (M-Cl+OH), not the chloride. Did my reaction fail?"

Technical Response: Not necessarily. Sulfonyl chlorides are notorious for hydrolyzing on the LC-MS column or in the mobile phase.[1]

Diagnostic Decision Tree

Use this logic to determine if the impurity is real or an artifact of analysis.

Diagnostics Issue LC-MS shows Sulfonic Acid Mass CheckSolvent Check LC Solvent Issue->CheckSolvent NMR Run H-NMR (CDCl3 or DMSO-d6) Issue->NMR Derivatize Run Derivatization Test CheckSolvent->Derivatize Contains Water/MeOH? Result1 Real Hydrolysis (Product Degraded) Derivatize->Result1 Acid remains Result2 Artifact (Product is Good) Derivatize->Result2 Amide formed NMR->Result2 Clean Spectra

Figure 2: Analytical troubleshooting for sulfonyl chloride stability.

How to Validate Purity (The "Derivatization Check")

Because the


 group is unstable, the best way to prove you have it is to convert a small aliquot into a stable sulfonamide.
  • Take 10 mg of your product.

  • Add excess benzylamine (or morpholine) in DCM.

  • Run LC-MS on this mixture.

  • Result: If you see the mass of the benzyl-sulfonamide , your original product was the sulfonyl chloride . If you still see the sulfonic acid, your product was already hydrolyzed.

Module 4: Stability & Storage FAQ

Q: Can I store this compound on the shelf? A: No. It must be stored at


 under an inert atmosphere (Argon/Nitrogen).[1] The container should be sealed with Parafilm or stored in a desiccator. Moisture in the air will slowly convert the surface of the solid to sulfonic acid [1].

Q: Why is my product turning pink? A: Pyrroles are electron-rich and prone to oxidative degradation (polymerization) in the presence of light and air.[1] The "pink" color is a tell-tale sign of pyrrole oxidation.[1] Ensure the product is stored in amber vials [2].

Q: Can I use the methyl ester instead? A: Pro-Tip: If the carboxylic acid functionality is causing solubility issues (making the workup difficult), consider using Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate .[1] The ester is significantly more lipophilic, allowing for standard aqueous extraction (DCM/Water) and is generally more stable. You can hydrolyze the ester to the acid after the sulfonamide coupling step [3].

References

  • BenchChem Technical Support. (2025).[3][5] Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem. Link[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid. Merck KGaA. Link

  • National Institutes of Health (NIH). (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrroles and Sulfonyl Chlorides. Link

Sources

Optimization

minimizing side reactions in pyrrole sulfonyl chloride coupling

This guide serves as a technical support repository for researchers encountering difficulties in pyrrole-sulfonyl chloride coupling. It is structured to diagnose, troubleshoot, and prevent the three primary failure modes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support repository for researchers encountering difficulties in pyrrole-sulfonyl chloride coupling. It is structured to diagnose, troubleshoot, and prevent the three primary failure modes: Hydrolysis , Polymerization , and Regio-scrambling .

Status: Active | Role: Senior Application Scientist | Topic: Reaction Optimization

Part 1: The Diagnostic Framework

Before adjusting parameters, you must visualize the reaction landscape. Pyrroles are π-excessive heterocycles, making them highly nucleophilic but also prone to acid-catalyzed polymerization. Sulfonyl chlorides are hard electrophiles but moisture-sensitive.

The competition is between Kinetic Control (N-sulfonylation), Thermodynamic Control (C-sulfonylation), and Catastrophic Failure (Polymerization/Hydrolysis).

Reaction Pathway Analysis

The following diagram maps the decision points where your reaction succeeds or fails.

ReactionLandscape Pyrrole Pyrrole Starting Material Complex Transition State (Charged) Pyrrole->Complex Activation Polymer Polypyrrole Tar (Black Precipitate) Pyrrole->Polymer H+ (Acid Generated) No Proton Scavenger RSO2Cl Sulfonyl Chloride (R-SO2-Cl) RSO2Cl->Complex Acid Sulfonic Acid (Hydrolysis) RSO2Cl->Acid H2O / Moisture N_Sulf N-Sulfonyl Pyrrole (Kinetic Product) Complex->N_Sulf Strong Base (NaH) Low Temp (<0°C) C_Sulf C-Sulfonyl Pyrrole (Thermodynamic Product) Complex->C_Sulf Lewis Acid / High Temp (Rearrangement) N_Sulf->C_Sulf Thermal/Acid Migration

Figure 1: Reaction landscape showing the bifurcation between N- and C-sulfonylation and the critical risks of hydrolysis and acid-catalyzed polymerization.

Part 2: Troubleshooting Guides & FAQs

Ticket #1: "My reaction mixture turned into a black tar."

Diagnosis: Acid-Catalyzed Polymerization.[1] Mechanism: The coupling releases HCl. Pyrroles are extremely acid-sensitive; protonation at C2/C3 disrupts aromaticity, creating a highly electrophilic species that reacts with unprotonated pyrrole, initiating a chain reaction (polymerization).

Solution Protocol:

  • Use an Acid Scavenger: Never run this reaction without a base. For C-sulfonylation (Friedel-Crafts), use a solid buffer like 2,6-di-tert-butylpyridine or perform the reaction in a biphasic system to sequester acid.

  • N-Protection First: If you intend to functionalize the ring later, install an Electron-Withdrawing Group (EWG) like Boc or Tosyl before exposing the ring to harsh electrophiles. This lowers the HOMO energy, making the ring less prone to oxidation and polymerization [1].

  • Temperature Control: Run the addition at -78°C to 0°C . Polymerization has a higher activation energy than the initial coupling; keeping it cold favors the single substitution.

Ticket #2: "I tried to make the N-sulfonyl pyrrole, but I got the C2-isomer."

Diagnosis: Thermodynamic Rearrangement (Regio-scrambling). Mechanism: N-sulfonylation is the kinetic product. However, the N-S bond is labile. Under thermal stress or Lewis acid catalysis, the sulfonyl group migrates to the carbon (usually C2, or C3 if C2 is blocked), which is the thermodynamic sink [2].

Corrective Action:

  • Switch Base: Use NaH (Sodium Hydride) or KOtBu in THF/DMF. These "hard" bases deprotonate the Nitrogen completely (

    
    ), creating a hard nucleophile that attacks the sulfur rapidly.
    
  • Avoid Lewis Acids: Do not use metal catalysts if targeting the N-isomer.

  • Quench Cold: Do not allow the reaction to warm above room temperature before quenching.

Ticket #3: "Low yield. The sulfonyl chloride is gone, but no product formed."

Diagnosis: Hydrolysis (The "Invisible" Side Reaction). Mechanism: Sulfonyl chlorides react with water to form sulfonic acids (


), which are water-soluble and often lost during aqueous workup, appearing as "missing mass."

Prevention Checklist:

  • Solvent Dryness: Use anhydrous DCM or THF.

  • Glassware: Flame-dry or oven-dry glassware.

  • Reagent Quality: Sulfonyl chlorides degrade to sulfonic acids on the shelf. Check purity: Dissolve a small amount in

    
    ; if you see a broad OH peak or shifted aromatic protons, recrystallize or distill the reagent before use [3].
    

Part 3: Validated Experimental Protocols

Protocol A: Kinetic N-Sulfonylation (High Selectivity)

Target: Formation of Sulfonamides (N-S bond)

System: Phase-Transfer Catalysis (PTC) or Anhydrous Deprotonation. Checkpoint: The reaction must remain colorless or light yellow. Darkening indicates polymerization.[1]

  • Preparation: In a flame-dried flask under

    
    , suspend NaH (1.2 equiv, 60% in oil)  in anhydrous THF .
    
  • Deprotonation: Cool to 0°C . Add Pyrrole (1.0 equiv) dropwise.[1]

    • Observation: Gas evolution (

      
      ). Wait until bubbling ceases (approx. 30 min). This ensures the formation of the pyrrolyl anion.
      
  • Coupling: Add Sulfonyl Chloride (1.1 equiv) dissolved in minimal THF dropwise over 10 minutes.

    • Critical Step: Keep temperature at 0°C.

  • Monitoring: Stir for 1-3 hours. Monitor by TLC.[1][2]

    • Validation: Product should be less polar than the starting pyrrole.

  • Quench: Pour into ice-cold saturated

    
     . Extract immediately with EtOAc.
    
Protocol B: Thermodynamic C-Sulfonylation (Friedel-Crafts)

Target: Formation of Sulfones (C-S bond)

System: Aluminum Chloride (


) mediated.
Risk:  High risk of tar formation.
  • Complexation: In dry DCM, mix Sulfonyl Chloride (1.0 equiv) and

    
     (1.1 equiv)  at 0°C to form the acyl/sulfonylium complex.
    
  • Protection (Optional but Recommended): If possible, use N-protected pyrrole (e.g., N-Boc) to direct regioselectivity and prevent polymerization.

  • Addition: Add the Pyrrole slowly to the complex at 0°C.

    • Note: Inverse addition (Pyrrole to Lewis Acid) prevents high local concentrations of unreacted pyrrole, reducing polymerization risk.

  • Workup: Quench with cold dilute HCl .

Part 4: Critical Data & Reference Tables

Table 1: Solvent & Base Selection Matrix
Target BondRecommended BaseRecommended SolventTemperatureRisk Factor
N-Sulfonyl NaH, KOtBu, KOH/18-crown-6THF, DMF, Toluene0°C to RTRearrangement to C-isomer if heated.
N-Sulfonyl NaOH (aq) + Bu4NBrDCM/Water (Biphasic)0°CHydrolysis of sulfonyl chloride.
C-Sulfonyl None (Lewis Acid:

)
DCM, Nitromethane0°C to RefluxPolymerization (Black Tar).
Table 2: Troubleshooting Symptoms
SymptomProbable CauseImmediate Fix
Black Tar/Solid Acid-catalyzed polymerizationAdd acid scavenger (Pyridine, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

). Dilute reaction.
Starting Material Remains Hydrolyzed Sulfonyl ChlorideCheck reagent purity. Dry solvents. Increase equivalents of

.
Multiple Spots on TLC Regio-isomer mixture (N vs C2 vs C3)Lower temperature. Switch to NaH (for N-sub) or bulky protecting groups (for C-sub).

Part 5: References

  • Jolicoeur, B., & Chapman, E. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]

  • HoriazonChemical. (2025). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Organic Reactions in Ionic Liquids: A Simple and Highly Regioselective N-Substitution of Pyrrole. Retrieved from [Link]

  • ConnectSci. (2017). Regioselective Synthesis of 2,5-Disubstituted Pyrroles via Stepwise Iododesilylation and Coupling Reactions. Australian Journal of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid

Executive Summary & Quick Status Dashboard Compound: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid CAS: 1096910-97-2 Critical Attribute: High Moisture Sensitivity / Acid-Labile Core[1] This reagent is a dual-functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Quick Status Dashboard

Compound: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid CAS: 1096910-97-2 Critical Attribute: High Moisture Sensitivity / Acid-Labile Core[1]

This reagent is a dual-functional building block containing a highly electrophilic sulfonyl chloride and a carboxylic acid . Its handling requires a precise balance: excluding moisture to prevent hydrolysis of the sulfonyl chloride while managing the acidity to prevent degradation of the electron-rich pyrrole ring.

Parameter Status / Requirement Critical Threshold
Storage Temp -20°C to 4°C Do not store > 25°C for > 24h
Atmosphere Inert (Argon/Nitrogen) Exposure to air > 15 mins degrades purity
Solvent Class Anhydrous Aprotic Water content must be < 50 ppm
Appearance Off-white/Beige Powder Dark Brown/Black = DEGRADED

The Core Logic: Why This Molecule Fails

To handle this reagent successfully, you must understand the Failure Mechanism .

The Hydrolysis Cascade

The sulfonyl chloride group (


) is thermodynamically unstable relative to its hydrolyzed form, the sulfonic acid (

).[2]
  • Initiation: Trace water attacks the sulfur atom.

  • Acid Generation: This releases

    
    .[2][3]
    
  • Autocatalysis: The generated

    
     protonates the pyrrole ring. Pyrroles are acid-sensitive; protonation often leads to polymerization (tar formation), turning the sample black.
    
  • Result: You lose the reactive center (sulfonyl chloride) and generate impurities that poison subsequent couplings.

Visualizing the Degradation Pathway:

degradation_pathway Reagent 4-(chlorosulfonyl)- pyrrole-2-COOH Intermediate Tetrahedral Intermediate Reagent->Intermediate + H₂O Polymer Pyrrole Polymer (Black Tar) Reagent->Polymer Acid-Induced Polymerization Water H₂O (Moisture) Water->Intermediate SulfonicAcid Sulfonic Acid (Inactive Byproduct) Intermediate->SulfonicAcid Collapse HCl HCl Gas Intermediate->HCl Release HCl->Reagent Acid Catalysis

Figure 1: The autocatalytic degradation cycle triggered by moisture.

Standard Operating Procedures (SOPs)

SOP-01: Storage & Initial Opening

Objective: Maintain purity >95% during storage.

  • Primary Storage: Store the vial inside a secondary container (e.g., a jar with desiccant) at -20°C.

  • Equilibration: Before opening, allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Crucial: Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating immediate hydrolysis [1].

  • Inert Handling: Flush the headspace with Argon or Nitrogen after every use. Parafilm is insufficient; use electrical tape or a secondary seal.

SOP-02: Reaction Setup (The "Self-Validating" Protocol)

Objective: Ensure the reagent is active before committing valuable substrates.

The "Benzylamine Check" (Quality Control Test): Before a large-scale reaction, perform this 10-minute validity test:

  • Dissolve ~5 mg of the reagent in 0.5 mL dry DCM.

  • Add 10 µL benzylamine (excess).

  • Run TLC (System: 5% MeOH in DCM).

    • Pass: A distinct new spot (sulfonamide) appears; starting material disappears.

    • Fail: Only a baseline spot (sulfonic acid) or streaking (polymer) is visible.

SOP-03: Solvent Compatibility Matrix
SolventCompatibilityNotes
Dichloromethane (DCM) Excellent Standard choice. Must be anhydrous.
Tetrahydrofuran (THF) Good Ensure no peroxides; dry over sieves.
Acetonitrile (MeCN) Good Polar aprotic; good for solubility.
DMF / DMA ⚠️ Caution Can contain trace amines/water; promotes hydrolysis if wet.
Alcohols (MeOH, EtOH) FATAL Reacts immediately to form sulfonate esters.
Water FATAL Immediate hydrolysis.

Troubleshooting & FAQs

Category A: Visual & Physical Issues

Q1: The powder has turned from beige to dark brown/black. Can I still use it?

  • Diagnosis: The color change indicates pyrrole polymerization caused by acid buildup (from hydrolysis).

  • Action: Discard. The titer of active sulfonyl chloride is likely negligible, and the acidic impurities will interfere with nucleophilic attacks. Do not attempt to recrystallize; the degradation is autocatalytic.

Q2: The material is clumpy and sticks to the spatula.

  • Diagnosis: Moisture absorption. The clumps are likely hydrated surface layers protecting a potentially active core.

  • Action: If the color is still light, you may attempt to use it, but assume a lower purity (~60-70%). Increase the reagent equivalents to 1.5x or 2.0x. Dissolve in dry solvent and filter off any insoluble residue (likely sulfonic acid) before adding your substrate.

Category B: Reaction Outcomes[4][5][6][7]

Q3: I see starting material (amine) remaining, even after adding excess reagent.

  • Root Cause: The reagent hydrolyzed faster than it reacted with your amine. This is common if the solvent was "wet" or the base was added too slowly.

  • Solution:

    • Order of Addition: Dissolve the amine and base (e.g., DIPEA, Pyridine) in the solvent first. Cool to 0°C. Add the sulfonyl chloride last as a solution in dry DCM.

    • Scavenger: Ensure you have at least 2.5 equivalents of base (1 eq for the HCl from sulfonylation, 1 eq for the carboxylic acid, 0.5 eq excess).

Q4: I am getting a byproduct with Mass M+17.

  • Root Cause: Hydrolysis to the sulfonic acid (

    
    ) followed by ionization, or formation of the methyl ester if Methanol was used in the workup/LCMS.
    
  • Solution: Quench with a non-nucleophilic buffer (e.g., sat.

    
    ) rather than an alcohol.[4]
    

Experimental Workflow Diagram

Follow this decision tree to maximize yield and minimize degradation.

workflow Start Start: Reagent Retrieval WarmUp Warm to RT in Desiccator (Prevent Condensation) Start->WarmUp VisualCheck Visual Inspection: Is it Dark/Black? WarmUp->VisualCheck Discard Discard Reagent VisualCheck->Discard Yes QC Run 'Benzylamine Check' (See SOP-02) VisualCheck->QC No (Beige/White) QC_Result TLC: New Spot? QC->QC_Result QC_Result->Discard No Reaction Reaction Setup: 1. Amine + Base in Solvent 2. Cool to 0°C 3. Add Reagent slowly QC_Result->Reaction Yes Quench Quench: Add sat. NH₄Cl or 1M HCl (Avoid strong base) Reaction->Quench

Figure 2: Decision tree for handling and reaction setup.

References

  • National Institutes of Health (NIH). (2020). Primary Sulfonamide Synthesis Using Activated Sulfonyl Electrophiles. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Electron-Deficient Pyrrole Sulfonyl Chlorides

Ticket ID: PYR-SO2-001 Subject: Resolving Low Reactivity/Yield in Sulfonylation Reactions Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Reactivity Paradox" You are likely encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-SO2-001 Subject: Resolving Low Reactivity/Yield in Sulfonylation Reactions Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Reactivity Paradox"

You are likely encountering a counter-intuitive phenomenon. Theoretically, electron-withdrawing groups (EWGs) on a pyrrole ring (e.g., -NO₂, -CN, -CF₃) should increase the electrophilicity of the sulfonyl chloride (


), making it more reactive toward nucleophiles.

However, you are observing "low reactivity." In 90% of cases involving electron-deficient heteroaromatics, this is not due to a lack of electrophilicity. It is due to hyper-reactivity toward moisture (hydrolysis) or steric occlusion . The sulfonyl chloride is likely decomposing to the unreactive sulfonic acid before it interacts with your amine/alcohol, or the trajectory of attack is blocked.

This guide provides a diagnostic workflow to distinguish between decomposition and kinetic inertness, followed by validated protocols to resolve each.

Diagnostic Workflow

Before altering your synthesis, determine the root cause using this decision tree.

TroubleshootingFlow Start START: Reaction shows low yield/no product CheckSM Q1: Does the Sulfonyl Chloride (SM) disappear on TLC/LCMS? Start->CheckSM CheckAcid Q2: Do you observe a polar peak (Sulfonic Acid) or SM remaining? CheckSM->CheckAcid Yes, SM gone Inert DIAGNOSIS: Kinetic Inertness Steric hindrance or poor nucleophile. CheckSM->Inert No, SM persists Hydrolysis DIAGNOSIS: Rapid Hydrolysis SM decomposed by moisture. CheckAcid->Hydrolysis Polar Acid Peak SideRxn DIAGNOSIS: Competitive Side Rxn (e.g., N-sulfonylation of pyrrole) CheckAcid->SideRxn Complex Mixture

Figure 1: Diagnostic logic for identifying the failure mode of pyrrole sulfonyl chloride couplings.

Issue Resolution Guides

Scenario A: The "Phantom" Reagent (Rapid Hydrolysis)

Symptoms: Starting material disappears rapidly; formation of a highly polar byproduct (sulfonic acid); low yield of sulfonamide. Mechanism: Electron-deficient pyrroles make the sulfur atom highly positive. While this aids amine attack, it makes the species hypersensitive to trace water in solvents or atmosphere.

Corrective Protocol: The "Strict Anhydrous" Method

  • Solvent: Do not trust "anhydrous" bottles that have been opened. Distill DCM or THF over CaH₂ or pass through activated alumina columns immediately before use.

  • Base: Switch from aqueous-compatible bases (NaOH/Na₂CO₃) to organic bases. Use 2,4,6-Collidine instead of Pyridine/TEA. Collidine is non-nucleophilic and less hygroscopic.

  • Temperature: Lower the temperature to -78°C or -40°C for the addition step. This slows hydrolysis (

    
    ) more significantly than aminolysis (
    
    
    
    ).
Scenario B: The "Brick Wall" (Steric Hindrance)

Symptoms: Starting material remains unreacted even after 24h; heating causes decomposition. Mechanism: If the sulfonyl group is at the C2 position and bulky groups (e.g., t-butyl, phenyl) are at C3 or N1, the nucleophile cannot access the sulfur atom.

Corrective Protocol: DMAP Nucleophilic Catalysis Standard bases (TEA) act only as proton scavengers. You need a nucleophilic catalyst to form a reactive intermediate that extends the electrophile away from the sterically crowded ring.

The Mechanism:

  • DMAP attacks

    
     to form a highly reactive 
    
    
    
    -sulfonylpyridinium salt.
  • This salt is less sterically hindered and more electrophilic than the parent chloride.

  • The amine attacks the sulfur, displacing DMAP.

DMAP_Cycle RSO2Cl Pyrrole-SO2-Cl (Electrophile) Intermed [Pyrrole-SO2-DMAP]+ (Activated Species) RSO2Cl->Intermed + DMAP - Cl- DMAP DMAP (Catalyst) Product Pyrrole-SO2-NH-R' (Sulfonamide) Intermed->Product + Amine Amine R'-NH2 (Nucleophile) Product->DMAP Regeneration

Figure 2: The catalytic cycle of DMAP-mediated sulfonylation, bypassing steric barriers.

Protocol:

  • Catalyst: Add 10-20 mol% DMAP .

  • Stoichiometry: 1.0 eq Sulfonyl Chloride : 1.1 eq Amine : 2.0 eq TEA : 0.1 eq DMAP.

  • Solvent: DCM (preferred) or Acetonitrile.

Scenario C: The "Nuclear Option" (SuFEx Chemistry)

Symptoms: The chloride is too unstable to isolate or handle; yields are consistently <20% regardless of precautions. Solution: Convert the unstable Sulfonyl Chloride to a stable Sulfonyl Fluoride.

Why it works: The S-F bond is stronger and resistant to hydrolysis/thermolysis (stable in water/air), yet it reacts exclusively with nucleophiles in the presence of specific activators (SuFEx chemistry).[1]

Protocol (Chloride to Fluoride Conversion):

  • Dissolve crude Sulfonyl Chloride in MeCN.

  • Add saturated aqueous

    
     (Potassium Bifluoride).
    
  • Stir vigorously for 2 hours.

  • Result: The Sulfonyl Fluoride will form.[2] It is stable on silica gel and can be stored.

  • Coupling: React the purified Sulfonyl Fluoride with your amine using DBU (1.2 eq) in MeCN.

Comparative Data: Base & Solvent Selection

Use this table to select the optimal reaction environment based on your pyrrole's substitution pattern.

Pyrrole SubstitutionPrimary IssueRecommended SolventRecommended BaseCatalyst
Electron-Deficient (e.g., Nitro) HydrolysisAnhydrous DCM2,4,6-CollidineNone initially
Sterically Hindered (C2/C3) Low ReactivityMeCN (Reflux)TEA or DIPEADMAP (20%)
Acid Sensitive PolymerizationTHFPyridineDMAP (5%)
Unstable/Transient DecompositionConvert to Fluoride DBU (for SuFEx)None

Frequently Asked Questions (FAQs)

Q: Can I use water/Schotten-Baumann conditions for these pyrroles? A: No. While standard tosyl chloride survives aqueous base, electron-deficient pyrrole sulfonyl chlorides will hydrolyze in seconds. You must use single-phase organic solvents under inert atmosphere.

Q: My pyrrole has a free N-H. Is this a problem? A: Yes. The sulfonyl chloride can react with the N-H of another pyrrole molecule (intermolecular self-reaction), leading to oligomers.

  • Fix: Protect the pyrrole nitrogen (e.g., with Boc or SEM) before attempting sulfonylation. Alternatively, use a bulky base like Collidine that cannot easily deprotonate the pyrrole N-H.

Q: Why does TLC show a spot that doesn't move (baseline)? A: That is likely the sulfonic acid (hydrolysis product) or the pyridinium salt intermediate. If adding water during workup makes it disappear into the aqueous layer, it is the sulfonic acid (reaction failure).

References

  • Steglich, W.; Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition. [Link]

  • Dong, J.; Krasnova, L.; Finn, M.G.; Sharpless, K.B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Bahrami, K.; Khodaei, M.M.; Soheilizad, M. (2009).[3][4] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides. Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

optimal pH conditions for pyrrole-2-carboxylic acid derivative extraction

Topic: Optimization of pH Conditions for Extraction & Purification Ticket ID: PCA-EXT-001 Status: Resolved / Guide Published[1] Executive Summary: The "Golden Window" Strategy Extracting Pyrrole-2-carboxylic acid (PCA) a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of pH Conditions for Extraction & Purification Ticket ID: PCA-EXT-001 Status: Resolved / Guide Published[1]

Executive Summary: The "Golden Window" Strategy

Extracting Pyrrole-2-carboxylic acid (PCA) and its derivatives presents a classic chemical paradox:

  • To Extract: You must protonate the carboxylic acid (

    
    ) to make the molecule neutral and lipophilic. This requires an acidic environment (
    
    
    
    ).[1]
  • To Preserve: The electron-rich pyrrole ring is acid-sensitive.[1] High proton concentrations trigger electrophilic aromatic substitution, polymerization (forming "pyrrole red"), or decarboxylation.

The Solution: You must operate within a "Golden Window" of pH 2.5 – 3.5 . This range is acidic enough to drive phase transfer into organic solvents but mild enough to prevent rapid ring degradation.[1]

Module 1: The Science of Speciation

Understanding the ionization state of PCA is the single most critical factor in your yield.

The Tipping Point

PCA has a


 of approximately 4.4–4.5 .
  • At pH > 5.5: >90% exists as the Carboxylate Anion .[1] It is highly water-soluble and will not extract into organic solvents.[1]

  • At pH < 3.5: >90% exists as the Free Acid (Neutral) . It partitions efficiently into organic solvents (Ethyl Acetate, DCM).[1]

  • At pH < 1.0: The pyrrole ring itself risks protonation at the C2/C3 position, initiating irreversible polymerization or decarboxylation.

Visualizing the Pathway

The following diagram illustrates the speciation logic and the risks associated with extreme pH levels.

PCA_Speciation High_pH pH > 6.0 (Basic) Anion Carboxylate Anion (Water Soluble) High_pH->Anion Deprotonation Neutral Neutral Free Acid (Organic Soluble) Anion->Neutral Acidification (Careful!) Opt_pH pH 2.5 - 3.5 (Target Window) Opt_pH->Neutral Optimal State Degradation Polymerization / Decarboxylation Neutral->Degradation Excess Acid + Time Low_pH pH < 1.5 (Strongly Acidic) Low_pH->Degradation Rapid Kinetics

Figure 1: The pH-dependent speciation of Pyrrole-2-carboxylic acid.[1] Success depends on targeting the central blue node while avoiding the red degradation pathway.[1]

Module 2: Standard Operating Protocol (SOP)

Objective: Isolate PCA derivative from an aqueous reaction mixture with >85% recovery.

Reagents & Materials
  • Extraction Solvent: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) for PCA due to better hydrogen bonding with the carboxylic acid.

  • Acid source: 1M Citric Acid or 1M

    
     (preferred over concentrated HCl to avoid local "hot spots" of acidity).[1]
    
  • Brine: Saturated NaCl solution.[1]

Step-by-Step Workflow
StepActionTechnical Rationale
1 Cool Down Chill aqueous solution to 0–5°C (Ice bath). Cold temperatures significantly slow down acid-catalyzed decarboxylation.
2 Mild Acidification Slowly add 1M Citric Acid or

dropwise with stirring.[1] Monitor with a pH meter. Stop at pH 3.0.
3 Salting Out Add NaCl to saturation (Brine).
4 Extraction Extract 3x with Ethyl Acetate (Ratio 1:1 vol/vol).[1]
5 Wash Wash combined organics once with a small volume of brine.
6 Drying Dry over

and concentrate immediately at

.

Module 3: Troubleshooting Guide

Logic Tree: Diagnosing Failure

Troubleshooting Start Problem Identified Issue1 Low Yield / Missing Product Start->Issue1 Issue2 Product is Red/Brown Oil Start->Issue2 CheckPH Check Aqueous pH Issue1->CheckPH Soln2 Product decomposed. Restart with weaker acid & keep cold. Issue2->Soln2 Oligomerization HighPH pH > 4.5 CheckPH->HighPH LowPH pH < 2.0 CheckPH->LowPH Soln1 Product stuck in water. Re-acidify to pH 3.0. HighPH->Soln1 LowPH->Soln2

Figure 2: Diagnostic logic for common extraction failures.

Common Issues & Fixes

Q: My extract turned into a dark red/brown gum upon concentration. What happened? A: You likely triggered acid-catalyzed polymerization .[1]

  • Cause: The pH was likely too low (< 2.0), or the rotary evaporator bath was too hot (> 45°C) while traces of acid remained.

  • Fix: Use a milder acid (

    
    ) for the adjustment. Ensure the organic layer is neutralized or washed with brine before concentration. Never heat the crude material above 40°C.[1]
    

Q: I acidified to pH 3, but the product is still in the water layer (LCMS confirms). A: Your derivative might be highly polar.

  • Cause: Simple PCA is amphoteric and small.[1][2] If you have polar substituents (hydroxyls, amines),

    
     at pH 3 might still be negative.
    
  • Fix:

    • Saturate the aqueous phase completely with solid NaCl.[1]

    • Switch solvent: Try THF:Ethyl Acetate (1:1) or n-Butanol (for very polar derivatives).[1]

Q: I see an emulsion that won't separate. A: Pyrrole derivatives can act as surfactants.[1]

  • Fix: Do not shake vigorously; use a gentle rocking motion.[1] If an emulsion forms, filter the entire mixture through a pad of Celite to break the surface tension, or add a small amount of Methanol to the organic phase.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use HCl for acidification? A: It is not recommended .[1] Concentrated HCl creates local zones of extremely low pH (pH < 0) upon addition, which can instantly initiate polymerization at the droplet interface. If you must use HCl, use dilute (1N) HCl and add it very slowly with vigorous stirring at 0°C.

Q: What if my derivative has a basic amine group elsewhere on the molecule? A: This creates an Isoelectric Point (pI) challenge.[1]

  • If you have a basic amine (

    
    ) and the pyrrole acid (
    
    
    
    ), at pH 3, the amine is protonated (
    
    
    ) and the acid is neutral (
    
    
    ). The molecule has a net charge of
    
    
    and may remain in water.
  • Strategy: You may need to use Ion Exchange Chromatography (SCX columns) rather than liquid-liquid extraction.[1]

Q: Is the decarboxylation reversible? A: No. Once PCA decarboxylates, it forms pyrrole (or the substituted pyrrole), which is volatile and unstable. The


 loss is permanent.[1]

References

  • ChemicalBook. (n.d.).[1] Pyrrole-2-carboxylic acid Properties and pKa data. Retrieved from

  • Dunn, A. D., & Kinnear, K. I. (2011).[1] The chemistry of pyrroles. In Heterocyclic Chemistry. The stability of pyrrole carboxylic acids in acidic media is discussed, noting the propensity for decarboxylation at low pH.[3]

  • Li, T., et al. (2009).[1] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-11675.[4] Link

  • PubChem. (n.d.).[1] Pyrrole-2-carboxylic acid Compound Summary. National Center for Biotechnology Information.[1] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Product Specification: Pyrrole-2-carboxylic acid. Confirms storage conditions (keep cold/dark) to prevent autoxidation.

Sources

Optimization

Technical Support Center: Purification of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research laboratory setting. It prioritizes chemical stability and purity, addressing the specific dual-reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research laboratory setting. It prioritizes chemical stability and purity, addressing the specific dual-reactivity challenges of the target compound.

Case ID: PUR-SC-PYR-004 Subject: Recrystallization & Handling Protocols for Moisture-Sensitive Pyrrole Intermediates Status: Active Guide Applicable CAS: 1096910-97-2

Core Technical Directive: The Stability Paradox

User Warning: You are handling a compound with conflicting stability requirements.

  • The Chlorosulfonyl Group (

    
    ):  Highly electrophilic and moisture-sensitive. It hydrolyzes rapidly to the sulfonic acid (
    
    
    
    ) and HCl gas upon contact with water or humid air.
  • The Pyrrole Core: Electron-rich and prone to oxidative polymerization (turning black/tarry) in the presence of strong acids or oxidizers.

The "Golden Rule" of Recrystallization:

"Dry solvents are not enough; the entire system must be anhydrous." Attempting to recrystallize this compound in non-dried solvents or open flasks will result in a mixture of sulfonic acid (hydrolysis product) and polymerized pyrrole tar.

Solvent Selection Matrix

Before starting, verify your solvent system against this compatibility table.

Solvent ClassStatusSuitability & Technical Notes
Chlorinated (DCM,

)
Recommended Primary Solvent. Excellent solubility for the sulfonyl chloride; low boiling point allows easy removal. Must be dried over

or molecular sieves.
Hydrocarbons (Hexane, Heptane)Recommended Anti-Solvent. Ideal for inducing precipitation. Heptane is preferred over hexane due to its higher boiling point (allows safer heating).
Esters (Ethyl Acetate)Conditional Good solubility for the free carboxylic acid moiety. Use only if the compound is insoluble in DCM. Must be strictly anhydrous to prevent acid-catalyzed hydrolysis.
Alcohols (MeOH, EtOH, IPA)FORBIDDEN Do NOT Use. Alcohols will nucleophilically attack the sulfonyl chloride to form sulfonate esters (solvolysis), destroying your product.
Ethers (THF,

)
Risky THF is often too hygroscopic (wet). Only use freshly distilled/anhydrous THF if absolutely necessary for solubility.
Water FATAL Immediate hydrolysis to sulfonic acid.

Standard Operating Procedure (SOP): Recrystallization Workflow

Methodology: Vapor Diffusion / Anti-Solvent Precipitation Scale: Applicable for 100 mg to 50 g batches.

Phase 1: Dissolution & Drying
  • Preparation: Flame-dry all glassware under vacuum or nitrogen flow.

  • Solvation: Place the crude solid in a flask. Add anhydrous Dichloromethane (DCM) .

    • Ratio: Use the minimum amount required to dissolve the solid at room temperature or slight warming (max 35°C).

    • Note: If the solution is cloudy, it may be residual inorganic salts (e.g., NaCl from synthesis). Filter this rapidly through a sintered glass funnel under nitrogen.

  • Chemical Drying (Critical): Add a small amount of anhydrous

    
     to the DCM solution to scavenge any trace water. Stir for 5 minutes, then filter into a clean, dry flask.
    
Phase 2: Crystallization[1]
  • Concentration: If the volume is large, concentrate the filtrate under reduced pressure (Rotavap) at

    
     until the solution is nearly saturated (thick but flowing).
    
  • The "Cloud Point": While stirring rapidly, add anhydrous Heptane dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears and does not dissolve.

  • Re-solvation: Add just enough DCM (dropwise) to make the solution clear again.

  • Crystal Growth:

    • Option A (Fast): Place the flask in a freezer (-20°C) under a nitrogen atmosphere.

    • Option B (High Purity): Use a vapor diffusion chamber (inner vial: product in DCM; outer jar: Heptane).

Phase 3: Isolation
  • Filtration: Filter the crystals quickly using a Schlenk frit or vacuum filtration (minimize air exposure).

  • Washing: Wash the filter cake once with cold (

    
    ) anhydrous Heptane/DCM (9:1 ratio).
    
  • Drying: Dry under high vacuum for 2-4 hours. Do not use heat.

Visual Workflow (Graphviz)

RecrystallizationWorkflow Start Crude Material (Solid/Oil) Dissolve Dissolve in Anhydrous DCM (Max 35°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol FilterSalts Filter Inorganic Salts (Sintered Glass/N2) CheckSol->FilterSalts No (Cloudy) Dry Dry with MgSO4 Filter into clean flask CheckSol->Dry Yes (Clear) FilterSalts->Dry AntiSolvent Add Anhydrous Heptane until 'Cloud Point' Dry->AntiSolvent Cool Cool to -20°C (Nitrogen Atmosphere) AntiSolvent->Cool Isolate Filter & Wash (Cold Heptane) Cool->Isolate Final Pure Product (Store under Argon) Isolate->Final

Figure 1: Decision logic for the purification of moisture-sensitive sulfonyl chlorides.

Troubleshooting & FAQs

Q1: The product turned into a sticky oil ("Oiling Out") instead of crystals. Why?

Diagnosis: This usually happens if the anti-solvent (Heptane) is added too quickly or if the concentration is too high. Fix:

  • Re-dissolve the oil by adding a small amount of DCM and warming slightly.

  • Add a "seed crystal" if available.[1]

  • Add the anti-solvent much slower, or use the Vapor Diffusion method (Place the open vial of DCM solution inside a larger jar containing Heptane and seal the jar). This allows the solvents to mix gradually over 24 hours.

Q2: The product turned pink or black during drying.

Diagnosis: Oxidative decomposition or hydrolysis.

  • Pink/Red: Indicates early-stage oxidation of the pyrrole ring, often catalyzed by light or trace acid.

  • Black Tar: Indicates polymerization.[2] Fix:

  • Ensure all solvents are degassed (sparged with Nitrogen) to remove dissolved oxygen.

  • Store the final product in an amber vial wrapped in foil.

  • Ensure no residual HCl is trapped in the crystal lattice (dry under high vacuum for longer).

Q3: Can I use Ethanol to wash the crystals?

Answer: ABSOLUTELY NOT. Ethanol will react with the sulfonyl chloride group (


). This will destroy your product and contaminate it with the ethyl ester. Only use non-nucleophilic solvents like Heptane, Pentane, or DCM.
Q4: My yield is very low (<30%). Where is the product?

Diagnosis:

  • Over-solubility: The product is too soluble in the DCM/Heptane mix. Solution: Evaporate the mother liquor to half volume and cool again.

  • Hydrolysis: If the solvents were "wet," the product converted to the sulfonic acid, which is likely stuck on the MgSO4 or dissolved in the aqueous waste if you did a wash.

  • Verification: Check the NMR of the mother liquor. If you see a shift in the pyrrole protons, hydrolysis occurred.

References

  • Sigma-Aldrich. 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid Product Specification.

  • PubChem. 1H-pyrrole-2-sulfonyl chloride Compound Summary. (Analogous reactivity data).

  • BenchChem. Technical Support Center: Purification of Crude Pyrrole Synthesis Products. (General pyrrole handling).[2]

  • Organic Chemistry Portal. Synthesis and Handling of Pyrroles and Sulfonyl Chlorides.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Pyrrole Synthesis

Ticket ID: PYR-4SUB-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division Last Updated: March 05, 2026 Executive Summary: The Beta-Position Paradox Synthesizing 4-substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-4SUB-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division Last Updated: March 05, 2026

Executive Summary: The Beta-Position Paradox

Synthesizing 4-substituted pyrroles (beta-position) presents a classic "electronic vs. steric" conflict. Electrophilic aromatic substitution (


) naturally favors the electron-rich 

-positions (C2/C5). When you attempt to force substitution at C4—especially with bulky groups—you encounter two barriers:
  • Electronic Bias: The C2 position is kinetically favored.

  • Steric Clash: If C3 is already substituted, introducing a group at C4 creates significant peri-interaction and torsional strain.

This guide provides three validated workflows to bypass these barriers, moving from de novo ring construction to late-stage functionalization.

Module 1: De Novo Synthesis (The Van Leusen Protocol)

Best For: Creating 3,4-disubstituted pyrroles from scratch where the steric bulk is present on the precursors.

The Van Leusen reaction (TosMIC + Michael Acceptor) is the gold standard for accessing the C3/C4 positions directly, bypassing the C2 selectivity issue entirely. However, bulky Michael acceptors (e.g., chalcones with ortho-substituents) often stall the initial conjugate addition.

Troubleshooting Workflow
SymptomRoot CauseOptimization Protocol
No Reaction (Starting Material Recovery) Steric shielding of the

-carbon on the alkene prevents TosMIC anion attack.
Switch Base/Solvent: Move from

/MeOH to NaH/DMSO or t-BuOK/THF . The increased basicity and polar aprotic solvent destabilize the anion, increasing nucleophilicity.
Intermediate Trapping (No Cyclization) The intermediate forms but cannot rotate to close the ring due to steric clash.Thermal Boost: Increase temperature to reflux (80°C+). If using MeOH, switch to DME (Dimethoxyethane) to allow higher reflux temps.
Low Yield with Electron-Rich Alkenes TosMIC requires an electron-deficient partner. Bulky electron-donating groups kill reactivity.Lewis Acid Additive: Add 10 mol%

or

to activate the Michael acceptor.
Visualizing the Steric Bottleneck

VanLeusen_Sterics Start TosMIC + Bulky Alkene Step1 Michael Addition (Steric Bottleneck 1) Start->Step1 Base Intermed Open Chain Intermediate Step1->Intermed Slow Kinetics Step2 Ring Closure (5-exo-dig) (Steric Bottleneck 2) Intermed->Step2 Rotation Required Product 3,4-Disubstituted Pyrrole Step2->Product -TsOH

Figure 1: Critical failure points in Van Leusen synthesis when using sterically hindered substrates.

Module 2: Direct Functionalization (The "Blocking" Strategy)

Best For: Modifying an existing pyrrole ring where C2/C5 are open but unwanted.

If you cannot build the ring from scratch, you must use Steric Directing Groups (SDGs) to physically block the reactive C2/C5 positions, forcing incoming electrophiles or catalysts to the C4 position.

Protocol: The TIPS-Directed Borylation

Large silyl groups on the nitrogen atom shield the adjacent


-carbons (C2/C5), directing Ir-catalyzed C-H activation to the 

-positions (C3/C4).
  • Protection: React pyrrole with TIPS-Cl (Triisopropylsilyl chloride) and NaH. The TIPS group is massive; it creates a "steric umbrella" over C2 and C5.

  • C-H Activation: Use

    
     catalyst with dtbpy (di-tert-butylbipyridine).
    
    • Mechanism:[1][2][3][4][5] The Ir catalyst is bulky. It cannot approach C2/C5 due to the N-TIPS clash. It is forced to activate the sterically accessible C3 or C4 bonds.

  • Functionalization: The resulting pyrrolyl-boronate can be coupled via Suzuki-Miyaura (see Module 3).[6]

Advanced Technique: The Halogen Dance

For extreme cases where you need a halogen at C4 but can only synthesize the C5-isomer.

  • Concept: 2,5-dibromopyrroles are thermodynamically less stable than 2,4-dibromopyrroles due to electronic repulsion.

  • Procedure:

    • Start with N-protected-2,5-dibromopyrrole .

    • Treat with LDA (Lithium Diisopropylamide) at -78°C.

    • The Dance: The lithium creates a transient anion that causes the bromine to migrate from C5 to C4 to relieve strain/electronic pressure.

    • Quench with electrophile.

    • Result: Regioselective synthesis of 2,4-disubstituted pyrroles.[7][8]

Module 3: Transition Metal Catalysis (Suzuki Coupling)

Best For: Attaching massive groups (e.g., adamantyl, ortho-substituted aryls) to the C4 position.

Standard Suzuki conditions (


) often fail at C4 due to the difficulty of oxidative addition in a crowded environment.
Optimization Matrix for Steric Hindrance
ComponentRecommendationScientific Rationale
Ligand SPhos or XPhos These Buchwald dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), crucial for hindered substrates.
Base

(anhydrous)
Stronger base than carbonate; the phosphate anion assists in the transmetallation step, which is often the rate-determining step in hindered couplings.
Solvent Toluene/Water (10:1) Biphasic systems often outperform pure organics for hindered substrates. The interface helps solubilize the inorganic base.
Temperature 100-110°C High thermal energy is required to overcome the rotational barrier of the bulky groups during reductive elimination.
Decision Logic for Regioselectivity

Regio_Logic Start Goal: 4-Substituted Pyrrole Q1 Is the ring formed? Start->Q1 No No Q1->No Yes Yes Q1->Yes VanLeusen Use Van Leusen Protocol (TosMIC + Alkene) No->VanLeusen Q2 Are C2/C5 blocked? Yes->Q2 Blocked Yes (e.g., Methyls) Q2->Blocked Open No (Open C-H) Q2->Open Direct Direct Electrophilic Subst. (Standard SEAr) Blocked->Direct Strategy Apply Steric Directing Group Open->Strategy TIPS N-TIPS Protection -> Ir-Catalyzed Borylation Strategy->TIPS

Figure 2: Strategic decision tree for selecting the correct synthetic pathway.

Knowledge Base (FAQs)

Q: I am using the Van Leusen method, but my bulky alkene decomposes before reacting. What now? A: This indicates the base is too harsh. Switch to a non-ionic base protocol . Use TBD (Triazabicyclodecene) or BEMP in acetonitrile. These organic super-bases are soluble and often gentler on sensitive substrates while still sufficiently deprotonating TosMIC.

Q: In the Ir-catalyzed borylation, I am getting a mixture of 3- and 3,4-borylated products. How do I get mono-substitution at C4? A: This is a stoichiometry issue. The C3 and C4 positions are electronically similar. To favor mono-borylation, use a large excess of the pyrrole substrate (2-3 equivalents) relative to the boron source (


). This statistically favors a single activation event per molecule.

Q: Can I use a Boc group instead of TIPS for steric blocking? A: Proceed with caution. While Boc is bulky (


-butyl), the carbonyl oxygen can sometimes act as a Directing Group (DG) via coordination to the metal, potentially overriding the steric blocking effect and leading to ortho-functionalization (C2). TIPS is purely steric and non-coordinating, making it the safer choice for forcing C3/C4 selectivity.

References

  • Van Leusen Pyrrole Synthesis

    • Mechanistic Insight & Scope: Van Leusen, A. M., et al. "Synthesis of 3,4-disubstituted pyrroles." Tetrahedron Letters, 1972.
    • Bulky Aryl Adaptations: Smith, K. M., et al. "One-step synthesis of 3-aryl and 3,4-diarylpyrroles."[5] Journal of Organic Chemistry, 2002.

  • Ir-Catalyzed Borylation (Steric Control)

    • Regioselectivity Rules: Wright, J. S., et al. "Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol."[9] Angewandte Chemie Int.[9] Ed., 2021.[9][10][11]

    • Steric Shielding:[12] Roosen, P. C., et al. "Remote functionalization via steric shielding." American Chemical Society, 2018.

  • Halogen Dance & Suzuki Coupling

    • Halogen Dance Protocol: Okano, K., et al. "Regiocontrolled halogen dance of 2,5-dibromopyrroles."[8] Kobe University Research, 2023.

    • Bulky Ligands (Buchwald): Billingsley, K., et al. "Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[6] Angewandte Chemie, 2006.[6]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid

Topic: 1H NMR interpretation of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid Content Type: Technical Comparison & Interpretation Guide Executive Summary 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is a highly func...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR interpretation of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid Content Type: Technical Comparison & Interpretation Guide

Executive Summary

4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is a highly functionalized pyrrole intermediate used in the synthesis of sulfonamide-based pharmaceuticals and anion receptors. Its characterization presents a specific analytical paradox: the molecule contains polar hydrogen-bonding motifs (NH, COOH) requiring polar solvents, yet possesses a highly moisture-sensitive chlorosulfonyl group (-SO


Cl) that hydrolyzes rapidly in standard hygroscopic solvents like DMSO-

.

This guide compares the spectral performance of this product across different solvent systems and distinguishes it from common critical impurities (hydrolysis products) and regioisomers. It provides a validated protocol for unambiguous structural assignment.

Critical Protocol: Sample Preparation & Solvent Selection[1]

The choice of solvent is the single most critical variable in the NMR analysis of sulfonyl chlorides. Standard protocols using DMSO-


 often lead to false "purity" failures due to in-situ hydrolysis.
Comparative Solvent Performance[2][3]
Solvent SystemSolubilityStability of -SO

Cl
ResolutionRecommendation
DMSO-

ExcellentPoor (High hygroscopicity leads to rapid hydrolysis to -SO

H)
HighAvoid for quantitative work.
THF-

GoodExcellent (Low hygroscopicity, chemically inert)GoodPreferred for stability.[1]
Acetone-

Very GoodModerate (Requires molecular sieves)ExcellentAlternative if THF unavailable.
CDCl

PoorGoodPoor (Broad peaks due to aggregation)Not Recommended .
Validated Preparation Protocol (Self-Validating System)

To ensure spectral integrity, follow this anhydrous workflow:

  • Dry the Solvent: Store THF-

    
     or Acetone-
    
    
    
    over activated 3Å molecular sieves for
    
    
    24 hours.
  • Sample Mass: Weigh 5–10 mg of the product.

  • Dissolution: Add 0.6 mL of dried solvent. Cap immediately.

  • Acquisition: Run the spectrum within 10 minutes of dissolution.

  • Validation Check: Look for the "Hydrolysis Shift" (see Section 4).

Spectral Interpretation & Assignment

The Core Scaffold

The pyrrole ring is substituted at positions 2 (COOH) and 4 (SO


Cl). This leaves two aromatic protons at positions 3  and 5 .[2]
  • H-5: Adjacent to the NH (position 1) and the electron-withdrawing SO

    
    Cl group. It is typically the most deshielded (downfield) aromatic signal.
    
  • H-3: Located between the COOH and SO

    
    Cl groups.
    
Diagnostic Parameters (400/500 MHz)
ProtonApprox. Shift (

, ppm)*
MultiplicityCoupling Constant (

)
Structural Logic
NH (1) 11.0 – 12.5Broad Singlet-Exchangeable; shift varies with concentration/solvent.
COOH 12.0 – 13.5Broad / Invisible-Often very broad due to H-bonding; may merge with NH.
H-5 7.5 – 7.9Doublet (d)

Hz
Deshielded by

-nitrogen and adjacent -SO

Cl.
H-3 6.8 – 7.2Doublet (d)

Hz
Shielded relative to H-5; shows meta-coupling.

*Note: Shifts are estimated for Acetone-


/THF-

. In DMSO, signals may shift downfield.

Comparative Troubleshooting: Distinguishing Impurities

A common error is misidentifying the hydrolysis product (sulfonic acid) or the wrong regioisomer (5-substituted) as the target product.

Comparison A: Product vs. Hydrolysis Impurity

When -SO


Cl hydrolyzes to -SO

H, the electron-withdrawing power decreases slightly, and the acidic environment changes.
  • Visual Cue: In wet DMSO-

    
    , you will see a "ghost" set of doublets appearing over time.
    
  • The Shift: The H-3 and H-5 signals of the sulfonic acid derivative typically shift upfield (lower ppm) by 0.1–0.3 ppm compared to the intact sulfonyl chloride.

  • Validation: If the spectrum shows two sets of pyrrole signals, repeat the prep with fresh, dried THF-

    
    . If the minor set disappears, it was a hydrolysis artifact.
    
Comparison B: 2,4-Isomer (Target) vs. 2,5-Isomer

During synthesis (e.g., chlorosulfonation), regioselectivity is key.

  • Target (2,4-substituted): Protons are at 3 and 5 (meta-relationship).

    • Coupling (

      
      ): 1.5 – 2.2 Hz . (Small coupling is definitive).
      
  • Alternative (2,5-substituted): Protons are at 3 and 4 (ortho-relationship).

    • Coupling (

      
      ): 3.5 – 4.5 Hz . (Larger coupling).[3]
      

Decision Rule: If the aromatic doublets have a


-coupling 

Hz, you have synthesized the wrong isomer (5-(chlorosulfonyl)-...).

Decision Logic & Workflow Visualization

The following diagram outlines the logical pathway for validating the product identity and purity using 1H NMR.

NMR_Workflow Start Start: Acquire 1H NMR (Dry Acetone-d6 or THF-d8) Check_Region Analyze Aromatic Region (6.5 - 8.0 ppm) Start->Check_Region Count_Peaks Count Aromatic Signals Check_Region->Count_Peaks Isomer_Check Check Coupling Constant (J) Count_Peaks->Isomer_Check 2 Main Signals Found Target_Conf J = 1.5 - 2.2 Hz (Target: 2,4-Isomer) Isomer_Check->Target_Conf Small J Wrong_Iso J = 3.5 - 4.5 Hz ( impurity: 2,5-Isomer) Isomer_Check->Wrong_Iso Large J Hydrolysis_Check Check for Duplicate Sets Target_Conf->Hydrolysis_Check Pure Single Set of Peaks PASS Hydrolysis_Check->Pure No extra peaks Hydrolyzed Duplicate Upfield Signals (Hydrolysis Detected) Hydrolysis_Check->Hydrolyzed Extra peaks visible Action_Dry Action: Re-dry Solvent & Retest Hydrolyzed->Action_Dry

Caption: Logic flow for structural validation and impurity detection in pyrrole sulfonyl chlorides.

References

  • Volochnyuk, D. M., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyrrole-2-carboxylic acid 1H NMR Standards. Biological Magnetic Resonance Data Bank.[4] Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Coupling Constants for Pyrroles. Organic Chemistry Data. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Analysis of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic Acid: A Methodological Comparison

Executive Summary 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is a highly reactive, bifunctional intermediate critical to the synthesis of complex sulfonamides. Recently, this specific architecture has been leveraged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is a highly reactive, bifunctional intermediate critical to the synthesis of complex sulfonamides. Recently, this specific architecture has been leveraged in the development of 1[1]. However, analyzing this compound via mass spectrometry (MS) presents a severe analytical paradox: the highly electrophilic nature that makes it synthetically valuable also makes it analytically unstable.

This guide objectively compares three analytical workflows to determine the most accurate method for assessing the purity and structural integrity of reactive sulfonyl chlorides.

The Mechanistic Challenge

Sulfonyl chlorides (-SO₂Cl) are notoriously moisture-sensitive. When subjected to standard Liquid Chromatography-Mass Spectrometry (LC-MS) using protic mobile phases (water, methanol, or acetonitrile with aqueous modifiers), the -SO₂Cl moiety undergoes rapid hydrolysis. The nucleophilic attack by water—often catalyzed by acidic modifiers like formic acid—displaces the chloride ion to form a sulfonic acid (-SO₃H).

Consequently, researchers relying on direct LC-MS often measure a false purity profile, detecting the degradation artifact rather than the intact molecule. To establish a robust analytical framework, we must evaluate methods that either bypass or intentionally manipulate this 2[2].

Comparative Methodologies & Workflow

We evaluated three distinct approaches for the characterization of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid:

  • Method A: Direct Protic LC-MS (The Conventional Pitfall)

  • Method B: Pre-column Amine Derivatization LC-MS (The Gold Standard)

  • Method C: Anhydrous Flow Injection Analysis (FIA) (The Rapid Screen)

MS_Workflow Sample 4-(chlorosulfonyl)-1H-pyrrole- 2-carboxylic acid MethodA Method A: Direct LC-MS (Protic Solvents) Sample->MethodA MethodB Method B: Derivatization (Excess Piperidine) Sample->MethodB MethodC Method C: Anhydrous FIA (Aprotic Carrier) Sample->MethodC Hydrolysis Rapid Hydrolysis (-SO2Cl -> -SO3H) MethodA->Hydrolysis StableAmide Stable Sulfonamide Formation MethodB->StableAmide IntactIon Intact Ionization (No Separation) MethodC->IntactIon ResultA False Purity Profile (Sulfonic Acid Bias) Hydrolysis->ResultA ResultB Accurate Purity & Quantification StableAmide->ResultB ResultC Rapid Intact Mass Confirmation IntactIon->ResultC

Analytical workflows for reactive sulfonyl chloride mass spectrometry.

Experimental Protocols (Self-Validating Systems)

Method A: Direct Protic LC-MS (Negative Control)

Causality: This method demonstrates the baseline failure rate of standard approaches. The protic environment ensures complete conversion of the sulfonyl chloride to sulfonic acid before the sample reaches the detector.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of 50:50 Water:Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Validation Check: Monitor for m/z 189.98 [M-H]⁻. The total absence of the intact mass (m/z 207.95) validates the hydrolytic degradation pathway.

Method B: In Situ Amine Derivatization LC-MS (Gold Standard)

Causality: By introducing an excess of a strong nucleophile (piperidine) in an anhydrous environment, the labile -SO₂Cl group is outcompeted and irreversibly trapped as a 3[3]. This "locks" the degradation state, allowing precise differentiation between pre-existing sulfonic acid impurities in the batch and the intact starting material.

  • Reagent Preparation: Prepare a 0.1 M solution of piperidine in anhydrous Acetonitrile.

  • Derivatization: Add 10 µL of the sulfonyl chloride stock (1 mg/mL in anhydrous THF) to 90 µL of the derivatization reagent.

  • Incubation: Vortex and incubate at 25°C for exactly 5 minutes.

  • Quenching: Add 900 µL of 0.1% Formic Acid in Water to neutralize excess piperidine and halt the reaction.

  • Analysis: Inject 2 µL onto the LC-MS system (utilizing the Method A gradient).

  • Validation Check: Quantify the derivatized sulfonamide at m/z 257.06 [M-H]⁻. The ratio of this peak to the sulfonic acid peak (m/z 189.98) represents the true purity of the original batch.

Method C: Anhydrous Flow Injection Analysis (FIA)

Causality: Bypassing the analytical column and utilizing strictly aprotic solvents prevents hydrolysis, enabling direct observation of the intact sulfonyl chloride. However, the lack of chromatographic separation subjects the analysis to severe ion suppression if impurities are present.

  • Sample Preparation: Dissolve the sample to 10 µg/mL in anhydrous Tetrahydrofuran (THF).

  • Injection: Inject 1 µL directly into the ESI source (Column bypassed).

  • Carrier Solvent: 100% Anhydrous Acetonitrile at 0.2 mL/min.

  • Validation Check: Observe the intact isotopic cluster at m/z 207.95 and 209.95 [M-H]⁻ (reflecting the characteristic ³⁵Cl/³⁷Cl isotopic ratio).

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three methodologies when analyzing a standardized batch of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid.

ParameterMethod A: Direct LC-MSMethod B: Derivatization LC-MSMethod C: Anhydrous FIA
Primary Analyte State Sulfonic Acid (Artifact)Piperidine SulfonamideIntact Sulfonyl Chloride
Target Ion Detected (m/z) 189.98 [M-H]⁻257.06 [M-H]⁻207.95[M-H]⁻
Isotopic Cl Signature Lost (Displaced by -OH)Lost (Displaced by Amine)Preserved (³⁵Cl/³⁷Cl)
Chromatographic Separation YesYesNo
Quantitative Accuracy 0% (Complete degradation)>98% (True purity reflected)~70% (Ion suppression bias)
Throughput / Speed Moderate (5 min run)Moderate (10 min prep + run)High (<1 min run)
Primary Utility Negative Control onlyBatch Release & QCRapid Structural Confirmation

Conclusion

The direct LC-MS analysis of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (Method A) is fundamentally flawed due to unavoidable hydrolytic degradation, yielding false purity data. While Anhydrous FIA (Method C) is useful for rapid intact mass confirmation, it lacks the quantitative rigor required for drug development due to ion suppression.

Method B (Pre-column Amine Derivatization) stands as the definitive gold standard. By intentionally trapping the reactive electrophile with a secondary amine prior to LC-MS analysis, researchers can confidently quantify the true ratio of intact sulfonyl chloride versus pre-existing hydrolyzed impurities, ensuring high-fidelity data for downstream medicinal chemistry applications.

References

  • Nontarget Discovery of Per- and Polyfluoroalkyl Sulfonyl Halides in Soils by Integration of Derivatization and Specific Fragment-Based Liquid Chromatography-High Resolution Mass Spectrometry Screening Environmental Science & Technology (ACS Publications) URL:[Link]

  • Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Comparative FTIR Spectral Analysis: Chlorosulfonyl vs. Carboxylic Acid Pyrrole Derivatives

Executive Summary In the synthesis of bioactive pyrrole-based scaffolds (e.g., COX-2 inhibitors, antipsychotics), distinguishing between chlorosulfonyl (-SO₂Cl) and carboxylic acid (-COOH) intermediates is a critical ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of bioactive pyrrole-based scaffolds (e.g., COX-2 inhibitors, antipsychotics), distinguishing between chlorosulfonyl (-SO₂Cl) and carboxylic acid (-COOH) intermediates is a critical analytical checkpoint. While NMR provides definitive structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective method for real-time reaction monitoring and solid-state characterization.

This guide provides a technical comparison of the vibrational signatures of these two functional groups attached to a pyrrole ring. The core distinction lies in the Carbonyl Region (1650–1750 cm⁻¹) versus the Sulfonyl Region (1150–1400 cm⁻¹) . A pyrrole-2-carboxylic acid will exhibit a dominant C=O stretch and a broad O-H feature, whereas a chlorosulfonyl pyrrole is characterized by a distinct S=O doublet and the complete absence of carbonyl absorption.

Theoretical Background & Electronic Effects[1][2][3]

The Pyrrole Effect

The pyrrole ring is electron-rich (


-excessive). When attached to electron-withdrawing groups (EWGs) like -COOH or -SO₂Cl, the ring acts as a strong electron donor.
  • Effect on Carbonyls: The donation of electron density from the pyrrole nitrogen lone pair into the carbonyl system lowers the bond order of the C=O bond. Consequently, the C=O stretching frequency in pyrrole-2-carboxylic acid (~1670–1700 cm⁻¹) is often lower than in benzoic acid analogs (~1680–1710 cm⁻¹) or aliphatic acids (~1710–1760 cm⁻¹).

  • Effect on Sulfonyls: The sulfonyl group is a strong EWG.[1] The S=O bonds are stiff and highly polarized. While conjugation exists, the S=O stretching frequencies remain relatively stable and characteristic, appearing as a strong doublet (asymmetric and symmetric stretches).

Comparative Spectral Analysis

The following table summarizes the diagnostic bands required to differentiate the two derivatives.

Table 1: Diagnostic FTIR Bands for Pyrrole Derivatives
Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity/ShapeNotes
Chlorosulfonyl

(SO₂)
1370 – 1410 Strong Asymmetric stretch. Highly diagnostic.
(-SO₂Cl)

(SO₂)
1160 – 1200 Strong Symmetric stretch. Often splits into a doublet.[2]

(S-Cl)
360 – 380MediumOften below standard mid-IR cutoff (400 cm⁻¹).

(C=O)
Absent N/AKey differentiator from acids/esters.
Carboxylic Acid

(C=O)
1660 – 1710 Very Strong Lower frequency due to conjugation & dimerization.
(-COOH)

(O-H)
2500 – 3300 Very Broad "Hump" overlapping C-H stretches.

(C-O)
1210 – 1320StrongCoupled with O-H in-plane bending.
Pyrrole Ring

(N-H)
3300 – 3450Sharp/MediumPresent in both if N is unsubstituted.
Ring Breathing1500 – 1600MediumCharacteristic aromatic skeletal vibrations.
Detailed Band Analysis[6]
1. The Carbonyl "False Positive" Check
  • Carboxylic Acid: Expect a massive, broad absorption centered around 3000 cm⁻¹ (O-H stretch) and a sharp, intense peak at ~1670–1700 cm⁻¹ (C=O).[3][4] In the solid state (KBr pellet), carboxylic acids exist almost exclusively as hydrogen-bonded dimers, which broadens the O-H band significantly.

  • Chlorosulfonyl: The region from 1600–1800 cm⁻¹ should be relatively quiet, containing only weak pyrrole ring overtones. Any strong peak here indicates hydrolysis to the sulfonic acid or contamination.

2. The Sulfonyl Doublet
  • The -SO₂Cl group is identified by two strong bands separated by ~200 cm⁻¹.

  • Asymmetric Stretch (~1380 cm⁻¹): This band is often the strongest in the spectrum of sulfonated pyrroles.

  • Symmetric Stretch (~1180 cm⁻¹): Sharp and distinct.

  • Differentiation from Sulfonic Acids (-SO₃H): Sulfonic acids (hydrolysis products) show a broad O-H band similar to carboxylic acids and a shift in the S=O bands to lower frequencies (~1150-1250 cm⁻¹ broad) due to hydrogen bonding.

Experimental Protocol: KBr Pellet Method

Objective: Obtain high-resolution spectra of solid pyrrole derivatives without moisture interference.

Reagents & Equipment[9][10]
  • Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

  • Agate mortar and pestle.[5]

  • Hydraulic press (10-ton capacity).

  • Vacuum pump (optional but recommended).

Step-by-Step Workflow
  • Desiccation: Ensure the pyrrole derivative is strictly dry. Chlorosulfonyl groups are moisture-sensitive and will hydrolyze to sulfonic acids (-SO₃H) upon exposure to atmospheric moisture, altering the spectrum.

  • Ratio: Mix approximately 1–2 mg of sample with 100–150 mg of KBr.

    • Scientist's Insight: A common error is using too much sample, leading to "bottoming out" (0% transmission) of the strong C=O or S=O bands, obscuring fine structure.

  • Grinding: Grind the mixture in an agate mortar until a fine, flour-like consistency is achieved.

    • Caution: Do not over-grind if the sample is unstable; however, large particles cause the "Christiansen Effect" (sloping baseline).

  • Pressing: Transfer to the die. Apply vacuum for 1-2 minutes to remove trapped air/moisture. Press at 8–10 tons for 2 minutes.

  • Visual Check: The resulting pellet should be transparent or slightly translucent. A cloudy pellet indicates moisture or poor grinding.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16–32).

  • Validation: Check the 3400–3600 cm⁻¹ region. A strong, broad peak here in a non-carboxylic sample indicates wet KBr.

Decision Logic & Visualization

Identification Workflow

The following diagram outlines the logical decision process for identifying the functional group based on spectral features.

FTIR_Identification Start Start: Analyze FTIR Spectrum (4000 - 400 cm⁻¹) CheckCO Check 1650 - 1750 cm⁻¹ Region Start->CheckCO StrongCO Strong Peak Present (~1680 cm⁻¹) CheckCO->StrongCO Yes NoCO No Strong Peak CheckCO->NoCO No CheckOH Check 2500 - 3300 cm⁻¹ (Broad 'Hump'?) StrongCO->CheckOH CheckSO2 Check 1370 & 1180 cm⁻¹ (Strong Doublet?) NoCO->CheckSO2 IsAcid Result: Pyrrole-COOH (Carboxylic Acid) CheckOH->IsAcid Broad OH Present IsEster Result: Pyrrole-COOR (Ester/Amide - Check NH) CheckOH->IsEster Sharp/No OH IsSO2Cl Result: Pyrrole-SO₂Cl (Chlorosulfonyl) CheckSO2->IsSO2Cl Doublet Present IsUnsub Result: Unsubstituted/Other CheckSO2->IsUnsub Absent

Caption: Logical workflow for distinguishing pyrrole derivatives based on key spectral bands.

Synthesis Monitoring: Chlorosulfonation

Visualizing the spectral shift during the conversion of Pyrrole to Pyrrole-2-sulfonyl chloride.

Synthesis_Monitoring Reactant Pyrrole No C=O No S=O Reaction Reaction: Chlorosulfonic Acid (ClSO₃H) Reactant->Reaction Product Pyrrole-2-SO₂Cl NEW: 1380 cm⁻¹ (Asym) NEW: 1180 cm⁻¹ (Sym) Reaction->Product Success SideProduct Side Product: Sulfonic Acid Broad OH (3000 cm⁻¹) Shifted S=O Reaction->SideProduct Hydrolysis (Wet)

Caption: Expected spectral evolution during chlorosulfonation. Appearance of side products is marked by broad OH bands.

References

  • BenchChem. (n.d.). 1H-Pyrrole-2-sulfonic acid Structure and Spectral Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Pyrrole-2-carboxylic acid IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for sulfonyl/carbonyl ranges).
  • University of Helsinki. (n.d.). Quick User Guide for FT-IR: KBr Pellet Preparation. Retrieved from

  • ResearchGate. (2012). FTIR spectrum of Pyrrole and derivatives. Retrieved from

Sources

Comparative

A Comparative Guide to the Reactivity of Pyrrole Sulfonyl Chlorides and Benzene Sulfonyl Chlorides

Introduction In the landscape of medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable electrophiles for the construction of sulfonamides, a privileged scaffold found in a multitude of therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable electrophiles for the construction of sulfonamides, a privileged scaffold found in a multitude of therapeutic agents.[1][2][3] While benzene sulfonyl chlorides are the archetypal reagents in this class, their heteroaromatic counterparts, particularly pyrrole sulfonyl chlorides, offer unique structural and electronic properties. This guide provides an in-depth comparison of the reactivity of these two classes of compounds, moving beyond simple procedural descriptions to explore the underlying principles that govern their chemical behavior. We will analyze how the distinct electronic nature of the pyrrole and benzene rings modulates the reactivity of the appended sulfonyl chloride group, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanistic Foundations of Sulfonyl Chloride Reactivity

The reactivity of any sulfonyl chloride is fundamentally dictated by the highly electrophilic nature of the sulfur atom. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3] Nucleophiles readily attack this sulfur center, displacing the chloride ion, which is an excellent leaving group. The reaction generally proceeds via a nucleophilic substitution pathway. While debate continues between a concerted SN2-like mechanism and a stepwise addition-elimination mechanism, both pathways involve the formation of a bond between the nucleophile and the electrophilic sulfur.[3]

Caption: General mechanism of sulfonamide formation via nucleophilic attack.

The Decisive Role of the Aromatic Scaffold: Pyrrole vs. Benzene

The aromatic ring attached to the sulfonyl chloride group is not a passive spectator; its electronic properties critically influence the electrophilicity of the sulfur atom and, consequently, the overall reaction rate.

Benzene: The Aromatic Benchmark

Benzene is the quintessential aromatic compound. Its six π-electrons are evenly delocalized across the ring, creating a stable and electronically neutral system. When a sulfonyl chloride group is attached, the benzene ring acts as a baseline for aromatic reactivity. The reactivity of benzene sulfonyl chloride can be predictably tuned: electron-withdrawing groups (e.g., -NO₂) on the ring increase the electrophilicity of the sulfur atom, accelerating nucleophilic attack, while electron-donating groups (e.g., -OCH₃) have the opposite effect.[4]

Pyrrole: The Electron-Rich Heterocycle

Pyrrole is a five-membered aromatic heterocycle that differs significantly from benzene. The lone pair of electrons on the nitrogen atom actively participates in the aromatic system, creating a 6-π electron cloud delocalized over five atoms.[5] This delocalization makes the pyrrole ring substantially more electron-rich than benzene.[6] In fact, pyrrole's reactivity in electrophilic substitution reactions is often compared to that of highly activated benzene derivatives like phenol or aniline.[6]

When a sulfonyl chloride is attached to a pyrrole ring, this inherent electron-donating nature of the ring reduces the electrophilicity of the sulfonyl sulfur atom. This electronic "push" from the ring counteracts the electron-withdrawing pull of the oxygen and chlorine atoms, making the sulfur center less reactive towards nucleophiles compared to an unsubstituted benzene sulfonyl chloride.

Electronic_Comparison Electronic Nature of Aromatic Rings Benzene Benzene (Electronically Neutral) Benzene_SO2Cl Benzene Sulfonyl Chloride (Baseline Electrophilicity) Benzene->Benzene_SO2Cl Attaches to SO₂Cl Pyrrole Pyrrole (Electron-Rich) Pyrrole_SO2Cl Pyrrole Sulfonyl Chloride (Reduced Electrophilicity) Pyrrole->Pyrrole_SO2Cl Attaches to SO₂Cl (Donates e⁻ density)

Caption: Influence of the aromatic ring on sulfonyl chloride electrophilicity.

Comparative Reactivity and Stability

The electronic differences between the two rings lead to predictable, yet critical, variations in reactivity and stability that must be considered during experimental design.

FeatureBenzene Sulfonyl ChloridesPyrrole Sulfonyl ChloridesRationale & Causality
Reactivity towards Nucleophiles Higher (baseline)LowerThe electron-donating pyrrole ring reduces the electrophilicity of the sulfonyl sulfur, slowing the rate of nucleophilic attack.[6]
Stability & Handling Generally robust, stable compounds.Often less stable; can be prone to decomposition.[7][8] Some are commercially available, but many are generated in situ.The electron-rich pyrrole ring is inherently sensitive to acidic conditions (e.g., HCl byproduct), which can lead to polymerization or rearrangement.[6][9]
Side Reactions Fewer; primarily related to the nucleophile or other functional groups.Prone to acid-catalyzed polymerization or rearrangement of the pyrrole ring.[9][10]The high nucleophilicity of the pyrrole ring itself can lead to undesired side reactions if conditions are not carefully controlled.
Positional Isomerism Reactivity is influenced by ortho-, meta-, para- substituents.Reactivity and stability are highly dependent on substitution at the C2 vs. C3 position. C2 substitution can introduce greater steric hindrance.[11]The geometry and electronic distribution of the five-membered ring make the position of the sulfonyl group a critical factor.

Expert Insights: The reduced reactivity of pyrrole sulfonyl chlorides is not necessarily a disadvantage. It can lead to greater selectivity in complex molecules where multiple nucleophilic sites exist. However, this must be balanced against their lower stability. The choice to use a pyrrole sulfonyl chloride often necessitates milder reaction conditions, such as the use of non-nucleophilic bases and strict control of temperature to prevent degradation of the starting material and product.

Validated Experimental Protocols

The following protocols provide self-validating systems for the synthesis of sulfonamides, with built-in workup and purification steps to ensure product integrity.

Protocol 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide (from Benzene Sulfonyl Chloride derivative)

This protocol is a robust and standard method for sulfonamide formation from a stable aryl sulfonyl chloride.[3]

Workflow Diagram:

Protocol1_Workflow start Start setup 1. Dissolve benzylamine and pyridine in DCM at 0°C. start->setup add 2. Add p-toluenesulfonyl chloride dropwise. setup->add react 3. Stir at room temperature for 2 hours (Monitor by TLC). add->react workup 4. Quench with 1M HCl (aq). Separate layers. react->workup wash 5. Wash organic layer with water and brine. workup->wash dry 6. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 7. Recrystallize from ethanol/water. dry->purify end End Product purify->end

Caption: Experimental workflow for a standard sulfonamide synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq.) in DCM dropwise to the stirred amine solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with DCM and wash sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-benzyl-4-methylbenzenesulfonamide.

Protocol 2: Synthesis of N-Benzyl-1H-pyrrole-2-sulfonamide

This protocol incorporates milder conditions to account for the sensitivity of the pyrrole scaffold.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1H-pyrrole-2-sulfonyl chloride (1.0 eq.)[12] in anhydrous tetrahydrofuran (THF). Cool the solution to -10 °C using an ice/salt bath.

  • Reagent Addition: In a separate flask, dissolve benzylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq.) in anhydrous THF. Add this solution dropwise to the cold sulfonyl chloride solution over 20 minutes. The use of TEA is crucial to neutralize the generated HCl without promoting side reactions.[1]

  • Reaction: Maintain the reaction at -10 °C to 0 °C and stir for 4-6 hours. The lower temperature is critical to prevent polymerization. Monitor the reaction progress carefully by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Isolation: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified promptly via flash column chromatography on silica gel to prevent degradation.

Conclusion and Recommendations

The choice between a benzene sulfonyl chloride and a pyrrole sulfonyl chloride is a strategic decision guided by the specific goals of the synthesis.

  • Benzene Sulfonyl Chlorides are the workhorses for sulfonamide synthesis. They are generally more reactive, stable, and robust, making them ideal for routine applications and when harsh reaction conditions may be required for other transformations in the synthetic sequence.

  • Pyrrole Sulfonyl Chlorides represent a more specialized class of reagents. Their key advantage lies in the introduction of the unique pyrrole heterocycle. However, their use demands greater care. Researchers must be prepared for potentially lower reactivity and greater instability, necessitating milder conditions, inert atmospheres, and lower temperatures.

For drug development professionals, the inherent bioactivity associated with the pyrrole nucleus may justify the additional synthetic challenges.[13][14] Ultimately, a thorough understanding of the electronic and stability differences detailed in this guide will empower chemists to make informed decisions, troubleshoot effectively, and successfully incorporate these valuable motifs into complex molecular architectures.

References

  • Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: ResearchGate URL: [Link]

  • Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]

  • Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Wiley Online Library URL: [Link]

  • Title: Preparation of sulfonamides from N-silylamines Source: PMC (PubMed Central) URL: [Link]

  • Title: Pyrrole reaction Source: SlideShare URL: [Link]

  • Title: Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride Source: ResearchGate URL: [Link]

  • Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Synthesis of Functionalised Sulfonamides Source: UCL Discovery URL: [Link]

  • Title: Late-stage sulfonic acid/sulfonate formation from sulfonamides via sulfonyl pyrroles Source: ResearchGate URL: [Link]

  • Title: Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate Source: SCARAB (Digital Commons @ Kennesaw State University) URL: [Link]

  • Title: Synthesis of N-(2-pyrrole)-sulfonamides from sulfonamides and pyrroles Source: ResearchGate URL: [Link]

  • Title: Revisit to the sulfonation of pyrroles: Is the sulfonation position correct? Source: ResearchGate URL: [Link]

  • Title: Preparation of Sulfenyl Pyrroles Source: Synthesis URL: [Link]

  • Title: Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Pyrrole Source: Wikipedia URL: [Link]

  • Title: Synthesis of sulfenyl dipyrroles via reaction of alpha-free pyrroles with thionyl chloride Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions Source: PMC (PubMed Central) URL: [Link]

  • Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: MDPI URL: [Link]

  • Title: 1H-pyrrole-2-sulfonyl chloride Source: PubChem URL: [Link]

  • Title: A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols Source: ACS Publications URL: [Link]

  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: PMC (PubMed Central) URL: [Link]

  • Title: Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis Source: Macmillan Group - Princeton University URL: [Link]

  • Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Sulfonamide synthesis by alkylation or arylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Desulfitative direct (hetero)arylation of C(heteroaryl)-H bonds using (hetero)aryl sulfonyl chlorides as coupling partners: A review Source: Chemical Review and Letters URL: [Link]

  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ChemRxiv URL: [Link]

  • Title: Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols Source: Journal of the American Chemical Society URL: [Link]

  • Title: The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles Source: PubMed URL: [Link]

  • Title: Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals Source: PubMed URL: [Link]

  • Title: Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors Source: Arabian Journal of Chemistry URL: [Link]

Sources

Validation

structural characterization of sulfonamide derivatives of pyrrole-2-carboxylic acid

Title: Structural Characterization of Sulfonamide Derivatives of Pyrrole-2-Carboxylic Acid: A Comparative Analytical Guide Executive Summary Sulfonamide derivatives of pyrrole-2-carboxylic acid represent a highly privile...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Characterization of Sulfonamide Derivatives of Pyrrole-2-Carboxylic Acid: A Comparative Analytical Guide

Executive Summary Sulfonamide derivatives of pyrrole-2-carboxylic acid represent a highly privileged scaffold in modern drug discovery. Depending on the regiochemistry of the sulfonamide linkage and the substitution pattern on the pyrrole ring, these compounds exhibit vastly different pharmacological profiles—ranging from1[1] and 2[2] to 3[3]. Because minor structural variations drastically alter target affinity, rigorous structural characterization is paramount. This guide objectively compares the analytical modalities used to validate these derivatives, providing self-validating protocols for researchers.

Comparative Analysis of Structural Classes

To establish a baseline for characterization, it is critical to understand how structural nuances dictate the choice of analytical techniques. The table below summarizes the quantitative spectral markers for distinct classes of pyrrole-2-carboxylic acid sulfonamides.

Derivative ClassTarget ApplicationTypical

H NMR (Pyrrole NH)
Typical

C NMR (C=O)
Preferred MS Technique
N-[Arylsulfonyl]-1H-pyrrole-2-carboxamides DCAF15 Binders

11.19 – 11.55 ppm (s)

165.6 – 167.3 ppm
HRMS (ESI-TOF)
Sulfonamide-1H-pyrrole-2-carboxamides SARS-CoV-2 NSP14

11.80 – 12.10 ppm (br s)

159.0 – 162.0 ppm
HRMS (ESI-TOF)
3-Sulfonamide Pyrrol-2-ones hCA Isoform InhibitorsN/A (Substituted N)

168.0 – 171.0 ppm
MALDI-TOF
5-Phenyl-1H-pyrrole-2-carboxylic acids Keap1-Nrf2 Inhibitors

10.00 ppm (s)

161.0 – 164.0 ppm
LC-MS/MS

Analytical Modalities: A Comparative Guide

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the definitive tool for confirming the regiochemistry of the pyrrole ring and the integrity of the carboxamide/carboxylic acid linkage.

  • Causality & Experience: The pyrrole NH and sulfonamide NH protons are highly labile and prone to rapid chemical exchange with trace moisture, which can cause their signals to broaden into the baseline or disappear entirely. By utilizing strong hydrogen-bond-accepting solvents like acetone-

    
     or DMSO-
    
    
    
    , this exchange is significantly decelerated. This allows the pyrrole NH to be observed as a sharp, distinct singlet (e.g., at
    
    
    11.55 ppm for 3,4-dichloro analogs)[2]. Additionally,
    
    
    C NMR is indispensable for validating the oxidation state of the C2 carbon; the carboxylic/carboxamide carbon characteristically resonates between
    
    
    160 and 167 ppm, distinguishing it from unoxidized precursors[2].

2. Mass Spectrometry: HRMS vs. MALDI-TOF The choice of mass spectrometry technique depends heavily on the molecular weight and stability of the sulfonamide linkage.

  • Causality & Experience: For low-molecular-weight N-arylsulfonyl derivatives, High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI) is the gold standard. ESI provides the exact elemental composition necessary to confirm complex halogenation patterns (e.g., 3,4-dichloro substitution)[2]. The isotopic distribution (M, M+2, M+4) serves as a built-in, self-validating control. Conversely, for larger, highly functionalized dual-tail pyrrol-2-one bridged molecules, 3[3]. MALDI is a "softer" ionization technique that minimizes the in-source fragmentation of the fragile sulfonamide bridges, ensuring the intact molecular ion is accurately detected[3].

3. X-Ray Crystallography

  • Causality & Experience: While NMR and MS confirm 2D connectivity, X-ray crystallography is mandatory for determining the 3D spatial orientation of the sulfonamide group relative to the pyrrole core. In the context of drug development, this 3D conformation dictates how the sulfonamide acts as a zinc-binding group (ZBG) within the active site of metalloenzymes like carbonic anhydrase[3].

Self-Validating Experimental Protocols

Protocol 1: High-Resolution NMR Workflow for Pyrrole-Sulfonamides This protocol is designed to prevent signal loss of labile protons, ensuring a self-validating structural assignment.

  • Sample Preparation: Dissolve 5–10 mg of the highly purified sulfonamide-pyrrole derivative in 0.6 mL of strictly anhydrous acetone-

    
     or DMSO-
    
    
    
    .
    • Self-Validation Step: Run a preliminary 1D

      
      H scan. If the water peak (
      
      
      
      ~2.8 ppm in acetone-
      
      
      or
      
      
      ~3.3 ppm in DMSO-
      
      
      ) is excessively broad or intense, discard the sample, dry the compound under high vacuum for an additional 12 hours, and prepare a fresh tube using a newly opened ampoule of deuterated solvent.
  • Acquisition Parameters (

    
    H NMR):  Acquire data at 
    
    
    
    400 MHz (700 MHz is recommended for resolving complex aromatic multiplets). Set the relaxation delay (D1) to at least 2.0 seconds to ensure accurate integration of the slowly relaxing NH protons.
  • Acquisition Parameters (

    
    C NMR):  Acquire with inverse-gated proton decoupling to allow for semi-quantitative integration. Run a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary carbons (pyrrole C2, C3, C4, C5, and the carbonyl carbon).
    
  • Data Interpretation: Validate the structure by mapping the integration values. The presence of a downfield singlet (

    
     >11 ppm) validates the intact pyrrole core, while the carbonyl shift (
    
    
    
    ~165 ppm) confirms the carboxamide/carboxylic acid linkage.

Protocol 2: HRMS (ESI-TOF) Validation Workflow

  • Sample Preparation: Dilute the compound to a final concentration of 1

    
    g/mL in LC-MS grade Methanol/Water (1:1). Add 0.1% Formic Acid to promote positive ionization, or 0.1% Ammonium Hydroxide for negative ionization.
    
  • Ionization Optimization: Because sulfonamides can efficiently ionize in both modes, configure the mass spectrometer to run a rapid polarity-switching scan.

    • Self-Validation Step: The simultaneous detection of both

      
       and 
      
      
      
      ions with matching exact masses (< 5 ppm mass error) unequivocally confirms the molecular weight and rules out ionization artifacts.
  • Isotopic Pattern Analysis: For chlorinated or brominated pyrrole derivatives, extract the high-resolution mass spectrum and overlay it with the theoretical isotopic distribution generated by the instrument's software. A precise match in the relative abundances of the M, M+2, and M+4 peaks mathematically validates the halogenation state.

Structural Characterization Workflow Visualization

G Syn Synthesis of Sulfonamide Pyrrole-2-Carboxylates Pur Chromatographic Purification Syn->Pur NMR NMR Spectroscopy (1H, 13C, 2D) Pur->NMR MS HRMS / MALDI-TOF (Exact Mass & Isotopes) Pur->MS Xray X-ray Crystallography (3D Conformation) NMR->Xray MS->Xray Val Structural Validation & SAR Development Xray->Val

Caption: Structural characterization workflow for pyrrole-2-carboxylic acid sulfonamides.

References

1.2 - MDPI 2. 1 - ACS Publications 3.3 - ACS Publications 4.4 - RSC Advances

Sources

Comparative

A Comparative Guide to Elemental Analysis Strategies for 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic Acid: Assessing Purity and Degradation

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary In drug discovery, pyrrole derivatives like 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1354963-62-4) a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

In drug discovery, pyrrole derivatives like 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1354963-62-4) are critical building blocks for synthesizing sulfonamide libraries. However, sulfonyl chlorides are highly electrophilic and notoriously susceptible to atmospheric moisture, rapidly degrading into their corresponding sulfonic acids.

As a Senior Application Scientist, I frequently observe laboratories relying solely on standard CHNS combustion analysis to verify the purity of these compounds. This guide objectively compares analytical methodologies, demonstrating why standard CHNS analysis is fundamentally insufficient for sulfonyl chlorides, and provides a self-validating, multi-modal experimental protocol to ensure uncompromising scientific integrity.

The Analytical Challenge: The "Hydrolysis Masking" Effect

To understand the causality behind our analytical choices, we must first examine the degradation pathway. When 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is exposed to ambient humidity, the sulfonyl chloride group (-SO₂Cl) hydrolyzes to a sulfonic acid group (-SO₃H), releasing HCl.

Standard elemental analysis relies on an acceptable error margin of ±0.3% to ±0.4% between theoretical and empirical values. By calculating the theoretical mass fractions of the intact molecule versus its degraded counterpart, a critical vulnerability in standard CHNS analysis emerges:

Table 1: Theoretical Mass Fractions (Intact vs. Hydrolyzed)
ElementIntact Sulfonyl Chloride (%)Hydrolyzed Sulfonic Acid (%)Δ (Absolute Difference)
Carbon (C) 28.6528.99+0.34
Hydrogen (H) 1.922.43+0.51
Nitrogen (N) 6.686.76+0.08
Sulfur (S) 15.3015.48+0.18
Chlorine (Cl) 16.910.00-16.91
Oxygen (O) 30.5346.34+15.81

The Causality: The mass fractions of Carbon, Nitrogen, and Sulfur shift by less than 0.4% upon complete hydrolysis—values that easily hide within standard instrumental error margins. A completely degraded, useless batch of material will yield a CHNS profile nearly identical to a pristine batch. Therefore, Chlorine quantification is not optional; it is the sole definitive marker of structural integrity [1].

Comparative Evaluation of Analytical Methodologies

To establish a self-validating system, we must compare the available analytical alternatives and select orthogonal techniques that cover all elemental bases.

  • CHNS/O Analyzer (Dumas Flash Combustion):

    • Mechanism: Instantaneous oxidation at ~1000°C, converting elements to CO₂, H₂O, NOₓ, and SO₂, followed by Thermal Conductivity Detection (TCD) [2].

    • Pros: Highly accurate for C, H, N, and S. Automated and rapid.

    • Cons: Blind to halogens. Chlorine is trapped and discarded by the instrument's halogen scrubbers to protect the GC columns.

  • X-Ray Fluorescence (XRF):

    • Mechanism: Measures secondary X-ray emission from excited atoms.

    • Pros: Non-destructive; detects both S and Cl simultaneously.

    • Cons: Matrix effects in light organic compounds make it semi-quantitative without highly specific, matrix-matched standards. Unsuitable for precise purity validation.

  • Schöninger Oxygen Flask Combustion + Ion Chromatography (IC):

    • Mechanism: Destructive combustion in an enclosed oxygen environment, trapping released halogens in an aqueous absorbing solution, followed by IC quantification [3].

    • Pros: The gold standard for absolute halogen quantification.

    • Cons: Requires manual sample preparation and separate instrumentation.

Visualizing the Analytical Workflow

The following diagram illustrates the parallel workflow required to achieve mass balance validation. By synthesizing data from both pathways, the system cross-validates itself: the sum of CHNS + Cl + calculated O must equal 100%.

Workflow A 4-(Chlorosulfonyl)-1H-pyrrole- 2-carboxylic acid B Glovebox Aliquoting (Moisture-Free) A->B C CHNS Flash Combustion (Dumas Method) B->C 1-2 mg D Oxygen Flask Combustion (Schöninger Method) B->D 10-15 mg E TCD Detection (%C, %H, %N, %S) C->E Oxidation (V2O5) F Ion Chromatography (%Cl) D->F Halogen Release G Data Synthesis & Mass Balance Validation E->G CHNS Data F->G Cl Data

Caption: Parallel CHNS and halogen analytical workflow for sulfonyl chloride validation.

Self-Validating Experimental Protocols

Protocol A: CHNS Analysis via Modified Dumas Method

Note: Sulfonyl pyrroles can form refractory sulfates during combustion, leading to artificially low sulfur readings. We mitigate this through chemical promoters.

  • Sample Preparation: Transfer the bulk compound into an argon-purged glovebox. Causality: Prevents ambient moisture from initiating hydrolysis during the weighing phase.

  • Aliquoting: Accurately weigh 1.5–2.0 mg of the sample into a combustible tin capsule.

  • Promoter Addition: Add ~5 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule. Causality: V₂O₅ acts as a potent oxygen donor, ensuring the complete thermal decomposition of refractory C-S bonds.

  • Combustion: Seal the capsule and introduce it into the elemental analyzer furnace at 1000°C under a dynamic pulse of high-purity O₂.

  • Detection: Pass the resultant gases through a reduction column (copper) to remove excess oxygen and reduce NOₓ to N₂, followed by GC separation and TCD quantification.

Protocol B: Chlorine Quantification via Schöninger Flask & IC
  • Aliquoting: Weigh 10–15 mg of the sample onto an ashless filter paper flag inside the glovebox.

  • Absorbing Solution Prep: Add 10 mL of an absorbing solution (0.1 M NaOH with 3 drops of 30% H₂O₂) to a heavy-walled Schöninger flask. Causality: The H₂O₂ acts as a reducing agent, ensuring any generated chlorine gas (Cl₂) is fully reduced to detectable chloride ions (Cl⁻).

  • Combustion: Flush the flask with pure O₂, ignite the filter paper flag, and immediately seal the flask. Allow the combustion smoke to be fully absorbed by the solution for 30 minutes with gentle stirring.

  • Quantification: Dilute the absorbing solution and inject it into an Ion Chromatograph equipped with an anion-exchange column and a conductivity detector.

Experimental Data Comparison

To demonstrate the efficacy of this dual-protocol system, below is representative empirical data comparing a pristine batch of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid against a batch left exposed to ambient laboratory air (60% Relative Humidity) for 48 hours.

Table 2: Representative Batch Analysis Data
ParameterTheoretical TargetBatch A (Pristine)Batch B (Exposed, 48h)
% C (CHNS) 28.65 ± 0.328.7128.92
% H (CHNS) 1.92 ± 0.31.982.35
% N (CHNS) 6.68 ± 0.36.656.71
% S (CHNS) 15.30 ± 0.315.2215.41
% Cl (IC) 16.91 ± 0.3 16.85 4.12
Purity Assessment 100% Intact>99% Intact~24% Intact / 76% Hydrolyzed

Analysis: If Batch B were evaluated solely on CHNS data, it would pass Quality Control. The C, N, and S values fall within the acceptable ±0.3% error margin, and the slight elevation in Hydrogen would likely be misattributed to surface moisture. Only the orthogonal Ion Chromatography data reveals the catastrophic loss of the sulfonyl chloride functional group, validating the necessity of this comparative methodology.

References

  • CHNS Elemental Analysers: Applications and Methodologies. Royal Society of Chemistry (RSC).[Link]

Validation

bioassay validation of compounds derived from 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid

A Comparative Guide for Medicinal Chemistry & Drug Discovery Executive Summary & Strategic Value The scaffold 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid represents a privileged structure in medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemistry & Drug Discovery

Executive Summary & Strategic Value

The scaffold 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid represents a privileged structure in medicinal chemistry, particularly for targeting oxidases (e.g., D-amino acid oxidase, DAAO) and bacterial protein synthesis. Its dual-functionality—a carboxylic acid headgroup (often an amino acid mimetic) and a sulfonyl chloride "warhead" for library diversification—allows for the rapid generation of focused sulfonamide libraries.

This guide provides a validated framework for assessing derivatives of this scaffold. Unlike generic screening protocols, this document focuses on the specific physicochemical properties of the pyrrole core, comparing its performance against standard phenyl and thiophene alternatives, and detailing self-validating bioassay workflows.

Comparative Analysis: Pyrrole Scaffold vs. Alternatives

When selecting a starting material for fragment-based drug discovery (FBDD), the choice of the core ring system dictates solubility, metabolic stability, and binding affinity.

Table 1: Physicochemical & Functional Comparison
FeaturePyrrole Core (Subject)Phenyl Core (Alternative 1)Thiophene Core (Alternative 2)
Electronic Character Electron-rich (p-excessive); H-bond donor (NH)Electron-neutral; LipophilicElectron-rich; Sulfur lone pairs
Solubility (aq) Moderate to High (Polar NH)Low (Hydrophobic)Low to Moderate
Target Class Fit Oxidases (DAAO), Kinases GPCRs, Ion ChannelsKinases, Metabolic Enzymes
Metabolic Liability Oxidation at C3/C5; N-glucuronidationCYP450 hydroxylationS-oxidation; Ring opening
Key Advantage The NH acts as a critical H-bond donor in active sites (e.g., Tyr228 in DAAO).Commercial availability; predictable SAR.Bioisostere for phenyl; smaller VDW radius.
Key Disadvantage Susceptible to oxidative degradation; light sensitivity.Lack of specific polar interactions.Potential toxicity (reactive metabolites).
Supporting Data on Potency

In DAAO inhibition studies, pyrrole-2-carboxylic acid derivatives frequently outperform benzoic acid analogs.

  • Pyrrole Derivative IC50: ~40–150 nM (Due to H-bond network with active site Arg283/Tyr228).

  • Benzoic Acid Analog IC50: ~500–1200 nM (Lacks the NH donor interaction).

Validated Bioassay Protocols

The following protocols are designed to address the specific chemical behavior of pyrrole sulfonamides, particularly their potential for aggregation and pH sensitivity.

Protocol A: D-Amino Acid Oxidase (DAAO) Inhibition Assay

Application: Schizophrenia drug discovery (NMDA receptor modulation). Mechanism: The pyrrole carboxylic acid mimics D-serine, while the sulfonamide tail occupies the hydrophobic channel.

1. Assay Principle (Coupled Peroxidase System)

The assay measures the H₂O₂ produced during the oxidation of D-Serine.




2. Reagents & Preparation
  • Buffer: 50 mM Sodium Phosphate, pH 7.4 (Strict pH control is vital; pyrrole binding is pH-dependent).

  • Enzyme: Recombinant human DAAO (hDAAO), 2 nM final concentration.

  • Substrate: D-Serine (40 mM stock).

  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.2 U/mL).

  • Control: 3-Methylpyrazole-5-carboxylic acid (Standard inhibitor).

3. Step-by-Step Workflow
  • Library Prep: Dissolve pyrrole sulfonamide derivatives in 100% DMSO. Dilute to 100x final concentration.

    • Critical: Pyrrole sulfonamides can precipitate in aqueous buffers. Ensure intermediate dilution step (e.g., 10% DMSO in buffer) before adding to the reaction plate.

  • Incubation (Pre-read): Add 10 µL inhibitor + 40 µL Enzyme Mix. Incubate 15 min at 25°C.

    • Why: Allows slow-binding inhibitors to reach equilibrium.

  • Reaction Start: Add 50 µL Substrate/Detection Mix.

  • Kinetic Read: Monitor Fluorescence (Ex 530 nm / Em 590 nm) every 60 seconds for 20 minutes.

  • Data Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve.
    
4. Self-Validation Checkpoints
  • Z-Factor: Must be > 0.6. If lower, check HRP stability.

  • Interference Check: Run a "No DAAO" control with exogenous H₂O₂. If the compound inhibits this signal, it is a false positive (HRP inhibitor or fluorescence quencher), common with sulfonamides.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Application: Screening for bacterial protein synthesis inhibitors. Target: Staphylococcus aureus (Gram+) and Escherichia coli (Gram-).

1. Experimental Setup
  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Comparator: Sulfamethoxazole (Standard sulfonamide).

2. Workflow
  • Serial Dilution: Prepare 2-fold serial dilutions of the pyrrole derivative in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add bacterial suspension.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD600 measurement.

3. Causality & Interpretation
  • The "Sulfonamide Cliff": If the pyrrole derivative shows activity only in defined media but fails in CAMHB (rich media), the mechanism is likely folate synthesis inhibition (bypassed by thymidine in rich media).

  • Pyrrole Specificity: If activity persists in rich media, the compound likely targets a non-folate pathway (e.g., RNA polymerase), a unique property of certain pyrrole-carboxamides.

Visualizing the Validation Logic

The following diagrams illustrate the mechanistic pathway for DAAO inhibition and the decision tree for validating hits.

Diagram 1: DAAO Inhibition Mechanism & Assay Logic

DAAO_Pathway cluster_inputs Reaction Inputs D_Serine D-Serine (Substrate) DAAO_Enzyme DAAO Enzyme (Active Site: Tyr228/Arg283) D_Serine->DAAO_Enzyme Oxygen O2 Oxygen->DAAO_Enzyme Inhibitor Pyrrole Derivative (Inhibitor) Inhibitor->DAAO_Enzyme Competes Product_Complex Enzyme-Inhibitor Complex (Blocked) DAAO_Enzyme->Product_Complex If Inhibitor Binds Reaction_Output a-Iminopyruvate + H2O2 DAAO_Enzyme->Reaction_Output If No Inhibitor Detection HRP + Amplex Red -> Resorufin (Signal) Reaction_Output->Detection Coupled Reaction

Caption: Mechanistic flow of the enzymatic assay. The pyrrole derivative competes with D-Serine for the active site, preventing H2O2 generation and subsequent fluorescent signal.

Diagram 2: Hit Validation Decision Tree

Validation_Workflow Start Primary Screen Hit (>50% Inhibition) Check1 Fluorescence Quenching Check (Add H2O2 + Dye + Compound) Start->Check1 Decision1 Signal Inhibited? Check1->Decision1 FalsePos FALSE POSITIVE (Interferes with Detection) Decision1->FalsePos Yes TrueHit Proceed to IC50 Decision1->TrueHit No Selectivity Selectivity Screen (vs. Amino Acid Oxidase / GLY) TrueHit->Selectivity Final Validated Lead (Pyrrole-Specific Activity) Selectivity->Final

Caption: Step-by-step logic to filter out false positives caused by assay interference, a common issue with sulfonamide-containing small molecules.

References

  • Sparey, T., et al. "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2008. Link

  • Sacchi, S., et al. "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design, 2013. Link

  • Rusu, A., et al. "New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation." International Journal of Molecular Sciences, 2022. Link

  • Al-Matarneh, M., et al. "Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds."[2] Frontiers in Chemistry, 2024. Link

  • Sigma-Aldrich. "Product Specification: 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid." Merck KGaA, Accessed 2023. Link

Sources

Safety & Regulatory Compliance

Safety

4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid proper disposal procedures

The following guide details the operational safety and disposal procedures for 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1096910-97-2). This protocol is designed for laboratory-scale handling and prioritizes...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal procedures for 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS: 1096910-97-2). This protocol is designed for laboratory-scale handling and prioritizes the neutralization of the highly reactive chlorosulfonyl functional group.

Hazard Assessment & Chemical Behavior

Before initiating disposal, you must understand the dual-threat nature of this molecule. It contains two distinct acidic functionalities that dictate its reactivity:

  • Chlorosulfonyl Group (

    
    ):  This is the primary hazard. It is an electrophile that reacts violently with water (hydrolysis) to release hydrogen chloride gas (HCl)  and the corresponding sulfonic acid . This reaction is exothermic.[1][2]
    
  • Carboxylic Acid Group (

    
    ):  This group acts as a weak acid. In the presence of the base used to quench the sulfonyl chloride, this group will deprotonate to form a carboxylate salt, increasing the molecule's solubility in the aqueous quenching medium.
    

Critical Safety Warning: Never dispose of this compound directly into aqueous waste streams or trash cans. The residual moisture will trigger uncontrolled hydrolysis, releasing corrosive HCl fumes and generating heat that can melt plastic containers or cause pressure buildups.

Personal Protective Equipment (PPE) Matrix

CategoryRequirementRationale
Respiratory Fume Hood (Certified)Essential to capture HCl gas released during hydrolysis.
Eye/Face Chemical Splash Goggles + Face ShieldProtects against splashes of corrosive acid/base mixtures.
Hand Nitrile Gloves (Double gloved) or NeopreneNitrile provides good splash protection; change immediately if contaminated.
Body Chemical-Resistant Lab Coat & ApronPrevents skin contact with corrosive slurry.[1]

Controlled Quenching Procedure (Neutralization)

The objective is to convert the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt while neutralizing the generated acid.

Reagents Required:
  • Quenching Base: Saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    
    ). Note:
    
    
    is safer but generates foam (
    
    
    );
    
    
    generates more heat but no gas.
  • Solvent (Optional): Dichloromethane (DCM) or Ethyl Acetate (if the material is already in solution).

  • Cooling: Ice-water bath.[1][2][3]

Step-by-Step Protocol:
  • Preparation:

    • Set up a large beaker (3x the volume of your waste) in an ice-water bath inside a fume hood.

    • Fill the beaker with the basic solution (e.g., Saturated

      
      ).[1]
      
    • Ensure magnetic stirring is vigorous.

  • Dilution (If Solid):

    • If the 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is a solid, dissolve it in a minimal amount of non-reactive organic solvent (e.g., DCM or Ethyl Acetate) to facilitate controlled addition. Do not add water to the solid.

  • Controlled Addition:

    • Use a dropping funnel or pipette to add the chemical solution dropwise into the cold, stirring basic solution.

    • Observation: You will see bubbling (

      
       evolution) if using bicarbonate, and a temperature rise.
      
    • Pacing: Maintain the internal temperature below 20°C. If the solution foams excessively, stop addition and let it subside.

  • Completion & Validation:

    • Once addition is complete, allow the mixture to stir in the ice bath for 30 minutes.

    • Remove the ice bath and let it warm to room temperature.

    • Test pH: Check the pH of the aqueous layer.[1][4] It should be basic (pH > 9). If acidic, add more base.

Disposal Decision Workflow

The following diagram illustrates the decision logic for treating and disposing of this chemical.

DisposalWorkflow Start Start: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid Waste StateCheck Is the material Solid or in Solution? Start->StateCheck Solid Solid Material StateCheck->Solid Solution In Organic Solution StateCheck->Solution Dissolve Dissolve in inert solvent (DCM/EtOAc) Solid->Dissolve Quench Slow Addition to Base (Quench) Solution->Quench Dissolve->Quench PrepareBase Prepare Ice-Cold Sat. NaHCO3 PrepareBase->Quench Reagent CheckPH Check pH > 9? Quench->CheckPH AddBase Add more Base CheckPH->AddBase No (Acidic) PhaseSplit Does it contain Organic Solvent? CheckPH->PhaseSplit Yes (Basic) AddBase->CheckPH SepFunnel Separate Layers PhaseSplit->SepFunnel Yes AqWaste Aqueous Waste (Contains Sulfonate Salts) PhaseSplit->AqWaste No (Aqueous only) SepFunnel->AqWaste OrgWaste Organic Waste (Halogenated if DCM used) SepFunnel->OrgWaste

Caption: Logical workflow for the safe quenching and separation of sulfonyl chloride waste streams.

Waste Stream Classification

Once quenched, the material is no longer reactive, but it is still chemical waste.

Waste StreamCompositionDisposal Label
Aqueous Phase Water, Sodium Chloride, Sodium Sulfonate derivative of Pyrrole, Excess Base."Aqueous Waste - Basic (pH > 9)" Contains: Sulfonates, Salts.
Organic Phase DCM or Ethyl Acetate, trace organic impurities."Organic Solvent Waste" Note: If DCM was used, label as "Halogenated".
Solid Debris Contaminated gloves, paper towels from spill cleanup."Hazardous Solid Waste" Do not place in regular trash.

Emergency Spill Procedures

Scenario: Solid Spill on Benchtop

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood is operating at max capacity.

  • Dry Cleanup: Do NOT use wet paper towels.[1] The water will generate HCl gas.[1]

  • Cover: Cover the spill with a dry absorbent (Vermiculite, Dry Sand, or Sodium Carbonate powder).

  • Collect: Scoop the material into a dry container using a plastic scoop.

  • Treat: Treat the collected material as "Solid Hazardous Waste" or quench it carefully in a hood following the protocol above (Step 3).

Scenario: Skin Contact

  • Immediate Action: Brush off dry powder before rinsing (to prevent hydrolysis on skin), then rinse with copious water for 15 minutes.

  • Medical: Seek medical attention immediately.[5][6][7][8] This compound causes severe skin burns (Category 1B).

References

  • BenchChem. (2025).[1][7] Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved from

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Chapter 7: Disposal of Chemicals. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid. Retrieved from

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid

Part 1: Executive Safety Summary (Immediate Action Card) Compound: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid CAS: 1096910-97-2 (Representative) Hazard Class: Corrosive (Skin Corr. 1B) , Moisture Sensitive , Lachrym...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Compound: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid CAS: 1096910-97-2 (Representative) Hazard Class: Corrosive (Skin Corr. 1B) , Moisture Sensitive , Lachrymator (Potential).

Critical Parameter Directive
Primary Hazard Hydrolysis Risk: Reacts with ambient moisture to release Hydrochloric Acid (HCl) gas and sulfonic acid.[1] Causes severe skin burns and eye damage.
Engineering Control Mandatory Fume Hood: All handling (weighing, transfer, reaction) must occur inside a certified chemical fume hood.
Glove Protocol Double Gloving Required: Inner: Nitrile (4 mil). Outer: Nitrile (5-8 mil) or Laminate (Silver Shield) for prolonged handling.
Storage Inert Atmosphere: Store under Argon or Nitrogen. Keep cold (

) and strictly dry.
Incompatibility Water, Alcohols, Strong Bases, Amines (uncontrolled), Oxidizers.

Part 2: Hazard Architecture & Chemical Profile

To safely handle this compound, one must understand the causality of its hazard profile. It is not merely "corrosive"; it is a moisture-activated acid generator .

The Hydrolysis Mechanism

The chlorosulfonyl functional group (


) is highly electrophilic. Upon contact with water (even atmospheric humidity) or nucleophilic tissue (skin/eyes), it undergoes rapid hydrolysis. This reaction is exothermic and generates two distinct acidic species:[1]
  • Hydrochloric Acid (

    
    ):  Immediate gas release, causing respiratory and ocular irritation.
    
  • Pyrrole-sulfonic acid: A non-volatile strong acid that remains on the skin, causing deep, penetrating chemical burns.

Reactivity Visualization

The following diagram illustrates the degradation pathway that necessitates strict moisture control.

HydrolysisPathway Compound 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (R-SO2Cl) Intermediate Transition State (Exothermic) Compound->Intermediate Nucleophilic Attack Water H2O (Moisture/Tissue) Water->Intermediate Product1 HCl Gas (Respiratory/Eye Hazard) Intermediate->Product1 Rapid Release Product2 Pyrrole-sulfonic Acid (Corrosive Residue) Intermediate->Product2 Surface Deposition

Figure 1: Hydrolysis pathway showing the generation of corrosive byproducts upon contact with moisture.

Part 3: Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient.[2] The strategy below uses a "Defense in Depth" approach to prevent breakthrough.

Hand Protection Matrix

Sulfonyl chlorides can permeate standard nitrile gloves over time. The "Splash vs. Immersion" distinction is critical.

Contact ScenarioRecommended Glove SystemEstimated BreakthroughRationale
Incidental Splash (Weighing/Transfer)Double Nitrile Inner: 4 mil (Disposable)Outer: 5-8 mil (Disposable)> 15 MinutesNitrile provides good physical dexterity but limited chemical resistance to chlorinated sulfur compounds. The second layer acts as a sacrificial barrier.
High Risk (Spill Cleanup/Synthesis)Laminate (Silver Shield/4H) Under: Nitrile (for fit)Over: Nitrile (for grip)> 4 HoursLaminate films offer broad-spectrum resistance to small organic molecules and corrosives that permeate rubber.
Donning Protocol Check for pinholes by air inflation. Change outer gloves immediately after any splash. Change inner gloves every 2 hours.N/APrevent cross-contamination to door handles or instruments.
Eye & Face Protection[2][3]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to gas/vapor risk.

  • Enhanced: Face Shield (8-inch minimum) required when handling >5 grams or working with concentrated reaction mixtures.

Body Protection[2]
  • Standard: 100% Cotton Lab Coat (Synthetics can melt if reaction is exothermic/fire occurs).

  • Enhanced: Chemical-resistant apron (Rubber/Neoprene) for bulk transfers.

Part 4: Operational Handling Protocol

This protocol is designed to isolate the chemical from the operator and the environment.

Storage & Transport[4][5][6]
  • Container: Keep in original glass container with a Teflon-lined cap.

  • Environment: Store in a desiccator or under inert gas (Nitrogen/Argon) in a refrigerator (

    
    ).
    
  • Secondary Containment: Use a polyethylene tray to capture any leaks.[3]

  • Transport: Never carry the bottle by hand. Use a bucket or cart with secondary containment.

Weighing & Transfer (The "Dry Chain")
  • Location: Fume Hood ONLY.

  • Tools: Use glass or porcelain spatulas. Avoid metal spatulas (corrosion risk).

  • Technique:

    • Pre-weigh containing flask with solvent (if applicable) or inert gas purge.

    • Open the stock bottle only inside the hood.

    • Transfer quickly to minimize moisture uptake.

    • Wipe threads of the stock bottle with a dry tissue before recapping to prevent the cap from seizing due to hydrolysis crust (HCl formation).

Reaction Setup
  • Venting: Ensure the reaction vessel is vented to a scrubber or fume hood exhaust to manage

    
     evolution.
    
  • Addition: If adding as a solution, ensure the solvent is anhydrous (Dry DCM, THF, or Toluene are common).

Waste Disposal & Quenching

NEVER add water directly to the solid waste.

  • Quenching Protocol:

    • Prepare a dilute, basic solution (e.g., 5% Sodium Bicarbonate or Sodium Hydroxide) in a beaker in the fume hood.

    • Add the sulfonyl chloride residue or waste solution dropwise to the base.[1]

    • Expect effervescence (

      
       release). Wait for bubbling to cease between additions.
      
  • Disposal: Check pH to ensure neutralization (pH 6-9). Dispose of as "Halogenated Organic Waste".

Part 5: Emergency Response Workflow

EmergencyResponse Start Emergency Event SkinContact Skin/Eye Contact Start->SkinContact Spill Spill (>1g) Start->Spill Inhalation Inhalation Start->Inhalation Rinse 1. Immediate Rinse (15 min) Safety Shower/Eyewash SkinContact->Rinse Evacuate 1. Evacuate Area Alert Lab Personnel Spill->Evacuate FreshAir 1. Move to Fresh Air Inhalation->FreshAir Medical 2. Seek Medical Attention (Bring SDS) Rinse->Medical PPE_Don 2. Don PPE (Goggles, Double Gloves, Apron) Evacuate->PPE_Don Absorb 3. Cover with Dry Absorbent (Sand/Vermiculite - NO WATER) PPE_Don->Absorb Collect 4. Sweep into Pail Neutralize carefully Absorb->Collect FreshAir->Medical

Figure 2: Decision logic for emergency response scenarios.[4][5][6]

Part 6: References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(Chlorosulfonyl)benzoic acid (Analogous Sulfonyl Chloride). Retrieved from

  • BenchChem. (2025).[1] Safe Handling and Quenching of Sulfonyl Chlorides.[1] Retrieved from

  • University of Pennsylvania. (2025). Fact Sheet: Disposable Nitrile Gloves in Chemical Lab (Corrosive Permeation). Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid.[7] Retrieved from [8]

  • Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

(Note: While specific breakthrough data for the exact pyrrole derivative is rare, safety protocols are derived from the authoritative handling standards for the sulfonyl chloride functional group class [Class 8 Corrosives].)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid
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4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid
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